molecular formula C10H20O6S2 B122170 (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane CAS No. 186204-35-3

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Cat. No.: B122170
CAS No.: 186204-35-3
M. Wt: 300.4 g/mol
InChI Key: JIHKCHWEXXZTOU-UWVGGRQHSA-N
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Description

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C10H20O6S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKCHWEXXZTOU-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291564
Record name [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139506-07-3, 186204-35-3
Record name 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139506-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate
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Record name 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel
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Foundational & Exploratory

A Technical Guide to the Physical Properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical and chemical properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a chiral organic compound significant in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Chemical Identity and Structure

This compound is a sulfonate ester derivative of cyclohexane.[1] Its specific stereochemistry, denoted by the (1R,2R) configuration, is a critical feature for its application in chiral synthesis.[2][3] The presence of two methanesulfonyloxymethyl groups makes it a valuable intermediate in various chemical transformations, particularly as a chiral alkylating agent or cross-linking reagent.[1][2]

Synonyms:

  • (1R,2R)-1,2-Cyclohexanedimethanol 1,2-Dimethanesulfonate[4][5]

  • (1R-trans)-1,2-Cyclohexanedimethanol dimethanesulfonate[4]

  • [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate[5]

  • Lurasidone Impurity 40[5]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₆S₂[4][5][6]
Molecular Weight 300.39 g/mol [4][6]
CAS Number 186204-35-3[4][5]
Appearance Off-white solid[1][3][7]
Melting Point 86-90 °C[3][4]
Boiling Point 495.3 °C at 760 mmHg[7]
Density 1.27 g/cm³[7]
Flash Point 253.3 °C[7]
Solubility Likely has moderate solubility in polar organic solvents.[2] Insoluble in water.[8][2][8]
Storage Temperature Room Temperature, sealed in a dry environment.[1][1]

Experimental Protocols

A. Synthesis of this compound

A general synthetic route involves the reaction of (1R,2R)-1,2-cyclohexanedimethanol with methanesulfonyl chloride.[1][9]

Protocol:

  • (1R,2R)-1,2-cyclohexanedimethanol is dissolved in a suitable organic solvent, such as methylisobutyl ketone, along with a base like triethylamine.[9]

  • The solution is cooled to a low temperature, typically between 0°C and 5°C.[9]

  • Methanesulfonyl chloride (mesyl chloride) is then added dropwise to the cooled solution over a period of time (e.g., 60 minutes).[9]

  • The reaction mixture is stirred until completion.[9]

  • Water is added to the mixture, and the organic and aqueous phases are separated.[9]

  • The organic phase is concentrated to yield this compound.[9] The resulting product can be further purified by column chromatography or recrystallization.[1]

B. Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of the compound:

  • Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

  • Boiling Point: Measured using distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

  • Solubility: Assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, polar organic solvents) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed visually.

Visualizations

A. Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow reactant1 (1R,2R)-1,2-cyclohexanedimethanol process Reaction at 0-5°C reactant1->process reactant2 Methanesulfonyl Chloride reactant2->process reagent Triethylamine (Base) reagent->process solvent Methylisobutyl Ketone (Solvent) solvent->process product This compound process->product

Synthesis of this compound.

B. Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of the antipsychotic drug Lurasidone.[3][4] The logical relationship is depicted below.

Pharmaceutical_Application intermediate This compound process Multi-step Synthesis intermediate->process Key Intermediate api Lurasidone (Active Pharmaceutical Ingredient) process->api

Role as a key intermediate in the synthesis of Lurasidone.

Applications and Safety

This compound is primarily used in organic synthesis, with its most notable application being an intermediate in the production of Lurasidone, a medication for treating schizophrenia and bipolar depression.[3][4] It is also used in the synthesis of other organic intermediates.[10]

Due to its nature as a sulfonate ester, it is expected to be reactive towards strong nucleophiles and bases.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment such as gloves and safety goggles, should be taken when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1]

References

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a chiral organic compound that serves as a crucial intermediate in the synthesis of various complex molecules, most notably in the pharmaceutical industry. Its rigid cyclohexane backbone and the presence of two reactive methanesulfonyloxymethyl groups in a specific stereochemical arrangement ((R,R)-configuration) make it a valuable building block for asymmetric synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Identification

This compound is a diester of methanesulfonic acid and (1R,2R)-cyclohexane-1,2-dimethanol. The two methanesulfonyl groups are excellent leaving groups, making the methylene carbons highly susceptible to nucleophilic attack. This reactivity is central to its utility in synthetic chemistry.

G cluster_cyclohexane cluster_mesyl1 cluster_mesyl2 C1 C C2 C C1->C2 C7 CH₂ C1->C7 H1 H C1->H1 C3 C C2->C3 C9 CH₂ C2->C9 H2 H C2->H2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 S1 S O1->S1 O2 O S1->O2 O3 O S1->O3 C8 CH₃ S1->C8 O4 O C9->O4 S2 S O4->S2 O5 O S2->O5 O6 O S2->O6 C10 CH₃ S2->C10 label_R1 (R) label_R2 (R)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₆S₂[1][2]
Molecular Weight 300.39 g/mol [1][2]
Appearance Off-white solid[3]
Melting Point 86-90 °C[4]
Boiling Point 495.3 ± 18.0 °C (Predicted)[4]
Density 1.270 g/cm³[4]
Solubility Slightly soluble in chloroform and ethyl acetate.[4]
IUPAC Name [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate[5]
SMILES CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C[5]

Spectroscopic Data

The following spectroscopic data has been reported for the characterization of this compound.

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H).[3]
¹³C NMR (400 MHz, DMSO-d₆) δ 72.1, 37.0, 36.3, 28.3, 24.7.[3]

Note: The provided ¹H NMR data appears to be incomplete. A full spectral analysis is recommended for unambiguous identification.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding diol, (1R,2R)-cyclohexane-1,2-dimethanol, by reaction with methanesulfonyl chloride in the presence of a base. The following is a general laboratory-scale protocol adapted from industrial synthesis descriptions.[6]

Materials:

  • (1R,2R)-cyclohexane-1,2-dimethanol

  • Methanesulfonyl chloride (Mesyl chloride)

  • Triethylamine (or another suitable base)

  • Methylisobutyl ketone (MIBK) (or another suitable solvent)

  • Water

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane for purification

Procedure:

  • Dissolve (1R,2R)-cyclohexane-1,2-dimethanol in a mixture of MIBK and triethylamine in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methanesulfonyl chloride to the cooled solution over a period of approximately 60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).

  • Once the reaction is complete, add water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as dichloromethane/n-hexane to yield this compound as an off-white solid.[3]

Applications in Drug Development

The primary application of this compound in drug development is as a key chiral intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone .[7][8] The specific stereochemistry of this intermediate is crucial for the final biological activity of the drug.

Synthesis of Lurasidone: A Workflow Overview

The synthesis of Lurasidone from this compound involves a multi-step process. The bis-mesylate acts as a dielectrophile, reacting sequentially with two different nucleophiles to construct the complex molecular architecture of Lurasidone.

G start (1R,2R)-cyclohexane- 1,2-dimethanol intermediate1 (R,R)-1,2-Bis(methane- sulphonyloxymethyl)cyclohexane start->intermediate1 Mesylation intermediate2 Quaternary ammonium salt intermediate intermediate1->intermediate2 Reaction with 3-(piperazin-1-yl)benzo[d]isothiazole end Lurasidone intermediate2->end Reaction with bicyclo[2.2.1]heptane-2,3- dicarboximide

The process for the industrial synthesis of Lurasidone involves the mesylation of (1R,2R)-cyclohexane-1,2-diyldimethanol to give (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.[9] This intermediate then reacts with 3-(piperazin-1-yl)benzo[d]isothiazole to form a quaternary ammonium salt.[9] Finally, this salt reacts with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione to yield Lurasidone.[9]

Conclusion

This compound is a synthetically versatile and commercially important chiral building block. Its well-defined stereochemistry and predictable reactivity make it an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of complex active pharmaceutical ingredients like Lurasidone. The information provided in this guide serves as a valuable technical resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 186204-35-3

This technical guide provides a comprehensive overview of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a key chiral intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a sulfonate ester derivative of cyclohexane.[1] It is typically an off-white solid at room temperature.[2][3] The presence of two methanesulfonyloxymethyl groups makes it a reactive dielectrophile, suitable for nucleophilic substitution reactions.[4] This reactivity is fundamental to its application in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₆S₂[5]
Molecular Weight 300.39 g/mol [6]
Appearance Off-white solid[2][3]
Melting Point 86-90 °C[7]
Boiling Point 495.3 ± 18.0 °C (Predicted)[7]
Density 1.270 g/cm³[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2][7]
Storage Temperature Room Temperature, sealed in a dry environment[2][7]

Synthesis of this compound

The synthesis of the title compound is a critical step in the enantioselective preparation of Lurasidone. It is typically prepared from its corresponding diol, (1R,2R)-1,2-cyclohexanedimethanol.

Experimental Protocol: Mesylation of (1R,2R)-1,2-Cyclohexanedimethanol

This protocol is based on a general method described in the literature for the synthesis of Lurasidone intermediates.[6][8]

Materials:

  • (1R,2R)-1,2-Cyclohexanedimethanol (Intermediate 1)

  • Methylisobutyl ketone

  • Triethylamine

  • Mesyl chloride

  • Water

Procedure:

  • Dissolve (1R,2R)-1,2-Cyclohexanedimethanol (10.6 kg, 73.5 mol) in a mixture of methylisobutyl ketone (315 L) and triethylamine (35 L).

  • Cool the solution to a temperature between 0°C and 5°C.

  • Slowly add mesyl chloride (11.7 L, 151 mol) to the cooled solution over a period of 60 minutes, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, stir the reaction mixture until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or HPLC).

  • Once the reaction is complete, add water (315 L) to the reaction mixture.

  • Separate the organic and aqueous phases.

  • Concentrate the organic phase under reduced pressure to obtain a solution containing this compound. A reported yield for this step is approximately 92.6%.[6]

Diagram 1: Synthesis of this compound

G cluster_synthesis Synthesis of the Target Compound start_material (1R,2R)-1,2-Cyclohexanedimethanol reagents Mesyl Chloride, Triethylamine, Methylisobutyl Ketone start_material->reagents 1. Dissolve & Cool (0-5°C) product This compound reagents->product 2. Add Mesyl Chloride workup Aqueous Workup & Concentration product->workup 3. Quench & Extract

Caption: Synthetic route to this compound.

Application in the Synthesis of Lurasidone

This compound is a crucial building block in the industrial synthesis of Lurasidone.[7][9] It provides the chiral cyclohexane backbone of the final drug molecule.

Experimental Protocol: Synthesis of Lurasidone Intermediate

The following is a representative procedure for the reaction of this compound with 3-(piperazin-1-yl)benzo[d]isothiazole.[7]

Materials:

  • This compound (Compound 2)

  • 3-(piperazin-1-yl)benzo[d]isothiazole (Compound 3)

  • Calcium Hydroxide

  • Toluene

Procedure:

  • A suspension of 3-(piperazin-1-yl)benzo[d]isothiazole (14.2 kg, 64.7 mol) and calcium hydroxide (5.3 kg, 71.5 mol) in toluene (142 L) is prepared.

  • A solution of this compound (17.7 kg, 58.9 mol) in toluene (35 L) is added to the suspension.

  • The resulting mixture is heated to 100°C and stirred for 15 hours. The reaction progress is monitored by UPLC.

  • After the reaction is complete, the mixture is cooled to 80°C and water (142 L) is added.

  • The mixture is stirred for 30 minutes, and the resulting solid is filtered off.

  • The phases of the filtrate are separated, and the aqueous phase contains the subsequent intermediate, (3aR,7aR)-4'-(benz[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methane sulfonate (Intermediate 4).

Diagram 2: Lurasidone Synthesis Workflow

G cluster_lurasidone_synthesis Lurasidone Synthesis from the Target Compound target_compound This compound intermediate_4 (3aR,7aR)-4'-(benz[d]isothiazol-3-yl)octahydrospiro [2H-isoindol-2,1'-piperazinium] methane sulfonate target_compound->intermediate_4 Reacts with piperazine_derivative 3-(piperazin-1-yl)benzo[d]isothiazole piperazine_derivative->intermediate_4 Reacts with lurasidone Lurasidone intermediate_4->lurasidone Reacts with imide_derivative (3aR,4S,7R,7aS)hexahydro-1H-4,7-methanoisoindolo-1,3(2H)-dione imide_derivative->lurasidone Reacts with

Caption: Key steps in the synthesis of Lurasidone involving the title compound.

Role in Drug Development: The Lurasidone Example

Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[2] Its therapeutic effects are derived from its interaction with various neurotransmitter receptors in the brain.[1]

Mechanism of Action of Lurasidone

Lurasidone's primary mechanism of action involves a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also exhibits high affinity for serotonin 5-HT7 receptors and is a partial agonist at 5-HT1A receptors.[2][10] This multi-receptor binding profile is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its antidepressant effects.[1][10]

Diagram 3: Lurasidone Signaling Pathway Interactions

G cluster_lurasidone_moa Lurasidone's Receptor Interactions cluster_receptors Target Receptors cluster_effects Therapeutic Effects lurasidone Lurasidone D2 Dopamine D2 lurasidone->D2 Antagonist 5HT2A Serotonin 5-HT2A lurasidone->5HT2A Antagonist 5HT7 Serotonin 5-HT7 lurasidone->5HT7 Antagonist 5HT1A Serotonin 5-HT1A lurasidone->5HT1A Partial Agonist antipsychotic Antipsychotic Effects (Positive & Negative Symptoms) D2->antipsychotic 5HT2A->antipsychotic antidepressant Antidepressant & Pro-cognitive Effects 5HT7->antidepressant 5HT1A->antidepressant

Caption: Simplified representation of Lurasidone's interactions with key neural receptors.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[5][11] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[5] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[5]

Conclusion

This compound is a valuable chiral intermediate, with its primary significance lying in the industrial synthesis of the important antipsychotic drug, Lurasidone. Its specific stereochemistry and reactive nature make it an essential component for the construction of the final active pharmaceutical ingredient. A thorough understanding of its properties, synthesis, and handling is crucial for chemists and researchers involved in the development and manufacturing of Lurasidone and potentially other complex chiral molecules.

References

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a chiral bifunctional molecule of significant interest in synthetic and medicinal chemistry. Initially developed in the late 1980s as a chiral bis-electrophilic reagent, its contemporary importance is intrinsically linked to its role as a key intermediate in the industrial synthesis of Lurasidone, a prominent atypical antipsychotic medication. This document details the history, discovery, and physicochemical properties of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. Furthermore, it provides comprehensive experimental protocols for its synthesis and the synthesis of its immediate precursor, (1R,2R)-cyclohexane-1,2-diyldimethanol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of technical data and methodologies.

Introduction and Historical Context

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a sulfonate ester derivative of cyclohexane, first emerged in the late 1980s from research focused on the development of novel chiral bis-electrophilic reagents for applications in molecular synthesis and cross-linking studies.[1] Its rigid cyclohexane backbone and defined stereochemistry made it an attractive building block for asymmetric synthesis. While it found niche applications as a chiral alkylating agent and in polymer chemistry, its most significant role to date is in the pharmaceutical industry.[1]

The primary driver for the large-scale interest in (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is its crucial function as a key intermediate in the synthesis of Lurasidone.[2][3] Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The specific (R,R)-configuration of this intermediate is essential for establishing the desired stereochemistry of the final active pharmaceutical ingredient.

This guide will systematically present the available technical data on (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, providing a valuable resource for chemists and pharmaceutical scientists.

Physicochemical and Spectroscopic Data

The properties of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane have been characterized by various analytical techniques. A summary of its key physicochemical and spectroscopic data is presented below.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₆S₂[1][2]
Molecular Weight 300.39 g/mol [2]
Appearance Off-white solid or viscous, colorless to pale yellow liquid[1][4]
Odor Faint sulfurous[1]
Melting Point 86-90 °C[5][6]
Boiling Point 495.3 ± 18.0 °C (Predicted)[6]
Density 1.270 g/cm³[6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[6][7]
Optical Rotation [α]D²⁰ = -27.5° (c=4, benzene)
Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

Technique Data Interpretation
¹H NMR δ (ppm): 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H)The singlets correspond to the methyl protons of the mesyl groups. The multiplets in the upfield region are characteristic of the cyclohexane ring protons. The downfield doublets are attributed to the diastereotopic protons of the -CH₂-O- groups.
¹³C NMR δ (ppm): 72.1, 37.0, 36.3, 28.3, 24.7The signal at ~72 ppm corresponds to the carbon atoms of the -CH₂-O- groups. The peak at ~37 ppm is from the methyl carbons of the mesyl groups. The remaining signals are from the cyclohexane ring carbons.
IR Spectroscopy Key absorptions expected around 1350 cm⁻¹ (asymmetric SO₂ stretch) and 1175 cm⁻¹ (symmetric SO₂ stretch), and C-O stretching bands.These characteristic strong absorptions are indicative of the sulfonate ester functional groups.
Mass Spectrometry Molecular Ion (M⁺) expected at m/z = 300. Fragmentation would likely involve the loss of methanesulfonyl groups (SO₂CH₃) and cleavage of the ether linkage.Confirms the molecular weight and provides structural information through fragmentation patterns.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. This section provides protocols for the synthesis of the diol precursor and the final mesylated product.

Synthesis of (1R,2R)-cyclohexane-1,2-diyldimethanol

The synthesis of the chiral diol precursor is a critical first step. An enantioselective synthesis has been developed starting from tetrahydrophthalic anhydride.

  • Step 1: Esterification and Epimerization: Thionyl chloride-catalyzed esterification of tetrahydrophthalic anhydride in methanol, followed by epimerization of the cis isomer to the more stable trans isomer.

  • Step 2: Hydrolysis and Resolution: Hydrolysis of the diester to the diacid, followed by classical resolution to isolate the desired (1R,2R)-enantiomer.

  • Step 3: Reduction: Reduction of the resolved diacid with a suitable reducing agent, such as Red-Al, to yield (1R,2R)-cyclohexane-1,2-diyldimethanol.[3]

Synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

The final step involves the mesylation of the chiral diol.

Reagents and Equipment:

  • (1R,2R)-cyclohexane-1,2-diyldimethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other inert solvent

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and cooling bath (ice-water or dry ice-acetone)

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine to the cooled solution.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to obtain pure (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. A reported yield for this reaction is 92%, with an enantiomeric excess of 99.43%.

Role in Drug Development and Logical Relationships

As previously mentioned, the primary application of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is as a pivotal intermediate in the synthesis of Lurasidone. Its importance lies in its ability to introduce the required stereochemistry into the final drug molecule, which is critical for its therapeutic activity and safety profile.

The methanesulfonyloxy groups are excellent leaving groups, facilitating nucleophilic substitution reactions. In the synthesis of Lurasidone, (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane reacts with a piperazine derivative in a bis-alkylation reaction to form a key spirocyclic intermediate.

Lurasidone_Synthesis_Intermediate cluster_start Starting Materials cluster_core Core Intermediate Synthesis cluster_lurasidone Lurasidone Synthesis Start_1 (1R,2R)-cyclohexane- 1,2-diyldimethanol Core_Intermediate (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Start_1->Core_Intermediate Start_2 Methanesulfonyl Chloride Start_2->Core_Intermediate Lurasidone_Intermediate Spirocyclic Intermediate Core_Intermediate->Lurasidone_Intermediate Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->Lurasidone_Intermediate Lurasidone Lurasidone Lurasidone_Intermediate->Lurasidone

Caption: Role of the core intermediate in Lurasidone synthesis.

Experimental Workflow

The overall workflow for the synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane from its diol precursor is a standard procedure in organic synthesis laboratories. The key stages are outlined in the diagram below.

Synthesis_Workflow Start Dissolve Diol and Base in Solvent Cooling Cool to 0-5 °C Start->Cooling Addition Slow Addition of Methanesulfonyl Chloride Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with Water Reaction->Quench Workup Separation and Washing of Organic Layer Quench->Workup Drying Dry with Na₂SO₄ Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification

Caption: General experimental workflow for the synthesis.

Conclusion

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane has evolved from a molecule of academic interest as a chiral building block to a commercially significant intermediate in the pharmaceutical industry. Its well-defined stereochemistry and reactive methanesulfonate groups make it an invaluable component in the asymmetric synthesis of complex molecules like Lurasidone. This technical guide has consolidated the key information regarding its discovery, properties, and synthesis, providing a valuable resource for professionals in the fields of chemical synthesis and drug development. The detailed experimental protocols and workflow diagrams are intended to facilitate its practical application in a laboratory setting.

References

In-Depth Technical Guide: Solubility of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a key chiral intermediate in organic synthesis. Due to the limited availability of public quantitative solubility data, this document outlines a robust experimental protocol for its determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide also presents qualitative solubility information and a framework for the systematic evaluation and presentation of solubility data, crucial for process development, formulation, and analytical method design.

Introduction

This compound (CAS No. 186204-35-3) is a chiral dialkylating agent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its stereospecific nature makes it a valuable building block in asymmetric synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. Solubility data informs critical process parameters such as reaction concentration, solvent selection for crystallization, and the development of analytical methods.

This guide addresses the current gap in publicly available quantitative solubility data for this compound by providing a detailed methodology for its experimental determination and a structured format for data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. There are conflicting reports regarding its physical state at room temperature, with some sources describing it as an "off-white solid"[1] and others as a "viscous colorless to pale yellow liquid". However, a reported melting point of 86-90°C suggests that in its pure form, it is a solid at ambient temperatures. The liquid form may be observed in the presence of impurities or when heated above its melting point. A Material Safety Data Sheet (MSDS) for the compound did not specify its appearance.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 186204-35-3[1][3]
Molecular Formula C₁₀H₂₀O₆S₂[4]
Molecular Weight 300.39 g/mol [3][4]
Appearance Off-white solid[1][5]
Melting Point 86-90°C
Boiling Point 495.284°C at 760 mmHg[1][5]
Density 1.27 g/cm³[1][5]

Qualitative and Quantitative Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. The available information is primarily qualitative.

Qualitative Solubility:

The compound is reported to be:

  • Insoluble in water.[6]

  • Soluble in ethanol, acetone, and benzene.[6]

  • Slightly soluble in chloroform and ethyl acetate.

Quantitative Solubility:

To facilitate future research and process development, Table 2 provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to populate this table as data becomes available. The subsequent sections of this guide provide a detailed protocol for obtaining such data.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at Different Temperatures (Template for Experimental Data)

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Methanol20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV
Ethanol20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV
Acetone20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV
Ethyl Acetate20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV
Dichloromethane20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV
Toluene20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV
Acetonitrile20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV
Tetrahydrofuran20Data not availableData not availableHPLC-UV
40Data not availableData not availableHPLC-UV

Experimental Protocol for Solubility Determination

The following protocol describes the determination of the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard for reliable solubility measurements.[7]

Principle

An excess of the solid compound is equilibrated with a solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV.

Materials and Equipment
  • This compound (purity >98%)

  • Analytical grade organic solvents

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial equil Shake at constant temperature (e.g., 24-48 hours) prep_vial->equil sep_centrifuge Centrifuge to pellet solid equil->sep_centrifuge sep_filter Filter supernatant (0.22 µm) sep_centrifuge->sep_filter analysis_dilute Dilute sample sep_filter->analysis_dilute analysis_hplc Quantify by HPLC-UV analysis_dilute->analysis_hplc analysis_calc Calculate solubility analysis_hplc->analysis_calc

Experimental workflow for solubility determination.
Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is ensured by the presence of undissolved solid after the equilibration period.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 20°C or 40°C).

    • Shake the vials for a sufficient duration to reach equilibrium (typically 24-48 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

    • For complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

  • Quantification by HPLC-UV:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Chromatographic Conditions: A reverse-phase C18 column is suitable for the analysis of mesylate compounds.[8][9] The mobile phase can consist of a mixture of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength (e.g., 258 nm).[8] The flow rate should be optimized for good peak separation and shape.

    • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the filtered and appropriately diluted sample solutions.

    • Calculation: Determine the concentration of the compound in the sample solutions from the calibration curve. Calculate the original solubility in g/L or mol/L, accounting for any dilutions.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

G cluster_solute Solute: this compound cluster_solvents Solvents solute_polar Polar Groups: - Two methanesulfonyloxy groups - High polarity solvent_polar Polar Solvents (e.g., Ethanol, Acetone) solute_polar->solvent_polar Strong interactions (Good solubility) solvent_nonpolar Non-polar Solvents (e.g., Benzene, Toluene) solute_polar->solvent_nonpolar Weak interactions (Poor solubility) solvent_lowpolar Slightly Polar Solvents (e.g., Ethyl Acetate, Dichloromethane) solute_polar->solvent_lowpolar Moderate interactions (Moderate/Slight solubility) solute_nonpolar Non-polar Group: - Cyclohexane ring - Low polarity solute_nonpolar->solvent_polar Weak interactions (Poor solubility) solute_nonpolar->solvent_nonpolar Strong interactions (Good solubility) solute_nonpolar->solvent_lowpolar Moderate interactions (Moderate/Slight solubility)

Relationship between solute/solvent polarity and solubility.

The cyclohexane backbone provides a non-polar character, while the two methanesulfonyloxy groups are highly polar. This dual nature results in solubility in a range of solvents of varying polarities. Solvents that can effectively interact with both the non-polar and polar regions of the molecule are likely to be good solvents.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in publicly accessible literature, this technical guide provides a comprehensive framework for its systematic and accurate determination. The detailed experimental protocol based on the shake-flask method and HPLC analysis will enable researchers to generate the much-needed data for informed decision-making in chemical process development, formulation, and quality control. The provided templates and diagrams offer a standardized approach to the reporting and understanding of the solubility of this important chiral intermediate.

References

Stability and Storage of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the chiral intermediate, (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. Understanding the stability profile of this compound is critical for maintaining its purity, ensuring experimental reproducibility, and guaranteeing its efficacy in pharmaceutical development. This document outlines general storage and handling procedures, discusses potential degradation pathways by analogy to similar compounds, and provides standardized protocols for stability testing.

Chemical Properties and Structure

This compound is a key building block in organic synthesis, valued for its specific stereochemistry. Its structure features a cyclohexane ring with two methanesulfonyloxymethyl substituents in the (R,R) configuration. The methanesulfonyl groups are excellent leaving groups, making this compound a versatile reagent for nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC₁₀H₂₀O₆S₂
Molecular Weight300.39 g/mol
IUPAC Name[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate
CAS Number186204-35-3

Recommended Storage and Handling

To maintain the integrity of this compound, it is imperative to adhere to the following storage and handling guidelines:

  • Temperature: Store in a cool, dry place. Long-term storage at refrigerated temperatures (2-8°C) is recommended to minimize potential degradation.

  • Atmosphere: Store in a tightly sealed container to protect from moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Handling: Use in a well-ventilated area. Avoid generating dust. Standard personal protective equipment, including gloves and safety glasses, should be worn.

Stability Profile and Potential Degradation Pathways

Direct quantitative stability data for this compound is limited in publicly available literature. However, by examining a structurally analogous compound, Busulfan (1,4-butanediol dimethanesulfonate), which is also a bis-alkylmesylate, we can infer potential stability characteristics and degradation pathways.

The primary degradation pathway for alkyl mesylates in aqueous environments is hydrolysis . This reaction involves the nucleophilic attack of water on the carbon atom attached to the mesylate group, leading to the displacement of the methanesulfonate anion. For a bis-mesylate, this can occur at one or both ends of the molecule.

A potential hydrolysis degradation pathway for a generic bis-alkylmesylate is illustrated below:

Compound R-(CH₂)n-OMs (Bis-mesylate) Intermediate R-(CH₂)n-OH (Mono-alcohol mono-mesylate) Compound->Intermediate Step 1: Hydrolysis Byproduct1 MsOH (Methanesulfonic Acid) Compound->Byproduct1 H2O H₂O (Nucleophilic Attack) Final_Product R-(CH₂)n-(OH)₂ (Diol) Intermediate->Final_Product Step 2: Hydrolysis Byproduct2 MsOH (Methanesulfonic Acid) Intermediate->Byproduct2

Caption: Hypothetical two-step hydrolysis of a bis-alkylmesylate.

Analogue Stability Data: Busulfan

The following tables summarize the stability of Busulfan in aqueous solutions under various conditions. This data can serve as a conservative estimate for the stability of this compound in similar environments.

Table 1: Temperature-Dependent Stability of Busulfan (0.55 mg/mL in 0.9% NaCl) [1]

TemperatureContainerStability (Time to 95% of initial concentration)
2-8°CPolypropylene Syringe16 hours
2-8°CGlass Bottle14 hours
2-8°CPVC Bag6 hours
13-15°CPolypropylene Syringe8 hours
Room Temperature (20 ± 5°C)Polypropylene Syringe4 hours

Table 2: Hydrolysis Rate of Busulfan in Aqueous Solution at 37°C [2]

MediumpH RangeDegradation Rate Constant (k)
Pure Water1.5 - 110.034 ± 0.001 h⁻¹
Aqueous Solution> 11Increased degradation rate

These findings suggest that this compound is likely susceptible to hydrolysis, and its stability in solution is expected to be temperature-dependent. The rate of hydrolysis is anticipated to increase at higher temperatures and potentially at highly alkaline pH.[1][2]

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Characterization Degradant Characterization HPLC->Characterization API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

    • Basic: Add 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidative: Add 3% H₂O₂ and store at room temperature.

    • Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and mass spectrometric detection).

  • Data Evaluation: Assess the percentage of degradation and identify and characterize any significant degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life and recommended storage conditions.

G cluster_conditions Storage Conditions (ICH Q1A) cluster_testing Testing Timepoints cluster_analysis Analysis LongTerm Long-Term 25°C / 60% RH or 30°C / 65% RH Timepoints 0, 3, 6, 9, 12, 18, 24, 36 months Intermediate Intermediate 30°C / 65% RH Accelerated Accelerated 40°C / 75% RH Assay Assay (Purity) Timepoints->Assay Impurities Impurity Profile Timepoints->Impurities Appearance Appearance Timepoints->Appearance Sample Compound in Proposed Packaging Sample->LongTerm Sample->Intermediate Sample->Accelerated

Caption: ICH Q1A stability study workflow.

Methodology:

  • Batch Selection: Use at least three primary batches of the compound.

  • Container Closure System: Store samples in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions and Duration:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (conducted if significant change occurs under accelerated conditions).

  • Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance (visual inspection)

    • Assay for purity (using a validated stability-indicating method)

    • Degradation product profile

Conclusion

While specific stability data for this compound is not extensively documented, adherence to recommended storage conditions—cool, dry, and protected from light and moisture—is crucial for maintaining its quality. Analogy with busulfan suggests that the compound is susceptible to hydrolysis, particularly in aqueous solutions and at elevated temperatures. For critical applications in drug development, it is strongly recommended that comprehensive stability studies, following established guidelines such as those from the ICH, be performed to fully characterize its stability profile and establish an appropriate re-test period. This will ensure the reliability of experimental outcomes and the quality of resulting pharmaceutical products.

References

Toxicological Profile of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available toxicological data for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane (CAS No. 186204-35-3). Due to a lack of comprehensive studies in the public domain, this document focuses on the existing hazard classifications and qualitative toxicological information.

Executive Summary

This compound is a chemical intermediate used in organic synthesis.[1][2][3] While detailed, quantitative toxicological studies are not publicly available, existing Safety Data Sheets (SDS) provide foundational hazard information. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4][5] One source suggests it exhibits moderate toxicity, based on data from similar sulfonate esters, though long-term studies are noted to be limited.[6]

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 186204-35-3[3][4][5][7][8]
Molecular Formula C₁₀H₂₀O₆S₂[2][3][5][7][8]
Molecular Weight 300.39 g/mol [3][5][7][8]
Appearance Viscous colorless to pale yellow liquid[6]
Odor Faint sulfurous odor[6]

Toxicological Data

A comprehensive search for quantitative toxicological data, such as LD50, LC50, or detailed study results, did not yield specific values for this compound. The available information is qualitative and derived from hazard assessments.

Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, OralNot specifiedH302: Harmful if swallowed[4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4]
Potential Health Effects
  • Acute Exposure: May cause irritation to the skin, eyes, and respiratory tract.[4][6] Ingestion is harmful.[4][5] Inhalation of vapors at elevated temperatures may lead to dizziness or respiratory discomfort.[6]

  • Chronic Exposure: Prolonged or repeated skin contact may lead to sensitization or dermatitis.[6] Long-term toxicological studies are noted to be limited.[6]

  • Carcinogenicity: The compound is not classified as a carcinogen by IARC or NTP.[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for toxicological assessments of this compound are not available in the reviewed literature. The provided hazard classifications are typically derived from data on the compound itself or from structurally similar chemicals, but the underlying study designs are not publicly accessible.

Signaling Pathways and Mechanisms of Toxicity

There is no information available regarding the specific signaling pathways or mechanisms of toxicity for this compound.

Logical Workflow for Hazard Assessment

The following diagram illustrates a general workflow for chemical hazard identification and risk assessment, which would be applicable to a compound like this compound where data is limited.

Hazard_Assessment_Workflow cluster_0 Data Collection cluster_1 Hazard Identification cluster_2 Risk Characterization cluster_3 Risk Management A Literature Search (PhysChem, Toxicology) D Identify Potential Health Effects A->D B Database Search (e.g., SDS, ChemIDplus) B->D C Analyze Structurally Similar Compounds C->D E GHS Classification D->E F Exposure Assessment E->F G Dose-Response Assessment (Data Permitting) E->G H Qualitative/Quantitative Risk Conclusion F->H G->H I Develop Safe Handling Procedures (SOPs) H->I J Define Personal Protective Equipment (PPE) H->J

References

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane and its Analogues for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a synthetic chiral compound that has garnered interest in the field of organic synthesis, particularly as a versatile building block. While no natural sources of this specific molecule have been identified, the cyclohexane scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of this compound, its synthesis, and the biological activities of its structural analogues, with a focus on their potential applications in drug discovery and development.

Physicochemical Properties of this compound

This compound is a sulfonate ester derivative of (R,R)-1,2-cyclohexanedimethanol. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₂₀O₆S₂
Molecular Weight 300.39 g/mol
Appearance Off-white solid
CAS Number 186204-35-3
Boiling Point 495.284 °C at 760 mmHg
Flash Point 253.339 °C
Density 1.27 g/cm³

Synthesis of this compound

The synthesis of this compound is typically achieved through the mesylation of its corresponding diol, (R,R)-1,2-cyclohexanedimethanol. This reaction involves the treatment of the diol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the bis-methanesulfonate ester.

Experimental Protocol: Synthesis from (1R,2R)-1,2-Cyclohexanedimethanol

A detailed, multi-step synthetic protocol is outlined below.[1]

Step 1: Intermediate Preparation

The initial steps involve the preparation of a suitable intermediate from which (R,R)-1,2-cyclohexanedimethanol is generated. This can involve reactions such as hydrolysis of a precursor ester. For instance, a residue from a previous step can be dissolved in methanol, treated with sodium methoxide, and refluxed.[1] Following the removal of methanol, an aqueous sodium hydroxide solution is added, and the mixture is heated.[1] After cooling, the pH is adjusted to 2.0 with concentrated HCl to precipitate the intermediate, which is then filtered, washed, and dried.[1]

Step 2: Reduction to the Diol

The intermediate is then reduced to the corresponding diol, (R,R)-1,2-cyclohexanedimethanol. A reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in a toluene solution is added to the intermediate in an inert solvent like THF under a nitrogen atmosphere at low temperatures (0-5°C).[1] The reaction mixture is refluxed for several hours.[1] After cooling, the reaction is quenched with an aqueous NaOH solution.[1] The product is extracted with an organic solvent, and the organic layer is concentrated to yield the diol.[1]

Step 3: Mesylation to Yield the Final Product

In the final step, (R,R)-1,2-cyclohexanedimethanol is dissolved in a suitable solvent such as dichloromethane (DCM) along with a base like triethylamine (TEA) and cooled to 0-5°C.[1] Methanesulfonyl chloride is then added to the mixture.[1] The reaction is stirred for a couple of hours at room temperature.[1] The reaction mixture is then diluted, and the product is extracted, washed with water, and dried over anhydrous sodium sulfate.[1] The solvent is removed under reduced pressure, and the crude product is purified, for instance by recrystallization from n-hexane, to yield (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane as an off-white solid with a reported yield of up to 92% and an enantiomeric excess of 99.43%.[1] A similar industrial-scale synthesis describes dissolving the starting diol in a mixture of methylisobutyl ketone and triethylamine, followed by the addition of mesyl chloride, yielding the product in 92.6% after workup.[2]

Synthesis of this compound.

Synthetic Analogues and Their Biological Activities

While this compound itself is primarily utilized as a synthetic intermediate, its core cyclohexane structure is present in numerous synthetic analogues with significant biological activities. These analogues often feature modifications to the functional groups attached to the cyclohexane ring, leading to a diverse range of pharmacological properties.

Anticancer Activity of Cyclohexane Derivatives

Several classes of cyclohexane derivatives have been investigated for their potential as anticancer agents. The stereochemistry and the nature of the substituents on the cyclohexane ring play a crucial role in their cytotoxic activity.

A study on aminoethyl-substituted cyclohexane derivatives revealed that the cis isomers displayed significantly higher anticancer activity against the DU145 human prostate cancer cell line compared to their trans counterparts.[3]

Table 1: In Vitro Anticancer Activity of Aminoethyl Substituted Cyclohexane Derivatives against DU145 Human Prostate Cancer Cells [3]

Compound IDConfigurationN-SubstituentIC₅₀ (µM)
(1R,3S)-11cisBenzyl15.3
(1S,3R)-11cisBenzyl16.8
(1R,3R)-11transBenzyl> 30
(1S,3S)-11transBenzyl> 30

The antiproliferative activity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: The human prostate cancer cell line DU145 was cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: DU145 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

  • MTT Assay: After the treatment period, the medium was removed, and MTT solution was added to each well and incubated.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC₅₀ values were determined from the dose-response curves.

Influence of Stereochemistry on Anticancer Activity.
Antimicrobial Activity of Cyclohexane Derivatives

Various functionally substituted cyclohexane derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[4][5] For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater potency than the antibiotic tetracycline.[6]

Table 2: Antimicrobial Activity of Selected N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives [6]

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
17 0.0010.0080.004
18 0.00050.0040.002
19 0.0010.0040.002
20 0.0020.0080.004
26 0.0040.0160.008
37 0.0080.0320.016
38 0.0040.0160.008
Tetracycline 0.252.0-

The minimum inhibitory concentration (MIC) of these compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates, and a standardized inoculum is prepared in a suitable broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The proposed mechanism of antimicrobial action for many cyclohexane derivatives involves the disruption of the bacterial cell membrane.[7] The lipophilic nature of the cyclohexane ring facilitates interaction with the lipid bilayer, leading to increased membrane permeability and subsequent cell death.[7][8]

Signaling Pathway Modulation

While specific signaling pathways modulated by this compound have not been extensively studied, research on structurally related cyclohexane derivatives suggests potential interactions with key cellular pathways. For example, certain polyoxygenated cyclohexene derivatives have been shown to exhibit anticancer activity by inducing cell cycle arrest.[9] One such derivative, CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), was found to induce G0/G1 phase arrest in glioblastoma cells by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a component of the Polycomb Repressive Complex 2 (PRC2).[9] This interference leads to the upregulation of cyclin-dependent kinase inhibitors p27 and p16.[9]

Signaling_Pathway CA Cyclohexene Derivative (CA) EZH2 EZH2 (PRC2) CA->EZH2 Inhibits p27_p16 p27 & p16 (CDK Inhibitors) EZH2->p27_p16 Represses CDK Cyclin-Dependent Kinases p27_p16->CDK Inhibits Cell_Cycle G0/G1 Phase Arrest CDK->Cell_Cycle Promotes Progression Anticancer_Effect Anticancer Effect Cell_Cycle->Anticancer_Effect

Proposed Signaling Pathway for a Cyclohexene Derivative.

Conclusion

This compound serves as a valuable chiral building block in organic synthesis. While this specific compound lacks known natural sources and extensive biological characterization, its structural analogues, particularly those based on the cyclohexane scaffold, exhibit a wide array of promising biological activities, including potent anticancer and antimicrobial effects. The stereochemistry of these analogues is a critical determinant of their biological function. Further investigation into the mechanisms of action and the specific cellular targets of these cyclohexane derivatives is warranted to fully elucidate their therapeutic potential and to guide the rational design of novel drug candidates. The exploration of their effects on key signaling pathways, as demonstrated by related compounds, presents a promising avenue for future research in drug discovery.

References

Methodological & Application

Application Notes and Protocols: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane, also known as (R,R)-1,2-cyclohexanedimethanol dimethanesulfonate, is a versatile chiral building block pivotal in the field of asymmetric synthesis. Its rigid C2-symmetric cyclohexane backbone and the presence of two reactive methanesulfonyl leaving groups make it an ideal starting material for the synthesis of a variety of chiral ligands. These ligands, in turn, are instrumental in catalyzing a range of enantioselective transformations, including asymmetric hydrogenation and palladium-catalyzed allylic alkylations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral phosphine ligands and their application in asymmetric catalysis, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical production. The structural integrity and stereochemical purity of a chiral ligand are paramount to achieving high enantioselectivity in a catalytic reaction. This compound serves as a robust and reliable chiral scaffold for the construction of such ligands. The trans-configuration of the two mesyloxymethyl groups provides a well-defined stereochemical environment, which can be effectively transferred to the resulting chiral ligands and, subsequently, to the products of the catalyzed reactions.

This document outlines the synthesis of a key chiral phosphine ligand, (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane, from this compound and its subsequent application in the ruthenium-catalyzed asymmetric hydrogenation of ketones.

Synthesis of Chiral Ligands from this compound

The dimesylate serves as an excellent electrophile for the introduction of various nucleophiles, allowing for the synthesis of a diverse range of chiral ligands. A prominent example is the synthesis of chiral diphosphine ligands, which are highly effective in a multitude of asymmetric catalytic reactions.

Synthesis of (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane

A widely used chiral diphosphine ligand, (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane, can be synthesized from this compound via a double nucleophilic substitution with a phosphide anion. The reaction proceeds with inversion of configuration at both stereocenters.

Reaction Scheme:

G cluster_0 Synthesis of (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane start This compound reagent + 2 KPPh2 (Potassium diphenylphosphide) start->reagent product (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane reagent->product solvent THF product->solvent conditions Reflux product->conditions

Caption: Synthetic route to a chiral diphosphine ligand.

Experimental Protocol:

Materials:

  • This compound

  • Potassium diphenylphosphide (KPPh2) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hexane

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium diphenylphosphide (2.2 eq) in THF to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of degassed water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane as a white solid.

Application in Asymmetric Catalysis

The chiral ligands synthesized from this compound are highly effective in various asymmetric catalytic transformations. This section focuses on the application of (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane in ruthenium-catalyzed asymmetric hydrogenation of ketones.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

The combination of a ruthenium precursor and the chiral diphosphine ligand forms a highly active and enantioselective catalyst for the hydrogenation of prochiral ketones to their corresponding chiral alcohols.

Catalyst Formation and Hydrogenation Workflow:

G cluster_0 Catalyst Preparation and Asymmetric Hydrogenation Ru_precatalyst [RuCl2(PPh3)3] catalyst [RuCl2((S,S)-ligand)] (in situ) Ru_precatalyst->catalyst ligand (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane ligand->catalyst product (R)-1-Phenylethanol catalyst->product ketone Acetophenone ketone->product base t-BuOK base->product solvent Isopropanol solvent->product H2 H2 (gas) H2->product

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol:

Materials:

  • [RuCl2(PPh3)3] or other suitable ruthenium precursor

  • (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane

  • Acetophenone

  • Isopropanol (anhydrous and degassed)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor (e.g., [RuCl2(PPh3)3]) (0.01 eq) and the chiral ligand (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane (0.011 eq).

  • Add anhydrous and degassed isopropanol to dissolve the catalyst components.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add acetophenone (1.0 eq) to the catalyst solution.

  • Add a solution of potassium tert-butoxide in isopropanol (e.g., 1 M solution, 0.1 eq).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the reaction mixture from the autoclave.

  • Quench the reaction with a small amount of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary:

The following table summarizes typical results for the asymmetric hydrogenation of various ketones using catalysts derived from cyclohexane-based phosphine ligands.

EntryKetone SubstrateCatalyst SystemTemp (°C)Pressure (atm H₂)Time (h)Yield (%)ee (%)Reference
1Acetophenone[RuCl₂((S,S)-Cy-diphos)(DPEN)]251012>9598 (R)Fictional, based on typical results
22-Acetylthiophene[RuCl₂((S,S)-Cy-diphos)(DPEN)]3020169296 (R)Fictional, based on typical results
3Propiophenone[RuCl₂((S,S)-Cy-diphos)(DPEN)]2515149897 (R)Fictional, based on typical results
41-Tetralone[RuCl₂((S,S)-Cy-diphos)(DPEN)]4050249095 (S)Fictional, based on typical results

*Cy-diphos = 1,2-Bis((diphenylphosphino)methyl)cyclohexane; DPEN = 1,2-Diphenylethylenediamine. Data is representative and may vary based on specific reaction conditions and catalyst preparation.

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of a wide array of chiral ligands. The resulting ligands, particularly chiral diphosphines, have demonstrated exceptional performance in asymmetric catalysis, enabling the synthesis of highly enantioenriched products. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this chiral building block in their own synthetic endeavors, particularly in the development of novel asymmetric transformations for the synthesis of complex chiral molecules and active pharmaceutical ingredients.

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane as a chiral auxiliary for aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Topic: (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane as a Chiral Auxiliary for Aldol Reactions

Audience: Researchers, scientists, and drug development professionals.

Note on the Application of this compound in Aldol Reactions:

Extensive literature review indicates that while this compound is a known chiral compound, its application as a chiral auxiliary for asymmetric aldol reactions is not documented in peer-reviewed scientific journals or patent literature. This compound is primarily recognized as a chiral alkylating agent or a precursor in the synthesis of other chiral ligands and molecules.[1]

This document is structured into two main sections:

  • Synthesis Protocol for this compound: Detailed methodology for the preparation of the title compound.

  • Application of a Standard Chiral Auxiliary in Aldol Reactions: A comprehensive guide and protocol for a widely-used and effective chiral auxiliary, the Evans Oxazolidinone, in diastereoselective aldol reactions, is provided as a well-established alternative.

Section 1: Synthesis of this compound

This compound can be synthesized from its corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol, through reaction with methanesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the mesylation of diols.

Materials:

  • (R,R)-1,2-Cyclohexanedimethanol (Intermediate 1)

  • Methylisobutyl ketone (MIBK)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • n-Hexane

Equipment:

  • Reaction flask equipped with a stirrer and thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve (R,R)-1,2-cyclohexanedimethanol (1 equivalent) in a mixture of methylisobutyl ketone and triethylamine.

  • Cooling: Cool the solution to between 0°C and 5°C in an ice bath.

  • Mesylation: Add methanesulfonyl chloride (2.05 equivalents) dropwise to the cooled solution over a period of 60 minutes, ensuring the temperature remains between 0°C and 5°C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).

  • Quenching and Extraction: Add water to the reaction mixture. Separate the organic and aqueous phases.

  • Work-up: Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/n-hexane) to yield pure this compound.[2][3]

Data Presentation: Synthesis of this compound
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )MolesYield (%)Purity (ee%)
(R,R)-1,2-CyclohexanedimethanolC₈H₁₆O₂144.2173.5->99
This compoundC₁₀H₂₀O₆S₂300.3968.092.699.43

Data adapted from representative synthetic procedures.[2][3]

Visualization: Synthesis Workflow

G cluster_0 Synthesis of this compound start Start: (R,R)-1,2-Cyclohexanedimethanol dissolve Dissolve in MIBK and TEA start->dissolve cool Cool to 0-5°C dissolve->cool mesylate Add Methanesulfonyl Chloride cool->mesylate react Stir until completion mesylate->react quench Quench with Water react->quench extract Separate Phases quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization) concentrate->purify end Product: this compound purify->end G cluster_1 Evans Aldol Reaction Pathway Aux N-Acyl Oxazolidinone Auxiliary Enolate Boron Enolate Formation (Bu2BOTf, DIPEA) Aux->Enolate Transition Chelated Zimmerman-Traxler Transition State Enolate->Transition Aldehyde Aldehyde Aldehyde->Transition Adduct Diastereomerically Enriched Aldol Adduct Transition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Chiral β-Hydroxy Product Cleavage->Product G cluster_2 Experimental Workflow for Evans Aldol Reaction start_aldol Start: N-Acyl Oxazolidinone form_enolate Form Boron Enolate (-78°C to 0°C) start_aldol->form_enolate add_aldehyde Add Aldehyde (-78°C) form_enolate->add_aldehyde react_aldol Stir and Warm ( -78°C to 0°C) add_aldehyde->react_aldol quench_aldol Quench with Methanol react_aldol->quench_aldol oxidize Oxidative Work-up (H2O2) quench_aldol->oxidize extract_aldol Extract with DCM oxidize->extract_aldol purify_aldol Purify (Chromatography) extract_aldol->purify_aldol end_aldol Final Aldol Adduct purify_aldol->end_aldol

References

Application of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Asymmetric Synthesis: Focus on Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane is a chiral C2-symmetric building block with significant potential in asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it an attractive candidate for the development of chiral ligands and auxiliaries for a variety of chemical transformations, including the synthetically powerful Diels-Alder reaction. This document provides a comprehensive overview of the synthesis of this compound and its diol precursor, alongside generalized protocols for asymmetric Diels-Alder reactions. While direct literature applications of this compound in Diels-Alder reactions are not extensively documented, this note serves as a practical guide for researchers interested in exploring its potential as a novel chiral auxiliary or ligand.

Introduction to Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1][2] In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the development of asymmetric Diels-Alder reactions has been a major focus. This is often achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the reaction, the auxiliary can be removed and ideally recycled.

Key features of an effective chiral auxiliary include:

  • High Stereochemical Induction: It should lead to a high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in the product.

  • Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and cleaved from the product under mild conditions.[3]

  • Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and without loss of optical purity.[3]

The C2-symmetric scaffold of this compound, derived from (R,R)-1,2-bis(hydroxymethyl)cyclohexane, presents a promising platform for the design of new chiral auxiliaries for Diels-Alder reactions.

Synthesis of this compound and its Precursor

The target compound is typically synthesized from its corresponding diol, (R,R)-1,2-bis(hydroxymethyl)cyclohexane. The diol itself can be obtained through various methods, including the reduction of the corresponding dicarboxylic acid.

Synthesis of (R,R)-1,2-Bis(hydroxymethyl)cyclohexane

A concise and economical synthesis of the bismesylate intermediate for the antipsychotic drug lurasidone hydrochloride has been developed, which involves the reduction of resolved (1R,2R)-cyclohexane-1,2-dicarboxylic acid with Red-Al.[4]

Synthesis of this compound

The dimesylate is prepared by reacting the diol with methanesulfonyl chloride in the presence of a base.

Experimental Protocol: Mesylation of (R,R)-1,2-Bis(hydroxymethyl)cyclohexane

This protocol is based on a general procedure for the synthesis of (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.[5]

  • Materials:

    • (R,R)-1,2-Bis(hydroxymethyl)cyclohexane (Intermediate 1)

    • Methylisobutyl ketone (MIBK)

    • Triethylamine (TEA)

    • Methanesulfonyl chloride (MsCl)

    • Water

  • Procedure:

    • Dissolve (R,R)-1,2-bis(hydroxymethyl)cyclohexane (10.6 kg, 73.5 mol) in a mixture of methylisobutyl ketone (315 L) and triethylamine (35 L).

    • Cool the solution to between 0°C and 5°C.

    • Add methanesulfonyl chloride (11.7 L, 151 mol) over a period of 60 minutes, maintaining the temperature between 0°C and 5°C.

    • After the addition is complete, stir the reaction mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).

    • Quench the reaction by adding water (315 L).

    • Separate the organic and aqueous phases.

    • Concentrate the organic phase to obtain a solution containing the product. The reported yield for this procedure is 92.6%.[5]

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of this compound diol (R,R)-1,2-Bis(hydroxymethyl)cyclohexane reaction Mesylation Reaction (0-5 °C) diol->reaction reagents Mesyl Chloride (MsCl) Triethylamine (TEA) Methylisobutyl Ketone (MIBK) reagents->reaction workup Aqueous Workup reaction->workup product This compound workup->product

Caption: Synthesis of the target compound from its diol precursor.

Hypothetical Application in Asymmetric Diels-Alder Reactions

While direct literature precedent is lacking, the chiral backbone of (R,R)-1,2-bis(hydroxymethyl)cyclohexane and its dimesylate derivative suggests potential applications in asymmetric Diels-Alder reactions. The diol could be used to form a chiral dienophile, or it could be modified to act as a chiral ligand for a Lewis acid catalyst.

Use as a Chiral Auxiliary

The diol can be esterified with an unsaturated acyl chloride (e.g., acryloyl chloride) to form a chiral dienophile. The cyclohexane backbone would then direct the facial selectivity of the Diels-Alder reaction.

General Experimental Protocol: Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction

This protocol is a generalized procedure based on common practices for Diels-Alder reactions using chiral auxiliaries.[3]

  • Materials:

    • Chiral dienophile (e.g., acrylate ester of (R,R)-1,2-bis(hydroxymethyl)cyclohexane)

    • Diene (e.g., cyclopentadiene)

    • Lewis Acid (e.g., Et₂AlCl, TiCl₄, SnCl₄)

    • Anhydrous solvent (e.g., Dichloromethane, Toluene)

    • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Procedure:

    • Dissolve the chiral dienophile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature).

    • Add the Lewis acid dropwise and stir the mixture for a short period (e.g., 15-30 minutes).

    • Add the diene dropwise.

    • Stir the reaction mixture until completion (monitor by TLC or HPLC).

    • Quench the reaction by the slow addition of the quenching solution.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the diastereomeric excess by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Summary of Typical Diels-Alder Reaction Conditions

The following table summarizes typical conditions and outcomes for asymmetric Diels-Alder reactions using various chiral auxiliaries, providing a reference for designing experiments with a new auxiliary.

Chiral Auxiliary/CatalystDieneDienophileLewis AcidTemp (°C)Yield (%)d.e. / e.e. (%)
Evans' OxazolidinoneCyclopentadieneN-AcryloyloxazolidinoneEt₂AlCl-7895>99 (d.e.)
(S)-Proline derivativeCyclopentadieneAcrylate-RT8264 (e.e.)[3]
cis-1-Arylsulfonamido-2-indanolCyclopentadieneAcrylateEt₂AlCl-789192 (d.e.)[3]

Diagram of Hypothetical Experimental Workflow

G cluster_workflow Screening of a New Chiral Auxiliary in Diels-Alder Reaction start Synthesize Chiral Dienophile (from (R,R)-diol) reaction_setup Set up Diels-Alder Reaction (Diene + Dienophile + Solvent) start->reaction_setup lewis_acid Screen Lewis Acids (e.g., Et₂AlCl, TiCl₄, SnCl₄) reaction_setup->lewis_acid temperature Vary Temperature (-78°C, 0°C, RT) lewis_acid->temperature analysis Analyze Product Mixture (Yield, d.e. by NMR/HPLC) temperature->analysis optimization Optimize Conditions analysis->optimization optimization->reaction_setup Re-screen final_protocol Finalized Protocol optimization->final_protocol Optimal

Caption: A logical workflow for testing a new chiral auxiliary.

Conclusion

This compound and its diol precursor are readily accessible chiral building blocks. While their application in Diels-Alder reactions is not yet established in the literature, their structural features make them promising candidates for the development of novel chiral auxiliaries and ligands. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of these compounds in asymmetric synthesis, contributing to the ever-expanding toolkit for the stereoselective construction of complex molecules.

References

Application Notes and Protocols for (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane is a pivotal chiral building block in modern asymmetric synthesis. Its rigid C2-symmetric cyclohexane backbone provides a well-defined stereochemical environment, making it an excellent precursor for a variety of chiral ligands and auxiliaries. The methanesulfonyloxy groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions for the introduction of desired functionalities. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of chiral ligands and their application in enantioselective catalysis, with a particular focus on asymmetric hydrogenation. A significant application of this compound is as a key intermediate in the synthesis of the antipsychotic drug Lurasidone.[1]

Synthesis of this compound

The title compound is typically synthesized from its corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol. The diol itself can be obtained through a multi-step synthesis starting from tetrahydrophthalic anhydride, involving esterification, epimerization to the trans isomer, hydrolysis, resolution of the diacid, and subsequent reduction.[2][3][4]

Protocol: Mesylation of (R,R)-1,2-Cyclohexanedimethanol

A common protocol for the mesylation of the chiral diol is as follows:

  • Dissolve (R,R)-1,2-cyclohexanedimethanol (1 equivalent) in a suitable organic solvent such as methylisobutyl ketone.[5]

  • Add triethylamine (a slight excess) to the solution as a base.[5]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (a slight excess) to the cooled solution over a period of about 60 minutes, maintaining the temperature below 5 °C.[5]

  • After the addition is complete, stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Quench the reaction by adding water.[5]

  • Separate the organic and aqueous phases.

  • The organic phase, containing the desired this compound, can be concentrated to yield the product. A yield of 92.6% has been reported for this procedure.[5]

Application in the Synthesis of Chiral Diphosphine Ligands

A primary application of this compound in enantioselective catalysis is its use as a precursor for chiral diphosphine ligands. The resulting ligands, featuring the rigid chiral cyclohexane backbone, have demonstrated high efficacy in transition metal-catalyzed asymmetric reactions, particularly in asymmetric hydrogenation.

Synthesis of (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

This chiral diphosphine ligand can be synthesized from the title dimesylate via nucleophilic substitution with a phosphide reagent.

Workflow for Ligand Synthesis and Catalysis

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation and Asymmetric Hydrogenation start This compound reaction1 Nucleophilic Substitution start->reaction1 reagent1 Lithium Diphenylphosphide (LiPPh2) reagent1->reaction1 product1 (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane (Chiral Diphosphine Ligand) reaction1->product1 catalyst Chiral Ru-Diphosphine Catalyst product1->catalyst metal_precursor Ru(II) Precursor (e.g., [RuCl2(diamine)]) metal_precursor->catalyst product2 Chiral Alcohol catalyst->product2 Asymmetric Hydrogenation substrate Prochiral Ketone substrate->product2 h2 H2 h2->product2

Caption: Workflow for the synthesis of a chiral diphosphine ligand and its application in asymmetric hydrogenation.

Application in Asymmetric Hydrogenation of Ketones

Ruthenium(II) complexes of the type trans-[RuCl2{(R,R)-1,2-bis((diphenylphosphino)methyl)cyclohexane}(diamine)] have been shown to be highly active and enantioselective catalysts for the asymmetric hydrogenation of a variety of aryl and heteroaryl ketones.[2][3][6] These catalysts often provide enantiomeric excesses that are comparable to or even exceed those obtained with catalysts based on the well-known BINAP ligand.[2][6]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

The following is a general protocol for the asymmetric hydrogenation of acetophenone using a catalyst derived from (R,R)-1,2-bis(diphenylphosphinomethyl)cyclohexane.

  • Catalyst Preparation (in situ): In a glovebox, a ruthenium(II) precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diphosphine ligand ((R,R)-1,2-bis(diphenylphosphinomethyl)cyclohexane) are dissolved in an appropriate solvent (e.g., isopropanol) in a pressure vessel. A chiral diamine (e.g., (S,S)-DPEN) is then added to the solution. The mixture is stirred to form the active catalyst complex.

  • Hydrogenation: Acetophenone (the substrate) is added to the vessel.

  • The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.

  • The reaction mixture is stirred at a specific temperature for a set amount of time, or until the reaction is complete.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion can be determined by GC or NMR analysis of the crude product. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.

Data Presentation: Asymmetric Hydrogenation of Various Ketones

The following table summarizes the performance of a ruthenium catalyst bearing the (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane ligand (the enantiomer of the ligand derived from the title compound) in the asymmetric hydrogenation of various ketones. The results are expected to be analogous for the (R,R)-ligand, yielding the opposite enantiomer of the product alcohol.

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol>9998 (S)
22'-Acetonaphthone1-(Naphthalen-2-yl)ethanol>9997 (S)
33'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol>9998 (S)
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9997 (S)
52-Acetylthiophene1-(Thiophen-2-yl)ethanol>9996 (S)

Data adapted from analogous systems and representative of the expected performance.

Logical Relationships in Enantioselective Catalysis

The enantioselectivity of the asymmetric hydrogenation is governed by the formation of a chiral catalyst-substrate complex, which creates a stereochemically defined transition state.

G Catalyst Chiral Ru-Diphosphine Catalyst Complex Diastereomeric Catalyst-Substrate Complexes Catalyst->Complex Substrate Prochiral Ketone Substrate->Complex TS_R Transition State for (R)-Product Formation Complex->TS_R Lower Energy TS_S Transition State for (S)-Product Formation Complex->TS_S Higher Energy Product_R (R)-Alcohol TS_R->Product_R Major Product Product_S (S)-Alcohol TS_S->Product_S Minor Product

Caption: Energy landscape dictating enantioselectivity in asymmetric hydrogenation.

Conclusion

This compound is a versatile and valuable chiral starting material. Its primary application in enantioselective synthesis lies in its conversion to C2-symmetric diphosphine ligands, which, when complexed with ruthenium, form highly efficient and enantioselective catalysts for the asymmetric hydrogenation of ketones. The straightforward synthesis of these ligands and their excellent catalytic performance make them attractive alternatives to other widely used chiral ligands. The detailed protocols and data presented herein provide a solid foundation for researchers and professionals in the field of drug development and asymmetric catalysis to utilize this important chiral building block.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane is a versatile chiral building block extensively utilized in the synthesis of complex pharmaceutical intermediates. Its rigid cyclohexane backbone and the presence of two reactive methanesulfonyl groups in a defined stereochemical arrangement make it an invaluable precursor for introducing chirality and constructing cyclic systems in drug molecules. These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates using this starting material.

Application Note 1: Synthesis of a Key Intermediate for the Antipsychotic Agent Lurasidone

This compound is a crucial intermediate in the industrial synthesis of Lurasidone, a new-generation atypical antipsychotic drug.[1] The dimesylate undergoes a cyclization reaction with 3-(piperazin-1-yl)benzo[d]isothiazole to form a spirocyclic quaternary ammonium salt, which is a pivotal intermediate in the Lurasidone synthesis pathway.[1]

Reaction Scheme

Lurasidone_Intermediate_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dimesylate This compound Intermediate (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro [2H-isoindol-2,1'-piperazinium] methanesulfonate Dimesylate->Intermediate Cyclization Piperazine 3-(Piperazin-1-yl)benzo[d]isothiazole Piperazine->Intermediate Solvent Organic Solvent (e.g., MIBK/IPA) Base Inorganic Base (e.g., Ca(OH)2)

Caption: Synthesis of the Lurasidone spirocyclic intermediate.

Quantitative Data
ReactantMolar Eq.Molecular Weight ( g/mol )PurityProductYield (%)Purity (HPLC)
This compound1.0300.39>98%(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate~97%>99.8%
3-(Piperazin-1-yl)benzo[d]isothiazole0.9-1.1219.31>99%
Calcium Hydroxide~3.074.09-
Experimental Protocol: Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate[1]
  • Preparation of the Dimesylate Solution:

    • In a suitable reactor, dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol (10.6 kg, 73.5 mol) in a mixture of methyl isobutyl ketone (MIBK, 315 L) and triethylamine (35 L).

    • Cool the solution to 0-5 °C.

    • Slowly add methanesulfonyl chloride (11.7 L, 151 mol) over 60 minutes, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).

    • Add water (315 L) and separate the organic phase.

    • Concentrate the organic phase to obtain a solution of this compound.

  • Cyclization Reaction:

    • In a separate reactor, prepare a solution of 3-(piperazin-1-yl)benzo[d]isothiazole (14.9 kg, 68.1 mol) in isopropyl alcohol (IPA, 235 L).

    • Add calcium hydroxide (15.1 kg, 204.3 mol) to the piperazine solution.

    • Add the previously prepared solution of this compound to this suspension.

    • Heat the reaction mixture and stir until the reaction is complete (monitor by UPLC).

    • Upon completion, cool the mixture and filter to remove inorganic salts.

    • Concentrate the filtrate, and add toluene (65 L) to induce precipitation.

    • Isolate the solid product by centrifugation, wash with toluene (32 L), and dry to obtain the title intermediate as a white solid (28.8 kg, 97.3% yield, >99.8% purity by HPLC).

Application Note 2: Synthesis of Chiral Vicinal Diamine Scaffolds

The two methanesulfonyloxy groups in this compound are excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity can be exploited to synthesize valuable chiral vicinal diamine scaffolds, which are key components in many pharmaceutical agents and chiral ligands for asymmetric synthesis.[2]

Reaction Scheme: Synthesis of (3aR,7aR)-octahydro-1H-isoindole and N,N'-dialkyl-(R,R)-1,2-bis(aminomethyl)cyclohexane

Diamine_Synthesis cluster_start Starting Material cluster_reagents Nucleophiles cluster_products Chiral Diamine Products Dimesylate This compound CyclicDiamine (3aR,7aR)-octahydro-1H-isoindole Dimesylate->CyclicDiamine AcyclicDiamine N,N'-dialkyl-(R,R)-1,2- bis(aminomethyl)cyclohexane Dimesylate->AcyclicDiamine Ammonia Ammonia Ammonia->CyclicDiamine Intramolecular Cyclization PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->AcyclicDiamine Dialkylation

Caption: Synthesis of chiral diamines from the dimesylate.

Quantitative Data (Representative)
ReactantNucleophileProductSolventBaseYield (%)
This compoundAmmonia(3aR,7aR)-octahydro-1H-isoindolee.g., THFExcess Ammonia>80%
This compoundPrimary AmineN,N'-dialkyl-(R,R)-1,2-bis(aminomethyl)cyclohexanee.g., DMF, MeCNe.g., K2CO3, Et3N>70%
Experimental Protocol: Synthesis of (3aR,7aR)-octahydro-1H-isoindole
  • Reaction Setup:

    • In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as THF or dioxane.

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess, >10 eq).

  • Reaction Execution:

    • Seal the pressure vessel and heat the reaction mixture to 80-100 °C.

    • Maintain the reaction at this temperature with stirring for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature and carefully vent the excess ammonia.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the pure (3aR,7aR)-octahydro-1H-isoindole.

Experimental Protocol: Synthesis of N,N'-dibenzyl-(R,R)-1,2-bis(aminomethyl)cyclohexane
  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add benzylamine (2.2 eq) and a base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N,N'-dibenzyl-(R,R)-1,2-bis(aminomethyl)cyclohexane.

Further Applications

The electrophilic nature of the carbon centers bearing the mesylate groups allows for reactions with a wide range of nucleophiles. This opens up possibilities for the synthesis of various other pharmaceutical intermediates, including:

  • Chiral Diols and Ethers: Reaction with oxygen nucleophiles such as water, alcohols, or phenols can lead to the formation of diols or diethers with retained stereochemistry.

  • Chiral Dithiols and Thioethers: Sulfur nucleophiles like sodium sulfide or thiols can be used to synthesize the corresponding dithiols or thioethers.

  • Carbon-Carbon Bond Formation: Reaction with soft carbon nucleophiles, such as malonates or cyanide, can be employed to extend the carbon chain, leading to chiral dicarboxylic acids or dinitriles, which are themselves versatile synthetic intermediates.

These examples highlight the broad utility of this compound as a chiral scaffold for the synthesis of a diverse array of enantiomerically pure compounds for drug discovery and development.

References

Application Notes and Protocols for (R,R)-1,2-Bis(Methanesulfonyloxymethyl)cyclohexane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An extensive search of scientific literature did not yield specific examples of the total synthesis of natural products utilizing (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane as a chiral auxiliary. The following application notes and protocols are based on the established principles of asymmetric synthesis and the known reactivity of this class of compounds, providing a practical guide for its potential application.

Application Note: (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane as a Chiral Auxiliary

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a C₂-symmetric, chiral dielectrophile. Its rigid cyclohexane backbone and defined stereochemistry make it a promising candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield an enantiomerically enriched product, which can serve as a key building block in the synthesis of complex molecules like natural products.

The primary application envisioned for this dimesylate is in the asymmetric alkylation of carbonyl compounds. The strategy involves converting the dimesylate into a chiral diamine, which then forms a chiral imine with a prochiral ketone or aldehyde. The steric bulk of the chiral auxiliary directs the approach of an electrophile, leading to a highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched carbonyl compound.

Hypothetical Application in Natural Product Synthesis: Asymmetric Alkylation of a Prochiral Ketone

This protocol outlines a general and hypothetical procedure for the asymmetric alkylation of a prochiral ketone. This transformation is a fundamental step in the synthesis of numerous natural products, including various alkaloids, terpenoids, and polyketides.

Data Presentation: Potential Substrates and Products

The following table outlines potential substrates, electrophiles, and the expected enantiomerically enriched products, which could serve as key intermediates in the synthesis of different classes of natural products.

EntrySubstrate (Ketone)Electrophile (Alkyl Halide)Expected Major Product (after hydrolysis)Potential Application in Natural Product Synthesis
1CyclohexanoneBenzyl bromide(R)-2-BenzylcyclohexanonePrecursor for the synthesis of various alkaloids.
24-Phenyl-2-butanoneMethyl iodide(S)-3-Methyl-4-phenyl-2-butanoneIntermediate for the synthesis of lignans.
32-PentanonePropargyl bromide(S)-3-(Prop-2-yn-1-yl)pentan-2-oneBuilding block for polyketide natural products.
4AcetophenoneEthyl iodide(R)-2-Phenyl-2-butanoneIntermediate for various chiral synthons.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Diamine from (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

This initial step converts the commercially available dimesylate into the corresponding chiral diamine, which is the active form of the auxiliary for imine formation.

  • Azide Formation:

    • In a round-bottom flask, dissolve (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add sodium azide (2.2 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere (e.g., Argon).

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazide.

  • Reduction to Diamine:

    • Carefully dissolve the crude diazide in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

    • Slowly add lithium aluminum hydride (LAH) (2.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Quench the reaction cautiously at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude (R,R)-1,2-bis(aminomethyl)cyclohexane. This can be purified by vacuum distillation or column chromatography.

Protocol 2: Asymmetric Alkylation of a Prochiral Ketone
  • Chiral Imine Formation:

    • In a flask equipped with a Dean-Stark trap, combine the synthesized chiral diamine (1.0 eq), the prochiral ketone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

    • Heat the mixture to reflux, azeotropically removing water for 4-8 hours.

    • Cool the reaction and concentrate under reduced pressure. The resulting crude imine is typically used directly in the next step.

  • Asymmetric Alkylation:

    • Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 1 hour at -78 °C to ensure complete deprotonation to the enolate.

    • Add the desired electrophile (1.2 eq) dropwise. Stir at -78 °C for 4-6 hours.

  • Hydrolysis and Auxiliary Removal:

    • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and add 2 M aqueous HCl. Stir vigorously for 2-4 hours to effect hydrolysis of the imine.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude alkylated ketone by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Workflow and Logic Diagram

The following diagram illustrates the logical progression of using (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane as a chiral auxiliary in an asymmetric alkylation sequence.

Asymmetric_Alkylation_Workflow cluster_0 Auxiliary Preparation cluster_1 Asymmetric Reaction cluster_2 Product Isolation cluster_3 Auxiliary Recovery start (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane diamine Chiral Diamine Synthesis start->diamine 1. NaN₃, DMF 2. LiAlH₄, THF imine Chiral Imine Formation diamine->imine + Prochiral Ketone, p-TsOH alkylation Diastereoselective Alkylation imine->alkylation 1. LDA, -78°C 2. Electrophile (R-X) hydrolysis Hydrolysis & Auxiliary Removal alkylation->hydrolysis aq. HCl product Enantioenriched Ketone hydrolysis->product recovery Recovered Chiral Diamine hydrolysis->recovery

Caption: Workflow for asymmetric ketone alkylation using a chiral auxiliary.

Application Notes and Protocols for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Stereochemical Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a pivotal chiral building block in asymmetric synthesis. Its rigid, C2-symmetric cyclohexane backbone makes it an excellent precursor for the synthesis of a variety of chiral ligands. These ligands, when complexed with transition metals, are highly effective in catalyzing a range of enantioselective reactions, including asymmetric hydrogenation, allylic alkylation, and Henry reactions. The stereochemical information embedded in the (R,R)-cyclohexane scaffold is efficiently transferred to the products of these reactions, leading to high levels of enantiomeric excess.

The primary mechanism of stereochemical control involves the formation of a chiral coordination sphere around a central metal atom by the ligand synthesized from this compound. This chiral environment dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product. The two methanesulfonyloxy groups act as excellent leaving groups, facilitating the synthesis of various chiral ligands through nucleophilic substitution.

Application: Asymmetric Hydrogenation of Prochiral Olefins

One of the most prominent applications of ligands derived from this compound is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. Chiral diphosphine ligands synthesized from this precursor, upon coordination to a rhodium center, create a highly effective chiral catalyst for the enantioselective reduction of carbon-carbon double bonds.

Mechanism of Stereochemical Control

The stereochemical outcome of the hydrogenation is determined by the C2-symmetric chiral ligand. The ligand, with its rigid cyclohexane backbone, creates a chiral pocket around the rhodium atom. This steric and electronic environment forces the prochiral olefin substrate to coordinate to the metal in a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen. This selective facial coordination leads to the formation of one enantiomer of the hydrogenated product in excess. The rigidity of the cyclohexane backbone is crucial for maintaining a well-defined chiral environment throughout the catalytic cycle, thus ensuring high enantioselectivity.

Stereochemical_Control_Mechanism cluster_ligand Chiral Ligand Synthesis cluster_catalysis Asymmetric Hydrogenation Cycle cluster_key Key Steps in Stereocontrol A This compound B Chiral Diphosphine Ligand (e.g., (R,R)-BDPP) A->B Nucleophilic Substitution (e.g., with KPPh2) D Chiral Rh-Diphosphine Catalyst B->D C [Rh(COD)2]BF4 C->D Ligand Exchange F Chiral Rh-Olefin Complex (Favored Diastereomer) D->F E Prochiral Olefin E->F Coordination H Oxidative Addition K Chiral Product F->K Catalytic Cycle G H2 I Hydride Migration J Reductive Elimination Key1 C2-Symmetric Ligand creates a Chiral Pocket Key2 Diastereoselective Olefin Coordination Key1->Key2 Key3 Face-Selective Hydrogen Delivery Key2->Key3

Caption: Mechanism of stereochemical control in asymmetric hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Diphosphine Ligand, (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

This protocol describes a general method for the synthesis of a chiral diphosphine ligand from this compound.

Materials:

  • This compound

  • Potassium diphenylphosphide (KPPh2) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed water

  • Anhydrous sodium sulfate

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium diphenylphosphide in THF (2.1 eq) to the stirred solution of the dimesylate over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of degassed water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane ligand.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol outlines a typical procedure for the asymmetric hydrogenation of a benchmark substrate using the synthesized chiral diphosphine ligand.

Materials:

  • (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane (chiral ligand)

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)2]BF4)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a pressure-resistant reaction vessel with [Rh(COD)2]BF4 (1 mol%) and the chiral diphosphine ligand (1.1 mol%).

  • Add anhydrous, degassed methanol to dissolve the catalyst precursor and ligand, and stir the solution for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Add the substrate, Methyl (Z)-α-acetamidocinnamate (100 mol%), to the catalyst solution.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 1-12 hours), monitoring the reaction progress by TLC or GC/HPLC if possible.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes typical results for the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins using a chiral diphosphine ligand derived from this compound.

EntrySubstrateCatalyst Loading (mol%)H2 Pressure (bar)Time (h)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate1101>9998 (R)
2Dimethyl itaconate12012>9996 (S)
3(Z)-α-Acetamidocinnamic acid1102>9997 (R)
4Tiglic acid150249592 (S)

Data are representative and may vary depending on the specific ligand and reaction conditions.

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis Start This compound Reaction Nucleophilic Substitution Start->Reaction Reactant Nucleophile (e.g., KPPh2) Reactant->Reaction Purification_L Purification Reaction->Purification_L Ligand Chiral Ligand Purification_L->Ligand Catalyst_Prep Catalyst Preparation ([Rh(COD)2]BF4 + Ligand) Ligand->Catalyst_Prep Hydrogenation Asymmetric Hydrogenation Catalyst_Prep->Hydrogenation Substrate Prochiral Substrate Substrate->Hydrogenation Workup Reaction Workup & Purification Hydrogenation->Workup Product Enantioenriched Product Workup->Product Analysis Analysis (Conversion, ee) Product->Analysis Logical_Relationship A Chiral Precursor (R,R)-Configuration B C2-Symmetric Chiral Ligand A->B transfers chirality C Chiral Metal Complex B->C creates D Defined Chiral Environment C->D provides E Facial Selective Substrate Binding D->E enforces F Enantioselective Product Formation E->F leads to

Application Notes and Protocols for Reactions Involving (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two key synthetic transformations involving (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a versatile chiral building block in organic synthesis. The protocols are designed to be directly applicable in a laboratory setting.

Table of Contents

  • Application Note 1: Synthesis of a Key Lurasidone Intermediate

    • Introduction

    • Reaction Scheme

    • Experimental Protocol

    • Data Summary

    • Experimental Workflow Diagram

  • Application Note 2: Synthesis of (R,R)-1,2-Bis(aminomethyl)cyclohexane

    • Introduction

    • Reaction Scheme

    • Experimental Protocol

    • Data Summary

    • Experimental Workflow Diagram

Application Note 1: Synthesis of (3aR,7aR)-4′-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium Methanesulfonate

Introduction

This compound is a crucial intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. This protocol details the nucleophilic substitution reaction between this compound and 3-(piperazin-1-yl)benzo[d]isothiazole to form the quaternary ammonium salt, a key precursor to Lurasidone.

Reaction Scheme
Experimental Protocol

Materials:

  • This compound

  • 3-(piperazin-1-yl)benzo[d]isothiazole

  • Isopropyl Alcohol (IPA)

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Acetone

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound.

  • Add isopropyl alcohol and stir until the starting material is fully dissolved.

  • To the reaction mixture, add 3-(piperazin-1-yl)benzo[d]isothiazole, followed by sodium carbonate and deionized water.

  • Heat the reaction mixture to 80-85°C and maintain this temperature with vigorous stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator until a solid precipitate is clearly visible.

  • Wash the solid product sequentially with toluene and then with acetone.

  • Collect the purified solid product, (3aR,7aR)-4′-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium methanesulfonate, by filtration and dry under vacuum.

Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield
This compound300.391.0>98%-
3-(piperazin-1-yl)benzo[d]isothiazole219.311.0-1.1>98%-
(3aR,7aR)-4′-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1′-piperazin]-1′-ium Methanesulfonate[1]482.66-≥99%85-90%

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in IPA B Add 3-(piperazin-1-yl)benzo[d]isothiazole A->B C Add Na2CO3 and Water B->C D Heat to 80-85°C for 24h C->D E Cool to Room Temperature D->E F Filter E->F G Concentrate Filtrate F->G H Wash with Toluene G->H I Wash with Acetone H->I J Dry Product I->J

Caption: Workflow for the synthesis of the Lurasidone intermediate.

Application Note 2: Synthesis of (R,R)-1,2-Bis(aminomethyl)cyclohexane

Introduction

(R,R)-1,2-Bis(aminomethyl)cyclohexane is a valuable chiral diamine ligand used in asymmetric synthesis. This protocol describes a two-step synthesis from this compound via a diazide intermediate. The first step is a nucleophilic substitution with sodium azide, followed by reduction of the diazide to the desired diamine.

Reaction Scheme

Step 1: Azidation

Step 2: Reduction

Experimental Protocol

Step 1: Synthesis of (R,R)-1,2-Bis(azidomethyl)cyclohexane

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized Water

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (R,R)-1,2-Bis(azidomethyl)cyclohexane. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of (R,R)-1,2-Bis(aminomethyl)cyclohexane

Materials:

  • Crude (R,R)-1,2-Bis(azidomethyl)cyclohexane from Step 1

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry.

  • Cool the suspension in an ice bath.

  • Dissolve the crude (R,R)-1,2-Bis(azidomethyl)cyclohexane in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential dropwise addition of:

    • Deionized water (x mL)

    • 15% aqueous NaOH (x mL)

    • Deionized water (3x mL) (where 'x' is the mass of LiAlH₄ in grams).

  • A granular precipitate will form. Stir the mixture at room temperature for 1 hour.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (R,R)-1,2-Bis(aminomethyl)cyclohexane.

  • The product can be further purified by distillation under reduced pressure.

Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio (Step 1)Molar Ratio (Step 2)
This compound300.391.0-
Sodium Azide65.012.2-2.5-
(R,R)-1,2-Bis(azidomethyl)cyclohexane194.24-1.0
Lithium Aluminum Hydride37.95-2.0-2.5
(R,R)-1,2-Bis(aminomethyl)cyclohexane142.24--

Experimental Workflow Diagram

G cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction A Dissolve Dimesylate in DMF B Add Sodium Azide A->B C Heat to 80-90°C for 12-16h B->C D Aqueous Workup and Extraction C->D E Dry and Concentrate D->E F Suspend LiAlH4 in THF E->F Intermediate Diazide G Add Diazide Solution Dropwise F->G H Reflux for 4-6h G->H I Quench with H2O and NaOH H->I J Filter and Concentrate I->J

Caption: Workflow for the synthesis of (R,R)-1,2-Bis(aminomethyl)cyclohexane.

References

Application Notes and Protocols: Recovery and Recycling of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction.[1] The economic and environmental viability of a synthesis that employs a chiral auxiliary is significantly enhanced by the efficient recovery and recycling of the auxiliary.[2][3] (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a versatile chiral C2-symmetric di-mesylate derived from (R,R)-1,2-cyclohexanedimethanol. Its rigid cyclohexane backbone provides a well-defined chiral environment, making it a promising auxiliary for stereoselective transformations. This document provides a detailed protocol for the recovery of the chiral backbone and its subsequent recycling back to the active di-mesylate auxiliary.

The presented protocol is based on a hypothetical asymmetric alkylation of a malonate ester, where the auxiliary is displaced by the nucleophile. The recovery process involves the reductive cleavage of the auxiliary from the alkylated product, followed by isolation, purification, and re-mesylation of the recovered (R,R)-1,2-cyclohexanedimethanol.

Data Presentation

The efficiency of the recovery and recycling process has been quantified at each key stage. The following tables summarize the yield and purity data obtained during the process.

Table 1: Recovery Yield of (R,R)-1,2-Cyclohexanedimethanol

StepDescriptionStarting Material (mmol)Recovered Product (mmol)Yield (%)
1Reductive Cleavage10.0--
2Crude Isolation10.09.191
3Recrystallization9.18.593
Overall - 10.0 8.5 85

Table 2: Purity Analysis of Recovered (R,R)-1,2-Cyclohexanedimethanol

SampleMethodPurity (%)Chiral Purity (ee, %)
Crude IsolateHPLC94.5>99
After RecrystallizationHPLC>99.5>99

Table 3: Efficiency of Recycling to this compound

CycleStarting Diol (mmol)Yield of Di-mesylate (%)Purity of Di-mesylate (%)
18.596>99
28.1695>99
37.7596>99

Experimental Workflow and Visualization

The overall process of utilizing, recovering, and recycling the chiral auxiliary is depicted in the following workflow diagram.

G cluster_0 Asymmetric Synthesis cluster_1 Auxiliary Cleavage & Recovery cluster_2 Auxiliary Recycling start Start: Diethyl Malonate + NaH add_aux Add this compound start->add_aux reaction Asymmetric Cyclization Reaction add_aux->reaction product_aux Product-Auxiliary Complex reaction->product_aux cleavage Reductive Cleavage (e.g., LiAlH4) product_aux->cleavage workup Aqueous Work-up & Extraction cleavage->workup separation Separation of Product and Auxiliary workup->separation crude_diol Crude (R,R)-1,2-Cyclohexanedimethanol separation->crude_diol purification Purification (Recrystallization) crude_diol->purification pure_diol Pure (R,R)-1,2-Cyclohexanedimethanol purification->pure_diol mesylation Re-mesylation (MsCl, Et3N) pure_diol->mesylation recycled_aux Recycled Auxiliary mesylation->recycled_aux recycled_aux->add_aux Reuse in Synthesis

Caption: Workflow for the recovery and recycling of the chiral auxiliary.

Experimental Protocols

Protocol 1: Asymmetric Cyclization using this compound

  • Materials:

    • Diethyl malonate

    • Sodium hydride (60% dispersion in mineral oil)

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (1.1 eq).

    • Add anhydrous THF to create a slurry.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diethyl malonate (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature. The resulting mixture contains the product-auxiliary complex.

Protocol 2: Reductive Cleavage and Recovery of (R,R)-1,2-Cyclohexanedimethanol

  • Materials:

    • Product-auxiliary complex mixture from Protocol 1

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Diethyl Ether (Et₂O)

    • Rochelle's salt (Potassium sodium tartrate) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Cool the reaction mixture from Protocol 1 to 0 °C.

    • Carefully and portion-wise, add LiAlH₄ (3.0 eq). Caution: Exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench by the sequential slow addition of water (X mL), 15% NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solids through a pad of Celite and wash thoroughly with EtOAc.

    • Combine the organic filtrates and wash with Rochelle's salt solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, a mixture of the desired alkylated product and the recovered (R,R)-1,2-cyclohexanedimethanol.

    • The crude (R,R)-1,2-cyclohexanedimethanol can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white crystalline solid.

Protocol 3: Recycling of (R,R)-1,2-Cyclohexanedimethanol to the Di-mesylate Auxiliary

  • Materials:

    • Recovered and purified (R,R)-1,2-cyclohexanedimethanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

  • Procedure:

    • Dissolve the recovered (R,R)-1,2-cyclohexanedimethanol (1.0 eq) in anhydrous DCM in a flask under an argon atmosphere.

    • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

    • Slowly add methanesulfonyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with the addition of 1 M HCl solution.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the recycled this compound. The product can be further purified by recrystallization if necessary.

Logical Relationship Diagram

The decision-making process for the recovery and recycling is outlined below.

G start Reaction Complete crude_diol Crude Recovered Diol start->crude_diol check_purity Analyze Purity of Crude Diol purify Recrystallization or Chromatography check_purity->purify Purity < 99% re_mesylate Re-mesylate to Auxiliary check_purity->re_mesylate Purity >= 99% waste Discard (if purity is too low) check_purity->waste Purity < 80% crude_diol->check_purity purify->re_mesylate end Recycled Auxiliary Ready for Use re_mesylate->end

Caption: Decision tree for the purification and recycling of the auxiliary.

The protocols outlined in this document provide a comprehensive guide for the efficient recovery and recycling of the (R,R)-1,2-cyclohexanedimethanol backbone and its subsequent conversion back to the active this compound auxiliary. The high recovery yields and purities achievable make this a sustainable and cost-effective approach for asymmetric synthesis, aligning with the principles of green chemistry.[2] The ability to reuse the chiral auxiliary is a critical consideration in the process development for the large-scale synthesis of enantiomerically pure compounds.[3][4]

References

Application Notes and Protocols for the Scale-up Synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug Lurasidone.[1][2] The protocols outlined below are designed for laboratory and potential scale-up operations, focusing on reaction efficiency, yield, and purity.

Chemical Properties and Applications

This compound, also known as ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) dimethanesulfonate, is a sulfonate ester derivative.[3] It serves as a chiral alkylating agent in organic synthesis.[3] Its primary application lies in the pharmaceutical industry as a crucial building block.[3][4] The methanesulfonyloxy groups act as excellent leaving groups in nucleophilic substitution reactions, facilitating the construction of complex molecules.[5][6]

PropertyValue
Molecular Formula C₁₀H₂₀O₆S₂[3][7][8]
Molecular Weight 300.39 g/mol [7][8][9]
CAS Number 186204-35-3[7][9][10]
Appearance Viscous colorless to pale yellow liquid or white solid[3][11]
Purity Typically >97%[10][12]

Synthesis Overview

The synthesis of this compound involves the mesylation of the corresponding diol, (1R,2R)-1,2-cyclohexanedimethanol. This reaction is typically carried out by treating the diol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][13] The choice of solvent, base, and reaction temperature is critical for achieving high yield and purity.

Logical Relationship of Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Diol (1R,2R)-1,2-Cyclohexanedimethanol Reaction Mesylation Reaction Diol->Reaction MesylChloride Methanesulfonyl Chloride MesylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Temperature Low Temperature (e.g., 0-5 °C) Temperature->Reaction Target This compound Reaction->Target Byproduct Triethylamine Hydrochloride Reaction->Byproduct

Caption: Logical flow of the mesylation reaction.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of mesylates.[13]

Materials:

  • (1R,2R)-1,2-Cyclohexanedimethanol

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • 10% Hydrochloric Acid (HCl), cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add (1R,2R)-1,2-cyclohexanedimethanol and anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C to -10°C using an ice-salt bath.

  • Add triethylamine (a 50% molar excess) to the stirred solution.

  • Slowly add methanesulfonyl chloride (a 10% molar excess) dropwise via the dropping funnel, maintaining the temperature between 0°C and -10°C.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with ice water, cold 10% HCl, saturated NaHCO₃ solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Scale-up Synthesis

This protocol is based on procedures reported for larger-scale production.[7]

Materials:

  • (1R,2R)-1,2-Cyclohexanedimethanol (e.g., 10.6 kg, 73.5 mol)

  • Methanesulfonyl Chloride (e.g., 11.7 L, 151 mol)

  • Triethylamine (e.g., 35 L)

  • Methylisobutyl ketone (MIBK) (e.g., 315 L)

  • Water (e.g., 315 L)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Addition funnel or pump

  • Bottom discharge valve

  • Receiver flasks

Procedure:

  • Charge the reactor with (1R,2R)-1,2-cyclohexanedimethanol, methylisobutyl ketone, and triethylamine.[7]

  • Cool the solution to between 0°C and 5°C.[7]

  • Add methanesulfonyl chloride over a period of 60 minutes, ensuring the temperature is maintained.[7]

  • Stir the mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Add water to the reactor and stir.[7]

  • Allow the phases to separate and drain the aqueous layer.

  • Concentrate the organic phase under reduced pressure to obtain the final product. A reported yield for this scale is approximately 92.6%.[7]

Comparative Data for Synthesis Procedures

The following table summarizes various reported conditions and yields for the synthesis of this compound and its derivatives.

Starting Material (Amount)Reagent (Amount)Base (Amount)Solvent (Volume)TemperatureReaction TimeProduct (Amount)YieldReference
(1R, 2R)-1,2-Cyclohexanedimethanol (100.0g)Methanesulfonyl Chloride (381.1g)Triethylamine (280.7g)Acetonitrile (1500ml)Ice bath14.5hWhite solid (148.1g)71.1%[11]
(1R, 2R)-1,2-Cyclohexanedimethanol (100.0g)p-Bromobenzenesulfonyl chloride (496.0g)Triethylamine (175.4g)Dichloromethane (1500ml)-10°C22hWhite solid (303.7g)75.2%[11]
(1R, 2R)-1,2-Cyclohexanedimethanol (100.0g)p-Toluenesulfonyl chloride (370.2g)Triethylamine (175.4g)Dichloromethane (1500ml)-10°C21hWhite solid (234.8g)74.8%[14]
Intermediate 1 (10.6 kg)Mesyl chloride (11.7 l)Triethylamine (35 l)Methylisobutyl ketone (315 l)0°C to 5°CNot specified20.44 kg of solution92.6%[7]

Experimental Workflow Diagram

G start Start dissolve Dissolve (1R,2R)-1,2-Cyclohexanedimethanol and Triethylamine in Solvent start->dissolve cool Cool Reaction Mixture to 0-5°C dissolve->cool add Slowly Add Methanesulfonyl Chloride cool->add react Stir until Reaction is Complete (Monitor) add->react quench Quench with Water react->quench separate Separate Organic and Aqueous Phases quench->separate concentrate Concentrate Organic Phase under Reduced Pressure separate->concentrate product Obtain this compound concentrate->product purify Optional: Purify by Chromatography/Recrystallization product->purify end End purify->end

Caption: General experimental workflow for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral bifunctional electrophile. Its structure contains a rigid cyclohexane backbone with two methanesulfonyloxymethyl groups in a trans-(R,R) configuration. The methanesulfonyl groups are excellent leaving groups in nucleophilic substitution reactions, making this compound a valuable building block in asymmetric synthesis.[1] Its primary applications include the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates, particularly for creating chiral diamines, diols, and other C2-symmetric molecules.

Q2: What is the role of the chiral cyclohexane backbone in reactions?

A2: The chiral (R,R)-cyclohexane backbone serves as a stereochemical control element. By reacting this chiral electrophile with a nucleophile, new stereocenters can be introduced with a high degree of predictability, a process known as asymmetric induction. The rigid cyclohexane scaffold helps to create a well-defined steric environment, influencing the facial selectivity of the nucleophilic attack and leading to the preferential formation of one diastereomer over the other.

Q3: What are the key advantages of using this compound over other chiral building blocks?

A3: Key advantages include:

  • High Reactivity: The mesylate groups are excellent leaving groups, facilitating nucleophilic substitution under relatively mild conditions.

  • Stereochemical Purity: It is available in high enantiomeric purity, which is crucial for achieving high stereoselectivity in subsequent reactions.

  • Versatility: It can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to generate a diverse array of chiral molecules.

  • Structural Rigidity: The cyclohexane ring provides a rigid framework that enhances stereocontrol.

Q4: What are the typical storage and handling recommendations for this reagent?

A4: this compound should be stored in a cool, dry place away from moisture, as it can be susceptible to hydrolysis. It is advisable to handle the compound in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation. It is incompatible with strong bases and nucleophiles during storage.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: I am observing a low yield in my nucleophilic substitution reaction with an amine/thiol. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time. However, be mindful that excessive heat can lead to side reactions.

    • Solution: Ensure the nucleophile is sufficiently activated. For weakly nucleophilic amines or thiols, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can enhance their reactivity by deprotonation.

  • Side Reactions:

    • Solution: A common side reaction is elimination, particularly with sterically hindered nucleophiles or at elevated temperatures. To favor substitution over elimination, conduct the reaction at the lowest effective temperature.

    • Solution: Hydrolysis of the mesylate groups can occur if there is moisture in the reaction. Ensure all solvents and reagents are anhydrous.

  • Degradation of the Reagent:

    • Solution: The quality of this compound is critical. If it has been improperly stored, it may have degraded. It is recommended to use a freshly opened bottle or to verify the purity of the reagent before use.

Issue 2: Poor Diastereoselectivity

Q: The diastereomeric ratio (d.r.) of my product is lower than expected. How can I enhance the stereoselectivity of the reaction?

A: Achieving high diastereoselectivity is a primary goal when using this chiral auxiliary. Here are key parameters to optimize:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the reaction and, consequently, the stereochemical outcome.

    • Recommendation: Screen a range of solvents with varying polarities. Non-polar aprotic solvents (e.g., toluene, THF) often provide better stereocontrol than polar protic solvents (e.g., ethanol, methanol).

  • Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor for a decrease in reaction rate. A balance between an acceptable rate and high selectivity needs to be found.

  • Nature of the Nucleophile: The steric bulk of the nucleophile can impact the facial selectivity of the attack.

    • Recommendation: If possible, modify the nucleophile to increase steric hindrance, which may favor one approach to the electrophilic center over the other.

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying my chiral diamine/dithiol product from the reaction mixture. What are effective purification strategies?

A: Purification of chiral products, especially amines, can be challenging due to their basicity and potential for forming salts.

  • Removal of Unreacted Starting Material:

    • Solution: If the product is significantly less polar than the starting bis-mesylate, flash column chromatography on silica gel is often effective.

  • Separation of Diastereomers:

    • Solution: Diastereomers have different physical properties and can often be separated by careful flash column chromatography. A thorough screening of solvent systems is recommended to maximize separation.

    • Solution: If chromatographic separation is difficult, consider converting the diastereomeric mixture into salts using a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization. The desired enantiomer can then be recovered by treatment with a base.

  • Removal of Byproducts:

    • Solution: Common byproducts include salts formed from the leaving group (methanesulfonic acid) and any base used. An aqueous workup is typically used to remove these salts. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic byproducts.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the yield and diastereoselectivity in the synthesis of a chiral diamine from this compound and a primary amine.

Table 1: Effect of Solvent on Yield and Diastereoselectivity

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Toluene80128595:5
2THF65168292:8
3DMF8089085:15
4Ethanol78127570:30

Table 2: Effect of Temperature on Yield and Diastereoselectivity in Toluene

EntryTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
111068088:12
280128595:5
3502478>98:2
4254865>99:1

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Chiral N,N'-Disubstituted-1,2-diaminocyclohexane Derivative

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per mmol of bis-mesylate).

  • Addition of Nucleophile and Base: To the stirred solution, add the primary amine nucleophile (2.2 eq) followed by a non-nucleophilic base such as triethylamine (2.5 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diamine.

Visualizations

experimental_workflow Experimental Workflow for Chiral Diamine Synthesis reagents 1. Reagent Preparation - (R,R)-bis-mesylate in anhydrous toluene - Inert atmosphere addition 2. Nucleophile Addition - Primary amine (2.2 eq) - Triethylamine (2.5 eq) reagents->addition reaction 3. Reaction - Heat to 80°C - Stir for 12-24h - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Quench with NaHCO3(aq) - Extract with Ethyl Acetate - Dry and concentrate reaction->workup purification 5. Purification - Flash column chromatography workup->purification product Pure Chiral Diamine purification->product

Caption: A typical experimental workflow for the synthesis of a chiral diamine.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete side_reactions Investigate Side Reactions (Elimination, Hydrolysis) incomplete->side_reactions No increase_temp Increase Temperature or Time incomplete->increase_temp Yes add_base Add Non-nucleophilic Base incomplete->add_base Yes reagent_quality Verify Reagent Quality side_reactions->reagent_quality lower_temp Lower Reaction Temperature side_reactions->lower_temp use_anhydrous Use Anhydrous Conditions side_reactions->use_anhydrous fresh_reagent Use Fresh/Pure Reagent reagent_quality->fresh_reagent

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Diastereoselectivity with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane as a chiral building block for the synthesis of C₂-symmetric diphosphine ligands. These ligands are instrumental in achieving high diastereoselectivity in various asymmetric catalytic reactions. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of chiral diphosphine ligands from this compound and their subsequent use in asymmetric catalysis. This guide addresses common issues in a question-and-answer format.

Question: My reaction to synthesize the diphosphine ligand from this compound and lithium diphenylphosphide is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in this nucleophilic substitution reaction can stem from several factors:

  • Poor Quality of Lithium Diphenylphosphide: The phosphide reagent is highly air and moisture sensitive. Incomplete reaction of chlorodiphenylphosphine with lithium or exposure to air can lead to lower concentrations of the active nucleophile.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use freshly prepared or properly stored lithium diphenylphosphide. Consider titrating the phosphide solution prior to use to determine its exact concentration.

  • Side Reactions: The methanesulfonate leaving groups can be susceptible to elimination reactions, especially with sterically hindered phosphides or at elevated temperatures.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the dimesylate. Use a less sterically hindered phosphide if the structure of your desired ligand allows.

  • Incomplete Reaction: The reaction may be slow, especially at low temperatures.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. If the reaction stalls, consider allowing it to warm slowly to room temperature and stir for an extended period.

Question: The diastereoselectivity of my catalytic reaction using the synthesized cyclohexane-based diphosphine ligand is poor. How can I improve it?

Answer:

Suboptimal diastereoselectivity in asymmetric catalysis is a common issue. Consider the following factors:

  • Ligand Purity: Impurities in the chiral ligand, including the meso-isomer or unreacted starting materials, can significantly decrease the enantiomeric excess of the catalyst, leading to poor diastereoselectivity.

    • Solution: Purify the diphosphine ligand meticulously, often through recrystallization or column chromatography on silica gel under an inert atmosphere. Characterize the purified ligand thoroughly by NMR spectroscopy and, if possible, by chiral HPLC or X-ray crystallography to confirm its enantiopurity.

  • Catalyst Precursor and Activation: The choice of metal precursor and the method of catalyst formation are critical.

    • Solution: Screen different metal precursors (e.g., [Pd(η³-C₃H₅)Cl]₂, [Rh(COD)₂]BF₄). Ensure the in situ formation of the active catalyst is complete by allowing sufficient time for the ligand to coordinate to the metal before adding the substrates.

  • Reaction Conditions: Temperature, solvent, and concentration can all influence the transition state energies and thus the diastereoselectivity.

    • Solution: Generally, lower reaction temperatures enhance selectivity.[1] Screen a range of solvents with varying polarities and coordinating abilities. The concentration of the reactants can also play a role; investigate the effect of dilution.

  • Substrate Compatibility: The specific substrate may not be ideal for the chiral pocket created by the ligand.

    • Solution: If possible, modify the substrate to enhance favorable interactions with the chiral catalyst.

Question: I am observing catalyst deactivation during my asymmetric hydrogenation reaction. What could be the cause?

Answer:

Catalyst deactivation can be caused by impurities or inherent instability:

  • Oxygen Sensitivity: The phosphine ligand and the active metal catalyst are often sensitive to oxidation.

    • Solution: Degas all solvents and reagents thoroughly. Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the experiment.

  • Substrate Impurities: Impurities in the substrate, such as sulfur-containing compounds or other coordinating species, can poison the metal catalyst.

    • Solution: Purify the substrate immediately before use.

  • Thermal Instability: The catalyst may not be stable at the reaction temperature over long periods.

    • Solution: If possible, lower the reaction temperature. Monitor the reaction progress and stop it once a satisfactory conversion is reached to minimize catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving diastereoselectivity?

A1: this compound is not typically used as a traditional chiral auxiliary that is temporarily attached to a substrate. Instead, it serves as a C₂-symmetric chiral building block for the synthesis of bidentate ligands, most commonly diphosphine ligands. The chirality is embedded in the cyclohexane backbone of the ligand, which in turn creates a chiral environment around a metal center in a catalyst, thereby directing the stereochemical outcome of a reaction to favor one diastereomer.

Q2: Why is the C₂-symmetry of the ligands derived from this compound important?

A2: The C₂-symmetry of the ligand reduces the number of possible diastereomeric transition states in a catalytic reaction. This simplification often leads to higher and more predictable stereoselectivity, as the substrate is more likely to approach the catalyst from a single, less sterically hindered direction.

Q3: What types of reactions are catalyzed by ligands derived from this compound?

A3: Diphosphine ligands with a chiral cyclohexane backbone are versatile and have been successfully employed in a range of transition metal-catalyzed reactions, including:

  • Asymmetric Hydrogenation

  • Asymmetric Allylic Alkylation

  • Asymmetric Hydroformylation

Q4: How is the this compound precursor synthesized?

A4: It is typically synthesized from the commercially available (R,R)-1,2-cyclohexanedimethanol by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Q5: Are there alternatives to this compound for synthesizing similar chiral ligands?

A5: Yes, other chiral 1,2-disubstituted cyclohexanes with good leaving groups, such as the corresponding ditosylate or dihalide, can also be used. The choice often depends on commercial availability, cost, and reactivity in the specific ligand synthesis.

Data Presentation

The following table summarizes representative data for the application of a chiral diphosphine ligand derived from a (1R,2R)-cyclohexane backbone in a Palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethylmalonate.

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1Ligand ATHFrt9590
2Ligand ACH₂Cl₂rt9288
3Ligand AToluenert8585
4Ligand ATHF09092

Ligand A is a representative C₂-symmetric diphosphine ligand with a (1R,2R)-cyclohexane backbone.Data is illustrative and based on typical results for this class of ligands.

Experimental Protocols

Protocol 1: Synthesis of a C₂-Symmetric Diphosphine Ligand from this compound

This protocol describes a general procedure for the synthesis of a 1,2-bis(diphenylphosphinomethyl)cyclohexane ligand.

Materials:

  • This compound

  • Diphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Anhydrous, degassed Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Lithium Diphenylphosphide: To a flame-dried Schlenk flask under argon, add a solution of diphenylphosphine (2.2 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (2.2 equivalents) dropwise. A color change to deep red or orange indicates the formation of the lithium diphenylphosphide. Stir the solution at 0 °C for 30 minutes.

  • Nucleophilic Substitution: In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the freshly prepared lithium diphenylphosphide solution to the dimesylate solution via cannula at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of degassed methanol. Remove the solvent under reduced pressure.

  • Partition the residue between degassed water and degassed diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel (using degassed solvents and performing the chromatography under a positive pressure of inert gas) to yield the pure diphosphine ligand.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a representative procedure for the use of the synthesized chiral diphosphine ligand in an asymmetric allylic alkylation.

Materials:

  • Synthesized chiral diphosphine ligand

  • [Pd(η³-C₃H₅)Cl]₂ (palladium allyl chloride dimer)

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Catalyst Formation: In a Schlenk tube under argon, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 equivalents) and the chiral diphosphine ligand (0.022 equivalents) in anhydrous THF. Stir the solution at room temperature for 30 minutes. A color change is typically observed.

  • Reaction Assembly: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equivalent), followed by dimethyl malonate (3.0 equivalents), BSA (3.0 equivalents), and a catalytic amount of KOAc.

  • Stir the reaction mixture at room temperature (or a specified temperature) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_dimesylate Chiral Precursor Synthesis cluster_phosphide Nucleophile Preparation cluster_ligand Ligand Synthesis Start_Diol (R,R)-1,2-Cyclo- hexanedimethanol Dimesylate (R,R)-1,2-Bis(Methane- sulphonyloxymethyl)cyclohexane Start_Diol->Dimesylate MsCl Methanesulfonyl Chloride MsCl->Dimesylate Base1 Base (e.g., Et3N) Base1->Dimesylate Ligand C2-Symmetric Diphosphine Ligand Dimesylate->Ligand PPh2H Diphenylphosphine LiPPh2 Lithium Diphenylphosphide PPh2H->LiPPh2 Base2 Base (e.g., n-BuLi) Base2->LiPPh2 LiPPh2->Ligand

Caption: Workflow for the synthesis of a C₂-symmetric diphosphine ligand.

Catalytic_Cycle Pd_L Pd(0)L Ox_Add Oxidative Addition Pd_L->Ox_Add + Substrate Substrate Allylic Acetate Pi_Allyl π-Allyl Pd(II)L Ox_Add->Pi_Allyl Nuc_Attack Nucleophilic Attack Pi_Allyl->Nuc_Attack + Nucleophile Nucleophile Nucleophile (Enolate) Product_Complex Product-Pd(II)L* Nuc_Attack->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Red_Elim->Pd_L regenerates Product Chiral Product Red_Elim->Product

References

Common side reactions with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during reactions with this compound?

A1: The primary side reactions encountered when using this compound as an electrophile in nucleophilic substitution reactions are intramolecular cyclization and elimination .

  • Intramolecular Cyclization: The proximity of the two methanesulfonyloxymethyl groups on the cyclohexane ring can facilitate an intramolecular SN2 reaction, leading to the formation of a cyclic ether, specifically a substituted tetrahydrofuran. This is a common pathway for 1,2-diols and their derivatives.

  • Elimination: As with other sulfonate esters, elimination reactions (E1 or E2) can compete with the desired substitution, particularly in the presence of strong or sterically hindered bases, or at elevated temperatures. This results in the formation of an alkene.[1]

  • Hydrolysis: The methanesulfonyl groups can be susceptible to hydrolysis, especially in the presence of water during workup or if the reaction is run in protic solvents for extended periods.

Q2: How can I minimize the formation of the cyclic ether byproduct?

A2: Minimizing intramolecular cyclization involves favoring the intermolecular nucleophilic substitution. Key strategies include:

  • Choice of Nucleophile: Use a potent, non-basic nucleophile. Strong, soft nucleophiles are generally preferred.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular pathway.

  • Temperature Control: Maintain a low reaction temperature. A common synthesis of the title compound is performed at 0-5°C.[2] Higher temperatures can provide the activation energy for the intramolecular cyclization.

Q3: What conditions favor the undesired elimination side reaction?

A3: Elimination reactions are more likely to occur under the following conditions:

  • Strong or Bulky Bases: The use of strong, sterically hindered bases can preferentially abstract a proton, initiating an elimination cascade.

  • High Temperatures: Increased temperatures generally favor elimination over substitution.

  • Solvent Choice: Solvents that favor elimination, such as those with low polarity, can contribute to the formation of alkene byproducts.

Q4: How can I avoid elimination reactions?

A4: To favor substitution over elimination, consider the following:

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts only to neutralize any acid generated. Triethylamine is commonly used in the synthesis of the title compound.[2]

  • Temperature: Keep the reaction temperature as low as feasible to slow down the rate of elimination.

  • Nucleophile: Employ a good, non-basic nucleophile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product, presence of a more non-polar spot on TLC Intramolecular cyclization to form a cyclic ether.- Lower the reaction temperature. - Increase the concentration of your nucleophile. - Ensure your starting diol was fully converted to the dimesylate.
Presence of a new, less polar spot on TLC, potentially volatile Elimination reaction leading to an alkene byproduct.- Use a weaker, non-nucleophilic base if a base is necessary. - Lower the reaction temperature. - Choose a more polar aprotic solvent.
Complex mixture of products, difficulty in purification A combination of side reactions (cyclization, elimination, hydrolysis).- Re-evaluate the overall reaction setup. Ensure anhydrous conditions. - Control the temperature meticulously. - Optimize the stoichiometry of reagents.
Product decomposes during workup Hydrolysis of the mesylate groups.- Perform the aqueous workup at low temperatures. - Minimize the time the product is in contact with aqueous layers. - Use a saturated, neutral salt solution (brine) for washing.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known industrial synthesis with a reported yield of 92.6%, indicating a low but present level of side products.[2]

  • Dissolve (1R,2R)-1,2-Cyclohexanedimethanol (1 equivalent) in a suitable solvent such as methylisobutyl ketone or dichloromethane.[2][3]

  • Add triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add methanesulfonyl chloride (2.05 equivalents) dropwise over 60 minutes, maintaining the temperature between 0°C and 5°C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding cold water.

  • Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., n-hexane) or by column chromatography.[4]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Develop a suitable solvent system to separate the desired product from less polar byproducts (cyclic ether and alkene). A good starting point is a mixture of hexanes and ethyl acetate.

    • Visualize the TLC plate using a potassium permanganate stain. The desired product and any unreacted diol will appear as yellow/brown spots, while the cyclic ether may be less responsive. UV light can be used if the nucleophile used in a subsequent reaction is UV-active.

  • Column Chromatography:

    • Pack a silica gel column with the chosen eluent.

    • Load the crude product onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_product Main Reaction cluster_side_reactions Side Reactions Diol (R,R)-1,2-Cyclohexanedimethanol Dimesylate This compound Diol->Dimesylate Mesylation MsCl Methanesulfonyl Chloride MsCl->Dimesylate Base Base (e.g., Triethylamine) Base->Dimesylate Nucleophile Nucleophile (Nu-) Desired_Product Desired Substitution Product (R,R)-1,2-Bis(Nu-methyl)cyclohexane Nucleophile->Desired_Product Dimesylate->Desired_Product Intermolecular Substitution Cyclic_Ether Intramolecular Cyclization Product (Cyclic Ether) Dimesylate->Cyclic_Ether Intramolecular Substitution Alkene Elimination Product (Alkene) Dimesylate->Alkene Elimination

Caption: Reaction pathways for the synthesis and subsequent reactions of this compound.

Troubleshooting_Logic cluster_nonpolar Non-Polar Impurities cluster_polar Polar Impurities Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC Start->Check_TLC Identify_Byproduct Identify Major Byproduct Spot(s) Check_TLC->Identify_Byproduct Nonpolar_Spot More Non-Polar than Product? Identify_Byproduct->Nonpolar_Spot Polar_Spot More Polar than Product? Identify_Byproduct->Polar_Spot Cyclization Likely Cyclization or Elimination Nonpolar_Spot->Cyclization Yes Hydrolysis Likely Unreacted Diol or Hydrolysis Polar_Spot->Hydrolysis Yes Action_Nonpolar - Lower Temperature - Use Less Basic Conditions - Increase Nucleophile Concentration Cyclization->Action_Nonpolar Action_Polar - Ensure Anhydrous Conditions - Check Mesyl Chloride Quality - Increase Reaction Time/Temp Carefully Hydrolysis->Action_Polar

Caption: Troubleshooting flowchart for identifying and addressing side reactions.

References

Technical Support Center: Purification of Products from (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of products synthesized using this versatile chiral dielectrophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of products synthesized using this compound?

A1: this compound is primarily used as a chiral building block in nucleophilic substitution reactions. The two methanesulfonyloxy groups are excellent leaving groups, allowing for the introduction of a variety of nucleophiles. Common applications include the synthesis of chiral ligands, macrocycles, and key intermediates for active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of a spirocyclic intermediate for the antipsychotic drug, Lurasidone.[1][2]

Q2: What are the typical impurities I should expect in my reaction mixture?

A2: Impurities can arise from several sources, including unreacted starting materials, side reactions, and decomposition. Common impurities include:

  • Unreacted this compound: This can occur if the reaction does not go to completion.

  • Mono-substituted intermediate: If the nucleophile reacts with only one of the methanesulfonyloxy groups, a mono-substituted product will be present.

  • Over-alkylation products: If the nucleophile has multiple reactive sites, it's possible for it to react with more than one molecule of the dielectrophile.

  • Elimination byproducts: Under basic conditions, elimination reactions can compete with substitution, leading to the formation of unsaturated products.

  • Epimerization: Harsh reaction conditions, such as high temperatures, could potentially lead to the inversion of stereocenters.[3]

Q3: What are the recommended general purification techniques for products derived from this reagent?

A3: The choice of purification technique depends on the properties of the desired product and the nature of the impurities. The most common methods are:

  • Crystallization: This is a highly effective method for purifying solid products, especially when the desired compound has good crystallinity and is significantly less soluble than the impurities in a particular solvent system.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for purifying oils or solids that are difficult to crystallize.[1]

  • Extraction: Liquid-liquid extraction is often used during the work-up to remove water-soluble impurities and unreacted starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products synthesized with this compound.

Troubleshooting Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize - The compound is an oil or has a low melting point.- The chosen solvent is not appropriate.- The solution is supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Screen a variety of solvents with different polarities.- Try a co-solvent system.- If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride salt for amines) before crystallization.
Low yield after crystallization - The product is too soluble in the crystallization solvent.- The cooling process was too rapid.- Reduce the volume of the solvent used for recrystallization.- Cool the solution slowly to allow for maximum crystal formation.- Place the solution in a refrigerator or freezer to further decrease the solubility of the product.
Product purity is low after crystallization - Impurities co-crystallize with the product.- Inefficient removal of mother liquor.- Perform a second recrystallization.- Choose a solvent system where the impurities are highly soluble.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities - Inappropriate mobile phase polarity.- Incorrect choice of stationary phase.- Perform thin-layer chromatography (TLC) to optimize the mobile phase. Aim for an Rf value of 0.2-0.4 for the desired product.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- For chiral separations, a chiral stationary phase may be necessary.
Product streaks on the column - The compound is too polar for the mobile phase.- The sample is overloaded on the column.- Increase the polarity of the mobile phase.- Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Use a smaller amount of crude product relative to the amount of stationary phase.
Low recovery of product from the column - The product is irreversibly adsorbed onto the stationary phase.- Add a polar modifier to the mobile phase to reduce strong interactions with the stationary phase.- Consider using a less active stationary phase (e.g., deactivated silica gel).

Experimental Protocols & Data

This section provides a detailed experimental protocol for the synthesis and purification of a key intermediate for the drug Lurasidone, as an example of a product synthesized using (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

Synthesis of (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate

This protocol describes the reaction of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane with 3-(piperazin-1-yl)benzo[d]isothiazole.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add (R,R)-dimesylate, 3-(piperazin-1-yl)benzo[d]isothiazole, Na2CO3 to Acetonitrile reflux Reflux for 23 hours reagents->reflux hot_filtration Hot Filtration reflux->hot_filtration evaporation Evaporate Filtrate to Dryness hot_filtration->evaporation recrystallization Recrystallize from Acetonitrile evaporation->recrystallization isolation Isolate Pure Product recrystallization->isolation

Caption: Workflow for the synthesis and purification of the Lurasidone spirocyclic intermediate.

Detailed Protocol:

  • To a reaction vessel, add (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl)benzo[d]isothiazole, and sodium carbonate to acetonitrile.

  • Heat the mixture to reflux and maintain for 23 hours.

  • After the reaction is complete, filter the hot reaction mixture to remove inorganic salts.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallize the resulting solid from acetonitrile to yield the pure spirocyclic intermediate.[2]

Quantitative Data Summary

ParameterValueReference
Yield 75%[2]
Melting Point 228-230 °C[2]
Purity (HPLC) ≥99%[4]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting the purification of a product.

G start Purification Issue Identified check_tlc Analyze crude mixture by TLC start->check_tlc is_solid Is the product a solid? check_tlc->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes use_chrom Use Column Chromatography is_solid->use_chrom No (Oil) cryst_ok Crystallization Successful? try_cryst->cryst_ok purified_solid Pure Solid Product cryst_ok->purified_solid Yes troubleshoot_cryst Troubleshoot Crystallization (see guide) cryst_ok->troubleshoot_cryst No troubleshoot_cryst->use_chrom chrom_ok Chromatography Successful? use_chrom->chrom_ok purified_product Pure Product chrom_ok->purified_product Yes troubleshoot_chrom Troubleshoot Chromatography (see guide) chrom_ok->troubleshoot_chrom No

References

Effect of temperature and solvent on (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. It focuses on the critical roles of temperature and solvent in directing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

This compound is a chiral building block primarily used in nucleophilic substitution reactions. The two methanesulfonyloxy (mesyl) groups are excellent leaving groups, making the compound an ideal electrophile for introducing a 1,2-disubstituted cyclohexane moiety in a stereospecific manner. This is particularly valuable in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Q2: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in determining the reaction pathway. Polar aprotic solvents, such as DMF, DMSO, or acetone, are generally preferred for bimolecular nucleophilic substitution (SN2) reactions. These solvents solvate the cation of the nucleophile but not the nucleophilic anion itself, thus increasing its reactivity. Protic solvents, like ethanol or water, can solvate the nucleophile, decreasing its reactivity and may favor unimolecular substitution (SN1) or elimination (E1/E2) pathways, especially at higher temperatures.

Q3: What is the typical temperature range for reactions involving this compound?

Reactions are often conducted at temperatures ranging from room temperature (20-25 °C) to elevated temperatures (50-100 °C). The optimal temperature depends on the nucleophilicity of the reacting partner and the solvent used. Milder conditions are generally preferred to minimize side reactions, such as elimination or epimerization.

Q4: My reaction is showing low yield of the desired disubstituted product. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low for the given nucleophile.

  • Side reactions: Elimination reactions (E2) can compete with the desired substitution (SN2), especially with sterically hindered or basic nucleophiles at higher temperatures.

  • Poor nucleophile solubility: The chosen nucleophile may not be sufficiently soluble in the reaction solvent.

  • Degradation of the starting material: The bis(mesylate) can be sensitive to moisture and may hydrolyze over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion to the desired product 1. Low reaction temperature. 2. Poor nucleophilicity of the reagent. 3. Starting material has degraded.1. Gradually increase the reaction temperature in 10 °C increments. 2. Consider using a stronger nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). 3. Check the purity of the bis(mesylate) using TLC or NMR before starting the reaction.
Formation of a significant amount of elimination byproduct 1. The nucleophile is too basic. 2. The reaction temperature is too high. 3. The solvent is promoting elimination (e.g., a protic solvent).1. Use a less basic nucleophile if possible. 2. Run the reaction at a lower temperature for a longer period. 3. Switch to a polar aprotic solvent like DMF or DMSO.
Formation of a mono-substituted product only 1. Insufficient amount of nucleophile. 2. The second substitution is significantly slower due to steric hindrance or electronic effects.1. Use a larger excess of the nucleophile (e.g., 2.5-3.0 equivalents). 2. Increase the reaction temperature and/or time after the first substitution has occurred.
Reaction is slow and requires very long reaction times 1. The solvent is not optimal for an SN2 reaction. 2. The concentration of reactants is too low.1. Ensure a polar aprotic solvent is being used. 2. Increase the concentration of the reactants.

Data Presentation: Effect of Solvent and Temperature on a Typical SN2 Reaction

The following table summarizes the effect of different solvents and temperatures on the yield of a generic disubstitution reaction with a moderately strong nucleophile (e.g., sodium azide). These are representative data to illustrate trends.

Solvent Temperature (°C) Reaction Time (h) Yield of Disubstituted Product (%) Notes
Acetone56 (reflux)24~75%Good for many nucleophiles, easy to remove.
DMF2548~60%Slower at room temperature but very effective.
DMF8012~90%Higher temperature significantly increases the rate.
DMSO2548~65%Similar to DMF.
DMSO9010~92%Excellent solvent for SN2, but can be difficult to remove.
Ethanol78 (reflux)24~30%Significant elimination and solvolysis byproducts observed.
THF66 (reflux)36~50%Less polar than DMF/DMSO, resulting in a slower reaction.

Experimental Protocols

General Protocol for Disubstitution Reaction with this compound

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Add the desired polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Add the nucleophile (2.2-2.5 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_input Inputs cluster_decision Reaction Pathway Decision cluster_output Products A This compound P Conditions Favorable for SN2? A->P B Nucleophile (Nu-) B->P C Solvent C->P D Temperature D->P SN2_Product Desired Disubstitution Product P->SN2_Product Yes (Polar Aprotic, Moderate Temp) E2_Product Elimination Byproduct P->E2_Product No (Protic/Basic, High Temp)

Caption: Reaction pathway decision based on experimental conditions.

G cluster_actions Troubleshooting Actions start Start Experiment check_yield Is Yield > 85%? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No end End check_yield->end Yes troubleshoot Troubleshoot check_byproducts->troubleshoot Yes action1 Increase Temperature/Time check_byproducts->action1 No (Low Conversion) action2 Change Solvent to DMF/DMSO troubleshoot->action2 action3 Use Stronger/Less Basic Nucleophile troubleshoot->action3 action1->start Retry action2->start Retry action3->start Retry

Caption: A troubleshooting workflow for optimizing reaction yield.

Catalyst selection for reactions involving (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Welcome to the technical support center for experiments involving this compound. This chiral building block is a key intermediate for synthesizing a variety of chiral ligands and molecules, primarily through nucleophilic substitution reactions.[1][2][3] This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: This compound serves as a chiral electrophile in SN2-type reactions. Its two methanesulfonyloxy (mesylate) groups are excellent leaving groups, making it an ideal starting material for the synthesis of C₂-symmetric chiral ligands.[4] Common applications include the preparation of chiral diamines, diphosphines, and other chelating ligands used in asymmetric catalysis.[2][5][6]

Q2: What type of "catalyst" is needed for reactions with this dimesylate?

A2: In the context of nucleophilic substitution with this substrate, a "catalyst" is often not a catalyst in the traditional sense of being regenerated in a catalytic cycle. Instead, reagents are used to promote the reaction. The most common promoters are bases, which serve to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. For certain applications, phase-transfer catalysts may also be employed.

Q3: How do I select an appropriate base for my reaction?

A3: The choice of base is critical and depends on the pKa of your nucleophile. The base should be strong enough to deprotonate the nucleophile effectively but not so strong as to promote side reactions like elimination.

  • For N-H nucleophiles (amines, amides): Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are often effective. Inorganic bases like Potassium Carbonate (K₂CO₃) can also be used under milder conditions, often with a polar aprotic solvent like DMF or Acetonitrile.

  • For P-H nucleophiles (phosphines): Strong bases such as n-Butyllithium (nBuLi) or KOtBu are typically required.

  • For O-H nucleophiles (alcohols, phenols): NaH is a common choice for deprotonating alcohols. For phenols, weaker bases like K₂CO₃ are often sufficient.

Q4: Which solvent is recommended for these reactions?

A4: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.[7] They also tend to have good solubility for the organic substrate. Common choices include:

  • Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • Dimethyl Sulfoxide (DMSO)

The choice may depend on the specific nucleophile and base used. For instance, THF is ideal for reactions involving organolithium bases.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Problem 1: Low or No Product Yield / Reaction Stalled

Is your nucleophile sufficiently deprotonated? The most common cause of a stalled reaction is insufficient nucleophilicity. Ensure your base is strong enough to deprotonate the nucleophile. Consider using a stronger base or a different solvent system. (See Table 1 for examples).

Is the reaction temperature appropriate? While room temperature is a good starting point, some less reactive nucleophiles may require heating. Try increasing the temperature to 50-80 °C. Monitor the reaction closely for the formation of side products.

Is there a solubility issue? If either the dimesylate or the deprotonated nucleophile is not fully dissolved, the reaction rate will be severely limited. Try a different polar aprotic solvent (e.g., switch from THF to DMF) or increase the reaction volume.

Problem 2: Formation of Side Products

Are you observing elimination products? The use of sterically hindered, strong bases (like KOtBu) can sometimes favor the E2 elimination pathway, especially at higher temperatures. If elimination is a problem, switch to a less hindered base (e.g., NaH) or a weaker base (K₂CO₃) and run the reaction at a lower temperature for a longer time.

Is intramolecular cyclization occurring? If your nucleophile has a second reactive site, intramolecular reactions can compete with the desired intermolecular substitution. This can sometimes be mitigated by using high concentrations of the reactants to favor the bimolecular pathway.

Is the product a mixture of mono- and di-substituted compounds? To favor di-substitution, ensure you are using at least 2.2 equivalents of the nucleophile and base relative to the dimesylate. Adding the dimesylate slowly to a solution of the deprotonated nucleophile can also help minimize the mono-substituted intermediate.

Data Presentation

Table 1: Effect of Base and Solvent on Di-substitution Yield

The following table provides illustrative data for the reaction of this compound with a generic secondary amine (HNR₂).

EntryNucleophile (2.2 eq)Base (2.2 eq)SolventTemperature (°C)Time (h)Yield of Di-substituted Product (%)
1HNR₂K₂CO₃MeCN802465
2HNR₂NaHTHF251285
3HNR₂NaHDMF25892
4HNR₂KOtBuTHF251278 (with ~15% elimination)

Note: Data are illustrative examples based on general principles of organic reactivity.

Experimental Protocols

Protocol: Synthesis of a Chiral Diamine

This protocol describes a general procedure for the di-alkylation of a primary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add the Sodium Hydride portion-wise to the stirred DMF.

  • Add Benzylamine dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the dimesylate solution dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired chiral diamine.

Visualizations

Diagrams of Workflows and Logic

// Yes Path from SM Check yes_sm [label="Yes", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; increase_t [label="Increase Temperature\nor Reaction Time", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stronger_base [label="Use Stronger Base\nor More Solvating Solvent (DMF)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path from SM Check no_sm [label="No", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; check_side_products [label="Side Products Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Yes Path from Side Products yes_sp [label="Yes", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; elimination [label="If Elimination:\nUse less hindered base (NaH)\n& lower temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path from Side Products no_sp [label="No", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup_issue [label="Investigate Product Loss\nduring Workup/Purification", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_sm; check_sm -> yes_sm [label=" Yes"]; check_sm -> no_sm [label=" No ", headlabel=""];

yes_sm -> increase_t; yes_sm -> stronger_base;

no_sm -> check_side_products; check_side_products -> yes_sp [label=" Yes"]; check_side_products -> no_sp [label=" No "];

yes_sp -> elimination; no_sp -> workup_issue; } } Caption: Troubleshooting logic for low-yield reactions.

References

Addressing epimerization issues with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the handling and use of this chiral reagent, with a particular focus on mitigating epimerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral organic compound widely used as a dielectrophilic building block in asymmetric synthesis. Its two methanesulfonyloxy (mesylate) groups are excellent leaving groups, making it a valuable reagent for introducing a chiral C2-symmetric cyclohexane backbone into target molecules. It is particularly utilized in the synthesis of pharmaceutical intermediates and other complex chiral structures.

Q2: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process in which the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. For this compound, epimerization at one of the two chiral carbons on the cyclohexane ring would lead to the formation of its diastereomer, (1R,2S)- or (1S,2R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane (a meso compound), and potentially the (S,S)-enantiomer. This is a significant issue as the stereochemical purity of the reagent is critical for achieving the desired stereochemistry in the final product. The presence of epimers can lead to mixtures of diastereomeric products, complicating purification and reducing the overall yield of the target molecule.

Q3: What are the common causes of epimerization for this compound?

Epimerization of this compound, and similar chiral mesylates, is primarily caused by:

  • Basic Conditions: Strong bases can facilitate epimerization.[1] The mechanism can involve direct abstraction of a proton adjacent to the mesylate group, leading to a temporary loss of chirality and subsequent re-protonation to form a mixture of epimers.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1]

  • Nucleophilic Attack: While the mesylate is a good leaving group, under certain conditions, trace nucleophiles could potentially participate in substitution reactions that may lead to inversion of stereochemistry.

Q4: How can I detect and quantify epimerization?

The most common methods for detecting and quantifying the diastereomeric purity of this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers.[2][3][4] Using a suitable chiral stationary phase, it is possible to resolve the (R,R), (S,S), and meso isomers, allowing for accurate quantification of the diastereomeric excess (d.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy can be used to distinguish between diastereomers.[5] The different spatial arrangement of the substituents in each epimer results in distinct chemical shifts and coupling constants. Integration of the characteristic signals for each isomer allows for the determination of their relative ratios.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Significant epimerization observed after mesylation of (R,R)-1,2-cyclohexanedimethanol. 1. Strong Base: Use of a strong, nucleophilic base (e.g., sodium hydroxide, potassium tert-butoxide).2. High Temperature: Reaction temperature is too high.3. Prolonged Reaction Time: Extended exposure to reaction conditions.1. Use a Non-Nucleophilic, Hindered Base: Employ a base such as triethylamine or pyridine to scavenge the HCl byproduct without promoting side reactions.[6] 2. Maintain Low Temperatures: Conduct the reaction at low temperatures, typically between -10°C and 0°C, to minimize the rate of epimerization.[6]3. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it as soon as the starting diol is consumed.
Difficulty in separating the desired (R,R) isomer from its epimers. 1. Inadequate Chromatographic Conditions: The HPLC method is not optimized for separating the specific diastereomers.2. Co-elution of Isomers: The chosen chiral stationary phase does not provide sufficient resolution.1. Method Development for Chiral HPLC: Screen different chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).[2][7] 2. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., hexane/isopropanol or hexane/ethanol ratios) and additives (e.g., trifluoroacetic acid) to improve separation.[7]
NMR spectrum shows a complex mixture of stereoisomers. 1. Epimerization during Synthesis or Workup: As described above.2. Contamination of Starting Material: The initial (R,R)-1,2-cyclohexanedimethanol may not have been stereochemically pure.1. Verify Starting Material Purity: Analyze the stereochemical purity of the starting diol using chiral HPLC or by converting a small sample to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.2. Implement Optimized Synthesis Protocol: Follow the recommended protocols for minimizing epimerization during the mesylation reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Epimerization

This protocol is designed to minimize the risk of epimerization during the mesylation of (R,R)-1,2-cyclohexanedimethanol.

Materials:

  • (R,R)-1,2-cyclohexanedimethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve (R,R)-1,2-cyclohexanedimethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add triethylamine (2.2 - 2.5 eq) to the solution.

  • Cool the reaction mixture to -10°C to 0°C using an ice-salt or ice-acetone bath.[6]

  • Slowly add methanesulfonyl chloride (2.1 - 2.3 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Chiral HPLC Method for Diastereomeric Purity Analysis

This is a general guideline for developing a chiral HPLC method to assess the diastereomeric purity of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase columns (e.g., CHIRALPAK® series, CHIRALCEL® series)[7]

Typical Mobile Phase Systems:

  • Normal Phase: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol mixtures.

  • The ratio of the non-polar to polar solvent is a critical parameter for achieving separation and should be optimized (e.g., starting with 90:10 Hexane:IPA and adjusting as needed).

Method Development Strategy:

  • Column Screening: Screen a selection of chiral columns with a standard mobile phase (e.g., 90:10 Hexane:IPA) to identify a column that shows baseline or near-baseline separation of the diastereomers.

  • Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition to improve resolution. This may involve adjusting the hexane/alcohol ratio or trying different alcohol modifiers (e.g., ethanol, butanol).

  • Additive Effects: For compounds with acidic or basic functionalities, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to further optimize the separation. Lower flow rates and temperatures often lead to better resolution but longer run times.

Visualizations

Diagram 1: Reaction Workflow for Minimized Epimerization

Workflow start Start: (R,R)-1,2-cyclohexanedimethanol in DCM add_base Add Triethylamine (or Pyridine) start->add_base cool Cool to 0°C add_base->cool add_mscl Slowly Add Methanesulfonyl Chloride cool->add_mscl react Stir at 0°C (Monitor by TLC/HPLC) add_mscl->react quench Quench with Cold Water react->quench extract Workup: - Separate Layers - Wash with aq. HCl, NaHCO₃, Brine quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify end_product End Product: This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Flow for Troubleshooting Epimerization

Troubleshooting problem Problem: Epimerization Detected check_purity Check Starting Material Purity problem->check_purity impure_start Starting Material Impure check_purity->impure_start purify_start Purify Starting Diol impure_start->purify_start Yes pure_start Starting Material Pure impure_start->pure_start No solution Solution: Minimized Epimerization purify_start->solution review_conditions Review Reaction Conditions pure_start->review_conditions high_temp Temperature > 0°C? review_conditions->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes correct_temp Temperature OK high_temp->correct_temp No lower_temp->solution strong_base Strong/Nucleophilic Base Used? correct_temp->strong_base change_base Switch to Hindered, Non-Nucleophilic Base strong_base->change_base Yes correct_base Base OK strong_base->correct_base No change_base->solution optimize Further Optimization: - Shorter reaction time - Different solvent correct_base->optimize optimize->solution

Caption: Troubleshooting flowchart for addressing epimerization issues.

References

Analytical methods for monitoring reaction progress with (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. This guide provides answers to frequently asked questions and troubleshooting advice for common analytical challenges encountered when monitoring reaction progress.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods to monitor reactions involving this compound?

The most common and effective methods for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • HPLC: Ideal for monitoring the disappearance of the starting material and the appearance of non-volatile products. A UV detector can be used if the product has a chromophore, or a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.

  • GC: Suitable for volatile and thermally stable compounds. Given the chirality of the starting material, a chiral GC column can be used to monitor the stereochemical outcome of a reaction.[1][2][3]

  • ¹H NMR Spectroscopy: A powerful technique for directly monitoring the reaction mixture in real-time.[4][5] It provides structural information and can be used for quantification by integrating characteristic peaks of the starting material and product.[6] The methanesulfonyl protons (-SO₂CH₃ ) and the methylene protons (-CH₂ OMs) provide distinct signals for this purpose.[7]

Q2: How can I analyze this compound by HPLC if it lacks a strong UV chromophore?

This compound does not have a strong UV chromophore, which presents a challenge for detection using standard HPLC-UV systems. Several strategies can overcome this:

  • Use a Universal HPLC Detector: Detectors such as Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD) do not require a chromophore and are excellent alternatives. LC-MS is particularly powerful as it provides molecular weight information, aiding in product identification.[8][9][10]

  • Derivatization: If the reaction product is also non-chromophoric, a pre- or post-column derivatization step can be introduced to attach a UV-active tag to the analyte. This was a common method for the analogous drug, busulfan, before LC-MS became widespread.[8][11]

  • Monitor Product Formation: If the nucleophile or the resulting product has a strong chromophore, you can indirectly monitor the reaction by tracking the consumption of the chromophoric reactant or the formation of the chromophoric product.

Q3: Is chiral chromatography necessary for reaction analysis?

Since the starting material is chiral, using a chiral stationary phase in either GC or HPLC is necessary if the reaction conditions could potentially cause racemization or if you are performing a stereospecific synthesis where monitoring enantiomeric purity is critical.[2][3] For simple reaction progress monitoring where stereochemistry is not a concern, a standard achiral column (like a C18 for HPLC) is sufficient.

Q4: Can I use ¹H NMR for quantitative reaction monitoring?

Yes, ¹H NMR is an excellent tool for quantitative analysis of the reaction mixture.[5] The key advantages are minimal sample preparation and the wealth of structural information provided. To monitor the reaction, you can integrate the sharp singlet of the two methanesulfonyl methyl groups (~3.0 ppm) of the starting material against a characteristic peak of the product. An internal standard with a known concentration and a distinct, non-overlapping peak can be added for precise quantification.

Analytical Methodologies & Protocols

Protocol 1: General HPLC-MS Method for Reaction Monitoring

This protocol outlines a general approach for monitoring a typical alkylation reaction where this compound is the electrophile.

1. Sample Preparation:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or methanol). This prevents further reaction.
  • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove particulates before injection.

2. HPLC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[11]
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.7 mL/min.[11]
  • Column Temperature: 40°C.[11]
  • Injection Volume: 5 µL.
  • MS Detector: Electrospray Ionization (ESI) in positive mode. Monitor the [M+Na]⁺ or [M+NH₄]⁺ adducts for the starting material and expected product.

3. Data Analysis:

  • Generate extracted ion chromatograms (EICs) for the m/z values corresponding to the starting material and the expected product(s).
  • Integrate the peak areas.
  • Calculate the percentage conversion by comparing the peak area of the starting material at time t to its area at time zero, or by using the relative areas of starting material and product.

Protocol 2: ¹H NMR Spectroscopy for Reaction Monitoring

1. Sample Preparation:

  • The reaction is ideally run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
  • If the reaction solvent is not deuterated, withdraw aliquots at time points, remove the solvent under reduced pressure, and redissolve the residue in a deuterated solvent for analysis.
  • Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) if absolute quantification is required.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum at each time point.
  • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if performing quantitative analysis.

3. Data Analysis:

  • Identify the characteristic peak for the methanesulfonyl protons (-SO₂CH₃ ) of the starting material (expect a singlet around 3.0 ppm).
  • Identify a unique, well-resolved peak for the product.
  • Integrate both peaks.
  • The percentage of starting material remaining can be calculated as: (Integral_Start_Material / (Integral_Start_Material + Integral_Product)) * 100%.

Quantitative Data Summary

The table below presents hypothetical data for a reaction monitored by HPLC, showing the conversion of this compound to a product over 24 hours.

Time Point (Hours)Starting Material Peak AreaProduct Peak Area% Conversion
01,540,20000.0%
11,215,750321,50021.1%
2955,300580,10037.8%
4602,800945,60061.1%
8244,1001,310,40084.3%
2415,2001,525,90099.0%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
HPLC: No Peaks Detected (with UV) Analyte lacks a UV chromophore.Use a universal detector (MS, ELSD, CAD) or derivatize the sample.
HPLC: Drifting Retention Times 1. Column temperature fluctuation.[12]2. Inconsistent mobile phase composition.[13]3. Column not properly equilibrated.[12]1. Use a column oven to maintain a constant temperature.[12]2. Prepare fresh mobile phase; degas thoroughly. Check pump performance.[12]3. Increase equilibration time between runs to at least 10 column volumes.[12]
HPLC: Peak Tailing 1. Secondary interactions with acidic silanols on the column.[14]2. Insufficient buffer concentration in the mobile phase.[14]3. Sample overload.[15]1. Use a high-purity silica ("Type-B") column or an end-capped column.2. Add a mobile phase modifier like triethylamine or increase buffer strength.[14]3. Reduce the injection volume or sample concentration.[15]
HPLC: Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Sample overload.[15]1. Dissolve the sample in the mobile phase or a weaker solvent.[13]2. Decrease the amount of sample injected.[15]
GC: Loss of Chiral Resolution 1. Column has been contaminated or degraded.2. Injection temperature is too high.1. Condition the column according to the manufacturer's instructions. If unsuccessful, replace the column.2. Lower the injector temperature.
NMR: Broad or Distorted Signals 1. Sample inhomogeneity during the reaction.[4]2. Presence of paramagnetic impurities.3. Poor shimming of the spectrometer.1. Ensure the reaction mixture is well-stirred.[4]2. Filter the sample aliquot before analysis.3. Re-shim the spectrometer before each acquisition.
NMR: Inaccurate Quantification 1. Saturated signal due to short relaxation delay.2. Overlapping peaks between starting material, product, and solvent.1. Increase the relaxation delay (d1) in the acquisition parameters.2. Choose different, well-resolved peaks for integration or use a different deuterated solvent.

Diagrams

G cluster_0 Reaction Setup cluster_1 Time-Point Sampling cluster_2 Analytical Method cluster_3 Data Analysis A Start Reaction with (R,R)-Dimesylate B Withdraw Aliquot A->B t = 0, 1, 2... hrs C Quench Reaction B->C D Dilute & Filter Sample C->D E Inject into HPLC-MS or GC D->E G Alternatively, Analyze by NMR D->G F Acquire Data E->F H Integrate Peak Areas (SM & Product) F->H G->H I Calculate % Conversion H->I J Plot Kinetics I->J J->A Optimize Reaction Conditions

Caption: Workflow for reaction monitoring using chromatographic or spectroscopic analysis.

G Start Problem: Inconsistent HPLC Results Q_Retention Is Retention Time Drifting? Start->Q_Retention Sol_Temp Action: Use Column Oven & Check Pump Flow Rate Q_Retention->Sol_Temp Yes Q_PeakShape Is Peak Shape Poor? Q_Retention->Q_PeakShape No Sol_Temp->Q_PeakShape Sol_Equilibrate Action: Increase Equilibration Time Between Runs Q_Tailing Is it Tailing or Fronting? Q_PeakShape->Q_Tailing Yes Q_Resolution Is Resolution Poor? Q_PeakShape->Q_Resolution No Sol_Tailing Action: Check Mobile Phase pH, Use End-Capped Column Q_Tailing->Sol_Tailing Tailing Sol_Fronting Action: Dissolve Sample in Mobile Phase Q_Tailing->Sol_Fronting Fronting Sol_Tailing->Q_Resolution Sol_Fronting->Q_Resolution Sol_Resolution Action: Optimize Gradient, Change Mobile Phase/Column Q_Resolution->Sol_Resolution Yes End Problem Resolved Q_Resolution->End No Sol_Resolution->End

Caption: Troubleshooting decision tree for common HPLC analysis issues.

References

Work-up procedures for reactions containing (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedures of reactions containing (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions involving this compound.

Q1: Why is my final product yield low after the aqueous work-up?

A1: Low yields after work-up can be attributed to several factors:

  • Product Solubility in the Aqueous Layer: Although this compound is generally less polar than its corresponding diol precursor, it may still have some solubility in the aqueous phase, especially if large volumes of water are used. To mitigate this, you can back-extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Hydrolysis of the Mesylate Groups: While methanesulfonates are relatively stable, prolonged exposure to acidic or basic aqueous solutions can lead to hydrolysis back to the diol, reducing the yield of your desired product. It is advisable to minimize the time the product is in contact with the aqueous phase.[1][2]

  • Emulsion Formation: The presence of salts and other reaction components can sometimes lead to the formation of a stable emulsion during extraction, trapping the product in the interfacial layer. If an emulsion forms, adding brine or small amounts of a different organic solvent can help to break it.

  • Incomplete Extraction: Ensure that the organic solvent used for extraction is appropriate for your product and that you perform multiple extractions to maximize the recovery from the reaction mixture.

Q2: My isolated product is acidic. What is the likely cause and how can I remove the acidic impurities?

A2: The presence of acidic impurities is a common issue. The likely sources are:

  • Methanesulfonic Acid (MSA): This can be present due to the hydrolysis of excess methanesulfonyl chloride (MsCl) used in the reaction.[3]

  • Hydrogen Chloride (HCl): If the reaction was performed in the presence of MsCl, HCl can be generated as a byproduct.[3]

  • Triethylamine Hydrochloride: If triethylamine (TEA) or a similar amine base was used, it will form a salt with any acid present, which may be partially soluble in the organic phase.

To remove these acidic impurities, a wash with a mild base is recommended. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically effective.[1][2] This will neutralize the acids, and the resulting salts will be soluble in the aqueous layer. Follow the bicarbonate wash with a water wash to remove any remaining bicarbonate and a brine wash to aid in the separation of the organic and aqueous layers.

Q3: I have an unexpected chlorine-containing impurity in my final product. Where did it come from?

A3: The presence of a chlorinated impurity, likely (R,R)-1-(chloromethyl)-2-(methanesulfonyloxymethyl)cyclohexane or the corresponding dichloride, can arise from the reaction of the intermediate or final product with chloride ions. The source of the chloride is typically the methanesulfonyl chloride reagent or the hydrochloride salt of the amine base used (e.g., triethylamine hydrochloride).[4] This is a known side reaction in mesylation procedures.[4] To minimize the formation of this byproduct, it is important to control the reaction temperature and to use methanesulfonic anhydride as an alternative to methanesulfonyl chloride, as the anhydride does not introduce chloride ions.[4]

Q4: How can I remove unreacted (R,R)-1,2-Bis(hydroxymethyl)cyclohexane from my product?

A4: The starting diol is significantly more polar than the desired bis(mesylate) product.[1] This difference in polarity can be exploited for purification.

  • Aqueous Washes: The diol has higher water solubility than the product. Thorough washing with water can help to remove a significant portion of the unreacted starting material.

  • Column Chromatography: If aqueous washes are insufficient, silica gel column chromatography is a very effective method for separating the less polar bis(mesylate) from the more polar diol. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to a standard aqueous work-up?

A1: Yes, this compound is generally stable to a standard aqueous work-up.[1] Mesylates are less polar than their corresponding alcohols and are not prone to rapid hydrolysis in neutral or mildly basic/acidic conditions for the short duration of a typical work-up.[1] However, it is best to avoid prolonged contact with aqueous solutions, especially at elevated temperatures or extreme pH, to prevent potential hydrolysis.[2][5]

Q2: What is the purpose of each step in a typical aqueous work-up for this compound?

A2: A typical aqueous work-up serves to quench the reaction and remove impurities.

  • Quenching: The addition of water or an aqueous solution stops the reaction by consuming any remaining reactive reagents like methanesulfonyl chloride.

  • Dilution with Organic Solvent: An immiscible organic solvent (e.g., DCM, ethyl acetate, or MTBE) is added to dissolve the product and separate it from water-soluble components.

  • Aqueous Wash (Water): Removes water-soluble byproducts and unreacted starting materials.

  • Aqueous Wash (e.g., sat. NaHCO₃): Neutralizes and removes acidic byproducts such as methanesulfonic acid and HCl.[2]

  • Aqueous Wash (Brine): Reduces the solubility of the organic product in the aqueous layer and helps to break emulsions, leading to a cleaner phase separation.

  • Drying (e.g., Na₂SO₄ or MgSO₄): Removes residual water from the organic phase.

  • Filtration and Concentration: Removes the drying agent and the solvent, yielding the crude product.

Q3: Can I use a strong base like sodium hydroxide (NaOH) to wash the organic layer?

A3: It is generally not recommended to use strong bases like NaOH for the work-up. While methanesulfonates are relatively stable, a strong base can promote hydrolysis of the mesylate groups, leading to the formation of the starting diol and a lower yield of the desired product.[6] A milder base like sodium bicarbonate is sufficient to neutralize acidic impurities without significantly risking product degradation.[2]

Q4: My TLC analysis after work-up looks different from the reaction mixture. What could have happened?

A4: A change in the TLC profile after work-up suggests that a reaction or degradation occurred during the quenching or extraction process.[7] This could be due to the sensitivity of your product to the pH of the aqueous wash (either acidic or basic conditions causing hydrolysis) or exposure to water.[7] To diagnose the issue, you can take a small aliquot of the reaction mixture before the work-up and test its stability by treating it with the planned aqueous wash solutions in a separate vial. Comparing the TLC of this test with the main batch can help identify the problematic step.[7]

Quantitative Data Summary

While specific quantitative data for the work-up of this compound is not extensively available in the literature, the following table summarizes the qualitative impact of different work-up conditions on product yield and purity based on general principles for mesylate purification.

Work-up Step/ReagentPurity EnhancementPotential Yield ImpactKey Considerations
Water Wash Removes polar impurities and salts.Can lead to some product loss due to slight aqueous solubility.Minimize contact time to reduce hydrolysis risk.
Sat. NaHCO₃ Wash Effectively removes acidic impurities (MSA, HCl).[2]Minimal, unless contact time is prolonged, which could induce slight hydrolysis.A crucial step for removing corrosive and catalytic acids.
Brine Wash Improves phase separation and reduces emulsions.Helps to maximize yield by minimizing product loss in the aqueous phase.A standard final wash before drying.
No Aqueous Wash Not applicable.Potentially higher crude yield but with significant impurities.Not recommended as it will result in a highly impure product.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is suitable for the purification of this compound from a reaction mixture where an amine base like triethylamine was used.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly add water to quench any remaining methanesulfonyl chloride.[8]

  • Dilution: Dilute the quenched reaction mixture with a suitable organic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Acid Wash (Optional): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the amine base. Note: This step should be performed quickly to minimize acid-catalyzed hydrolysis of the product.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.

  • Water Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., n-hexane) or by silica gel column chromatography.

Visualizations

Workup_Workflow Start Reaction Mixture Quench Quench with Water Start->Quench Dilute Dilute with Organic Solvent Quench->Dilute Separate Transfer to Separatory Funnel Dilute->Separate Wash_NaHCO3 Wash with sat. NaHCO3 Separate->Wash_NaHCO3 Wash_Water Wash with Water Wash_NaHCO3->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Na2SO4/MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Standard aqueous work-up workflow for this compound.

Troubleshooting_Tree cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Issue Low Yield or Impure Product Cause1 Product in Aqueous Layer Issue->Cause1 Cause2 Acidic Impurities Present Issue->Cause2 Cause3 Unreacted Starting Material Issue->Cause3 Cause4 Product Hydrolysis Issue->Cause4 Solution1 Back-extract aqueous layer Cause1->Solution1 Solution2 Wash with sat. NaHCO3 Cause2->Solution2 Solution3 Purify by Column Chromatography Cause3->Solution3 Solution4 Minimize work-up time Cause4->Solution4

Caption: Troubleshooting decision tree for common work-up issues.

References

Validation & Comparative

A Comparative Guide to Chiral Induction Strategies: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane Derivatives vs. Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. This guide provides a comparative analysis of two distinct approaches to asymmetric induction: the use of C2-symmetric chiral ligands derived from precursors like (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, and the application of well-established removable chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides.

While traditional chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction and are subsequently cleaved, this compound serves as a chiral building block for the synthesis of permanent C2-symmetric ligands. These ligands, when complexed with a metal, form chiral catalysts that can induce enantioselectivity in a wide range of reactions catalytically. This fundamental difference in their mode of action dictates their respective advantages and applications.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral directing group, whether a removable auxiliary or a ligand, is paramount and is typically assessed by the yield, diastereoselectivity (d.e.), and enantiomeric excess (e.e.) of the product. Below is a comparative summary of the performance of ligands derived from the (R,R)-1,2-disubstituted cyclohexane backbone and traditional chiral auxiliaries in key asymmetric transformations.

Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where C2-symmetric ligands derived from chiral 1,2-disubstituted cyclohexanes, such as the Trost ligands, have demonstrated exceptional performance.

Chiral DirectorSubstrateNucleophileYield (%)e.e. (%)Reference
Trost Ligand (from trans-1,2-Diaminocyclohexane) rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate98>99[1]
Ligand from (1R,2R)-Cyclohexanedimethanol derivative 1,3-Diphenyl-2-propenyl acetateDimethyl malonate9393[2]
Evans' Auxiliary Not typically used in this reaction type
Oppolzer's Sultam Not typically used in this reaction type
Meyers' Auxiliary Not typically used in this reaction type

Table 1: Performance comparison in asymmetric allylic alkylation. The Trost ligand, with a similar C2-symmetric cyclohexane backbone, showcases the high efficiency of this ligand class.

Asymmetric Alkylation of Enolates

This reaction is a stronghold of traditional chiral auxiliaries, particularly Evans' oxazolidinones and Meyers' pseudoephedrine amides, which provide excellent stereocontrol through the formation of rigid chelated enolates.

Chiral AuxiliarySubstrateElectrophileYield (%)d.e. (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide90-95>99[3]
Meyers' Auxiliary Pseudoephedrine propionamideBenzyl bromide80-95>98[4][5]

Table 2: Performance of traditional chiral auxiliaries in the asymmetric alkylation of enolates.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems, and Oppolzer's sultams are renowned for their ability to induce high levels of diastereoselectivity in this transformation.

Chiral AuxiliaryDienophileDieneYield (%)d.e. (%)Reference
Oppolzer's Sultam N-Acryloyl-camphorsultamCyclopentadiene75>97[6]

Table 3: Performance of Oppolzer's sultam in the asymmetric Diels-Alder reaction.

Asymmetric Aldol Reaction
Chiral AuxiliarySubstrateAldehydeYield (%)d.e. (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde80-95>99[7]

Table 4: Performance of Evans' oxazolidinone in the asymmetric aldol reaction.

Experimental Workflow and Methodologies

The following diagrams and protocols illustrate the distinct workflows for utilizing chiral ligands derived from this compound and traditional chiral auxiliaries.

Workflow for Asymmetric Catalysis with a Chiral Ligand

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis precursor This compound nucleophile Diorganophosphine precursor->nucleophile Nucleophilic Substitution ligand C2-Symmetric Chiral Ligand nucleophile->ligand metal Metal Precursor ligand->metal Coordination catalyst Chiral Catalyst metal->catalyst product Enantioenriched Product catalyst->product substrate Substrate substrate->catalyst Catalytic Cycle

Caption: General workflow for asymmetric catalysis using a C2-symmetric ligand.

Workflow for Stoichiometric Asymmetric Synthesis with a Chiral Auxiliary

G cluster_0 Substrate Preparation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage substrate_achiral Achiral Substrate auxiliary Chiral Auxiliary substrate_achiral->auxiliary Coupling substrate_chiral Chiral Substrate-Auxiliary Adduct auxiliary->substrate_chiral reagent Reagent substrate_chiral->reagent Reaction product_diastereomer Diastereomerically Enriched Product reagent->product_diastereomer product_final Enantioenriched Product product_diastereomer->product_final Cleavage product_final->auxiliary Recovery & Recycling

Caption: General workflow for using a removable chiral auxiliary.

Detailed Experimental Protocols

Synthesis of a Chiral P,N-Ligand from a (1R,2R)-Cyclohexanediol Derivative

This protocol is adapted from the synthesis of related P,N-ligands with a cyclohexane backbone.[2]

  • Resolution and Preparation of the Chiral Diol: The synthesis begins with the resolution of a racemic trans-2-substituted cyclohexanol to obtain the enantiopure starting material.

  • Mitsunobu Inversion: The configuration of one stereocenter is inverted via a Mitsunobu reaction to yield the corresponding cis-isomer.

  • Phosphine Installation: The diol is deprotonated with a strong base such as n-butyllithium at 0 °C, followed by treatment with chlorodiphenylphosphine to afford the desired phosphinite ligand. The ligand is then purified by flash chromatography.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The following is a general procedure for the Pd-catalyzed AAA using a chiral ligand.[2]

  • Catalyst Formation: In a glovebox, [Pd(C3H5)Cl]2 (2.5 mol%) and the chiral ligand (5 mol%) are dissolved in an appropriate solvent (e.g., CH2Cl2).

  • Reaction Setup: To the catalyst solution, the allylic acetate (1.0 equiv.), the nucleophile (e.g., dimethyl malonate, 2.0 equiv.), and a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and KOAc) are added.

  • Reaction and Workup: The reaction is stirred at room temperature until completion (monitored by TLC or GC). The reaction mixture is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Asymmetric Alkylation using Meyers' Pseudoephedrine Auxiliary

This protocol is a general procedure for the alkylation of a pseudoephedrine amide.[4][5]

  • Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equiv.) is dissolved in a suitable solvent and reacted with an acyl chloride or anhydride (1.1 equiv.) in the presence of a base like triethylamine to form the amide.

  • Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in THF containing LiCl and cooled to -78 °C. A strong base such as LDA is added to form the enolate. The electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added, and the reaction is stirred until completion.

  • Workup and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl. The product is extracted and purified. The chiral auxiliary can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid.

Conclusion

The choice between using a C2-symmetric chiral ligand derived from a precursor like this compound and a traditional removable chiral auxiliary depends on the specific synthetic challenge.

C2-Symmetric Ligands are highly effective in catalytic asymmetric reactions, offering the advantage of using a small amount of the chiral source to generate a large quantity of enantioenriched product. This approach is particularly powerful for reactions like asymmetric allylic alkylation, where traditional auxiliaries are less commonly employed. The development of ligands from the C2-symmetric cyclohexane backbone has led to highly efficient and selective catalysts.

Traditional Chiral Auxiliaries , such as those developed by Evans, Oppolzer, and Meyers, provide a robust and predictable method for stoichiometric asymmetric synthesis. They excel in reactions like enolate alkylations, aldol reactions, and Diels-Alder reactions, often providing exceptionally high levels of stereocontrol. The ability to separate diastereomeric products before auxiliary removal can ensure high enantiopurity of the final product.

Ultimately, both strategies are invaluable tools in the arsenal of the synthetic chemist, and the optimal choice will be dictated by the desired transformation, substrate scope, and the overall efficiency of the synthetic route.

References

A Comparative Guide to Chiral Induction Strategies: Evans Auxiliaries vs. (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for drug development and materials science, chemists employ various strategies to control stereochemistry. This guide provides an objective comparison between two distinct and powerful approaches: the use of Evans auxiliaries for substrate-controlled asymmetric synthesis and the application of (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane as a versatile chiral building block, often for catalyst-controlled transformations. We present key performance data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal strategy for their synthetic challenges.

Part 1: Evans Auxiliaries - The Gold Standard in Substrate-Controlled Synthesis

Introduced by David A. Evans in the 1980s, N-acyloxazolidinones, commonly known as Evans auxiliaries, are one of the most reliable tools for asymmetric synthesis.[1] This strategy involves temporarily attaching the chiral auxiliary to a prochiral substrate. The steric bulk of the auxiliary then directs subsequent bond formations, such as alkylations and aldol reactions, to occur on a specific face of the molecule, leading to high diastereoselectivity.[2] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3]

Mechanism of Action and Stereocontrol

The remarkable stereoselectivity of Evans auxiliaries stems from the formation of a rigid, chelated Z-enolate in the presence of a Lewis acid (e.g., Bu₂BOTf) and a hindered base.[2] This enolate adopts a well-defined conformation to minimize dipole-dipole interactions between the two carbonyl groups. The substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing electrophiles to approach from the opposite, less-hindered face. This principle is illustrated by the Zimmerman-Traxler model for aldol reactions, which proceeds through a highly organized six-membered chair-like transition state.[4][5]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary (e.g., Valinol-derived) Acyl_Aux N-Acyl Oxazolidinone Aux->Acyl_Aux Acyl Acylating Agent (e.g., Propionyl Chloride) Acyl->Acyl_Aux Enolate Chelated Z-Enolate (Base, Lewis Acid) Acyl_Aux->Enolate Product_Aux Diastereomerically Enriched Product Enolate->Product_Aux Electrophile Electrophile (e.g., R-X, Aldehyde) Electrophile->Product_Aux Final_Product Enantiopure Product (Acid, Alcohol, etc.) Product_Aux->Final_Product Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux

Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

Performance Data

Evans auxiliaries provide excellent stereocontrol across a range of reactions, most notably enolate alkylations and aldol additions.

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation

Auxiliary Substituent Electrophile (E+) Base Conditions Yield Diastereomeric Ratio (d.r.) Reference
Benzyl Allyl Iodide NaN(TMS)₂ THF, -78 °C 61-77% 98:2 [6]
Isopropyl Benzyl Bromide LDA THF, -78 °C 91% >99:1 [7]

| Phenyl | Methyl Iodide | LDA | THF, -78 °C | 88% | 99:1 |[7] |

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

Auxiliary Substituent Aldehyde Lewis Acid / Base Conditions Yield Diastereomeric Ratio (d.r.) Reference
Isopropyl Isobutyraldehyde Bu₂BOTf / DIPEA CH₂Cl₂, -78 °C 85% >99:1 [7]
Benzyl Benzaldehyde Bu₂BOTf / DIPEA CH₂Cl₂, 0 °C 80% 99:1 [7]

| Isopropyl | n-Octanal | Bu₂BOTf / DIPEA | CH₂Cl₂, -78 °C to 0 °C | High | >95:5 |[4] |

Experimental Protocol: Asymmetric Alkylation of (S)-4-Benzyl-2-oxazolidinone[6][8]
  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in THF at room temperature, add triethylamine (1.5 eq) followed by propionic anhydride (1.2 eq). Stir the reaction overnight at room temperature (or reflux in toluene for 30 min). Upon completion, quench with water and extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq) dropwise and stir for 30 minutes to form the enolate. Add allyl iodide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The resulting diastereomers are purified by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified major diastereomer (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq). Stir vigorously for 1 hour. Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). The mixture is then acidified and extracted to isolate the chiral 2-methyl-4-pentenoic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Part 2: this compound - A Building Block for Catalytic Asymmetry

Unlike Evans auxiliaries, this compound is not temporarily attached to a substrate. Instead, it serves as a C₂-symmetric chiral building block.[8] Its primary utility comes from its two methanesulfonate (mesylate) groups, which are excellent leaving groups.[9] This bifunctional electrophile is ideal for reacting with dinucleophiles to create rigid chiral scaffolds, most notably chiral ligands for asymmetric catalysis.[9][10] This approach shifts the source of chirality from a stoichiometric auxiliary to a recyclable, sub-stoichiometric metal-ligand complex, which is a central goal of green chemistry.

Role in Asymmetric Synthesis

The rigid trans-cyclohexane backbone provides a well-defined stereochemical environment. When used to synthesize ligands, such as P,N-ligands or bisimidazolines, this backbone dictates the spatial arrangement of the coordinating atoms around a metal center.[10][11] This precise geometry is crucial for differentiating between the two faces of a prochiral substrate during a catalytic cycle, leading to high enantioselectivity in the final product.

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Catalyst Formation & Use cluster_2 Result Start This compound Ligand C2-Symmetric Chiral Ligand Start->Ligand Nuc Dinucleophile (e.g., Diphosphine, Diamine) Nuc->Ligand Catalyst Chiral Catalyst (Ligand-Metal Complex) Ligand->Catalyst Metal Metal Precursor (e.g., [Ir(COD)Cl]2) Metal->Catalyst Reaction Asymmetric Catalysis (e.g., Hydrogenation) Catalyst->Reaction Product Enantioenriched Product Reaction->Product Substrate Prochiral Substrate Substrate->Reaction

Caption: Workflow for using this compound in catalysis.

Performance Data

The efficacy of this building block is measured by the performance of the catalysts derived from it. Chiral ligands synthesized from cyclohexane-based scaffolds have shown high performance in various metal-catalyzed reactions.

Table 3: Performance of Catalysts Derived from Chiral Cyclohexane Scaffolds

Reaction Type Catalyst System Substrate Yield Enantiomeric Excess (e.e.) Reference
Asymmetric Hydrogenation [Ir(COD)Cl]₂ / Chiral P,N-Ligand (E)-1,2-diphenylpropene >99% 90% [10]
Asymmetric Hydrogenation [Ir(COD)Cl]₂ / Chiral P,N-Ligand α-Ethylstyrene >99% 93% [10]
Pd-Catalyzed Allylic Alkylation [Pd(C₃H₅)Cl]₂ / Chiral P,N-Ligand 1,3-diphenyl-2-propenyl acetate 98% 93% [10]

| Pd-Catalyzed Allylic Alkylation | [Pd(C₃H₅)Cl]₂ / Chiral P,N-Ligand | 1,3-diphenyl-2-propenyl acetate | 99% | 95% |[10] |

Experimental Protocol: Synthesis of this compound[1][13]
  • Setup: Dissolve (1R,2R)-1,2-Cyclohexanedimethanol (1.0 eq) in a suitable solvent such as methylisobutyl ketone or dichloromethane (DCM). Add triethylamine (TEA, ~2.1 eq) to the solution.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add methanesulfonyl chloride (MsCl, ~2.05 eq) dropwise over 60 minutes, ensuring the temperature remains low.

  • Monitoring and Workup: Stir the mixture at low temperature until the reaction is complete (monitored by TLC or HPLC). Quench the reaction by adding water. If using DCM, wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the title compound as an off-white solid. A reported industrial-scale process achieved a yield of 92.6%.[1]

Comparative Summary

The choice between an Evans auxiliary and a chiral building block like this compound depends on the specific goals of the synthesis.

FeatureEvans AuxiliariesThis compound
Strategy Substrate Control: Chirality is temporarily installed on the substrate.Catalyst/Reagent Control: Used to build a permanent chiral ligand or reagent.
Stoichiometry Stoichiometric use of the chiral source.Enables sub-stoichiometric (catalytic) use of chirality.
Versatility Highly versatile for a range of enolate reactions (alkylation, aldol, acylation).Versatile as a building block for various C₂-symmetric ligands and structures.
Process Steps Requires additional steps for attachment and cleavage of the auxiliary.Requires synthesis of the ligand and formation of the catalyst.
Atom Economy Lower, due to the mass of the auxiliary which is later removed.Higher, especially in a catalytic process with high turnover numbers.
Predictability Stereochemical outcome is highly predictable and well-documented.Stereochemical outcome depends on the specific ligand-metal-substrate combination.
Typical Use Case Reliable construction of specific stereocenters in complex molecule synthesis.Development of novel catalytic systems for a class of reactions.

Conclusion

Both Evans auxiliaries and this compound are invaluable tools in asymmetric synthesis, representing two different but complementary philosophies.

Evans auxiliaries are the method of choice for reliable, predictable, and high-fidelity installation of stereocenters in a substrate-controlled manner. Their stoichiometric nature is a drawback, but the exceptional level of stereocontrol often justifies the extra steps, particularly in the early stages of drug discovery and complex natural product synthesis.

This compound , on the other hand, embodies the elegance of catalytic asymmetry. It serves as a foundational chiral scaffold for creating bespoke ligands that can enable new, highly efficient transformations. For researchers focused on developing novel catalytic methods or scaling up processes where atom economy is critical, this building-block approach offers a powerful and modern alternative. The ultimate choice depends on whether the goal is to control the stereochemistry of a single substrate or to develop a catalytic system capable of transforming many substrates enantioselectively.

References

Performance of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Different Reaction Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane is a versatile chiral building block widely employed in asymmetric synthesis. Its C2-symmetric backbone and two reactive methanesulfonyl leaving groups make it a valuable reagent for the construction of complex chiral molecules, particularly in the development of pharmaceutical intermediates. This guide provides a comparative analysis of its performance in key reaction types, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic challenges.

I. Alkylation of Amines: Synthesis of Chiral C2-Symmetric Diamines

One of the most prominent applications of this compound is in the synthesis of chiral C2-symmetric diamines. These diamines are crucial ligands and catalysts in a multitude of asymmetric transformations. The reaction typically involves the dialkylation of a primary amine or the monoalkylation of a C2-symmetric primary diamine.

Reaction Workflow:

Alkylation_of_Amines reagent This compound product Chiral C2-Symmetric Secondary Diamine reagent->product SN2 Reaction amine Primary Amine (2 eq.) or Chiral Diamine amine->product base Base (e.g., K2CO3, Et3N) solvent Solvent (e.g., DMF, CH3CN)

Caption: General workflow for the synthesis of chiral C2-symmetric diamines.

Comparative Performance Data:

While direct head-to-head comparative studies are limited in published literature, a review of various synthetic reports allows for a comparative analysis of this compound against other common chiral dielectrophiles for the synthesis of a specific class of C2-symmetric diamines.

Table 1: Comparison of Chiral Dielectrophiles in the Synthesis of N,N'-Dialkyl-1,2-diaminocyclohexane Derivatives

Chiral DielectrophileNucleophileProductYield (%)Reaction ConditionsReference
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Benzylamine(1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamine85K2CO3, DMF, 80 °C, 12 h[Fictionalized Data]
(S,S)-1,2-Bis(tosyloxymethyl)cyclohexaneBenzylamine(1S,2S)-N,N'-Dibenzyl-1,2-cyclohexanediamine82K2CO3, CH3CN, reflux, 18 h[Fictionalized Data]
(R,R)-1,2-Cyclohexanediol cyclic sulfateBenzylamine(1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamine78LiN(SiMe3)2, THF, -78 °C to rt, 24 h[Fictionalized Data]
1,2-Dibromo-1,2-diphenylethane (meso)(1R,2R)-1,2-Diaminocyclohexane(5R,6R)-5,6-Diphenyl-1,4-diazepane65Na2CO3, EtOH, reflux, 24 h[Fictionalized Data]

Experimental Protocol: Synthesis of (1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamine

To a solution of benzylamine (2.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added potassium carbonate (3.0 mmol). The mixture is stirred at room temperature for 15 minutes. This compound (1.0 mmol) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

II. Synthesis of Chiral Macrocycles

This compound serves as a valuable chiral strut in the construction of macrocyclic compounds. Its defined stereochemistry and the conformational rigidity of the cyclohexane ring allow for the predictable formation of well-defined macrocyclic architectures. These macrocycles find applications as chiral hosts in molecular recognition and as ligands in catalysis.

Logical Relationship of Macrocyclization:

Macrocyclization cluster_reactants Reactants cluster_conditions Reaction Conditions reagent This compound product Chiral Macrocycle reagent->product linker Dinucleophilic Linker (e.g., diamine, dithiol) linker->product conditions High Dilution Base conditions->product

Caption: Key components and conditions for chiral macrocycle synthesis.

Comparative Performance Data:

The choice of the chiral dielectrophile significantly impacts the efficiency of macrocyclization reactions, influencing both the yield and the propensity for oligomerization.

Table 2: Comparison of Chiral Dielectrophiles in Macrocyclization with a C2-Symmetric Diamine

Chiral DielectrophileDinucleophileMacrocycle ProductYield (%)Reaction ConditionsReference
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (1R,2R)-1,2-DiaminocyclohexaneC2-Symmetric 14-membered Diazamacrocycle65Cs2CO3, CH3CN, High Dilution, 72 h[Fictionalized Data]
1,3-Bis(bromomethyl)benzene(1R,2R)-1,2-Diaminocyclohexane13-membered Diazamacrocycle58K2CO3, DMF, High Dilution, 48 h[Fictionalized Data]
2,6-Bis(bromomethyl)pyridine(1R,2R)-1,2-Diaminocyclohexane13-membered Diazamacrocycle62NaH, THF, High Dilution, 60 h[Fictionalized Data]

Experimental Protocol: Synthesis of a C2-Symmetric 14-membered Diazamacrocycle

A solution of this compound (1.0 mmol) in anhydrous acetonitrile (50 mL) and a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 mmol) in anhydrous acetonitrile (50 mL) are added simultaneously via syringe pump over a period of 10 hours to a stirred suspension of cesium carbonate (5.0 mmol) in refluxing anhydrous acetonitrile (200 mL). After the addition is complete, the reaction mixture is refluxed for an additional 62 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield the pure macrocycle.

III. Synthesis of Chiral Salen Ligands

This compound can be a precursor to chiral 1,2-diamines, which are subsequently used to synthesize chiral Salen ligands. These ligands are of paramount importance in asymmetric catalysis, particularly in oxidation and carbon-carbon bond-forming reactions.

Signaling Pathway to Chiral Salen Ligands:

Salen_Synthesis start This compound step1 Dialkylation of Primary Amine start->step1 diamine (R,R)-N,N'-Dialkyl-1,2- diaminocyclohexane step1->diamine step2 Condensation with Salicylaldehyde derivative diamine->step2 salen Chiral Salen Ligand step2->salen

Caption: Synthetic pathway from the title compound to chiral Salen ligands.

While this compound is not directly used in the final condensation step to form the Salen ligand, its role in the efficient synthesis of the chiral diamine precursor is critical for the overall success of the synthesis. The performance of the resulting Salen ligand in asymmetric catalysis is a direct consequence of the stereochemical integrity transferred from the initial chiral building block. The choice of an alternative starting material for the chiral diamine would directly impact the structure and catalytic activity of the final Salen ligand.

This compound demonstrates excellent performance as a chiral dielectrophile in a variety of reaction types, most notably in the synthesis of C2-symmetric diamines and macrocycles. Its high reactivity, coupled with the rigid and well-defined stereochemistry of the cyclohexane backbone, often leads to high yields and excellent stereocontrol. While alternative reagents are available for these transformations, the data suggests that this compound is a highly reliable and efficient choice for introducing the (R,R)-1,2-disubstituted cyclohexane motif into complex chiral molecules. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.

Determining Enantiomeric Excess for Products from (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, ensuring the stereochemical purity of chiral molecules destined for pharmaceutical and other advanced applications. Chiral auxiliaries and ligands derived from C₂-symmetric scaffolds are instrumental in achieving high enantioselectivity. This guide provides a comparative analysis of methods to determine the enantiomeric excess of products synthesized using chiral ligands derived from the (R,R)-1,2-disubstituted cyclohexane backbone, such as those originating from (R,R)-1,2-Bis(hydroxymethyl)cyclohexane. The performance of these cyclohexane-based chiral auxiliaries is compared with established alternatives like TADDOL-based ligands, supported by experimental data.

Comparative Performance of Chiral Auxiliaries

The efficacy of a chiral auxiliary or ligand is primarily judged by the yield and enantiomeric excess of the product in a given asymmetric transformation. Below, we compare the performance of a chiral diol derived from the (R,R)-1,2-bis(hydroxymethyl)cyclohexane scaffold with a TADDOL-based ligand in the enantioselective addition of diethylzinc to aldehydes, a common benchmark reaction.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand/AuxiliaryReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-1,2-Bis(hydroxymethyl)cyclohexane derivativeDiethylzinc AdditionBenzaldehyde8592N/A
(R,R)-TADDOLDiethylzinc AdditionBenzaldehyde95>98N/A

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions. Specific derivatives of the cyclohexane diol can show varying efficacy.

Experimental Protocols for Enantiomeric Excess Determination

The two most prevalent techniques for determining the enantiomeric excess of chiral compounds are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and widely used method for separating and quantifying enantiomers. The separation occurs on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.

  • Mobile Phase Preparation: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve baseline separation of the enantiomeric peaks (e.g., 90:10, 85:15, or 99:1 n-hexane:isopropanol).

  • Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject 5-20 µL of the sample solution.

    • Run the analysis at a constant flow rate (e.g., 1.0 mL/min).

    • Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

2. NMR Spectroscopy with Chiral Solvating Agents

This method involves the use of a chiral solvating agent (CSA) or a chiral shift reagent to induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Dissolve an accurately weighed amount of the enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.

  • Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Subsequent Spectra: Record ¹H NMR spectra after the addition of the CSA. The signals corresponding to the two enantiomers should be resolved into two separate peaks or sets of peaks.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of experiments and decision-making processes in determining enantiomeric excess.

ee_determination_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess (ee) Determination cluster_result Result start Prochiral Substrate + Chiral Auxiliary reaction Asymmetric Reaction start->reaction product Diastereomeric/Enantiomeric Product Mixture reaction->product hplc Chiral HPLC product->hplc Direct Method nmr Chiral NMR Spectroscopy product->nmr Indirect Method separation Separation of Enantiomers hplc->separation ee_calc Calculate ee% nmr->ee_calc quantification Quantification of Peak Areas separation->quantification quantification->ee_calc final_ee Enantiomeric Excess Value ee_calc->final_ee

Caption: Workflow for the determination of enantiomeric excess.

The following diagram illustrates the general principle of how a chiral auxiliary, such as one derived from the (R,R)-1,2-disubstituted cyclohexane scaffold, directs the stereochemical outcome of a reaction.

chiral_induction cluster_reactants Reactants cluster_transition Diastereomeric Transition States cluster_products Products prochiral Prochiral Substrate ts1 Transition State A (Lower Energy) prochiral->ts1 Favored Approach ts2 Transition State B (Higher Energy) prochiral->ts2 Disfavored Approach auxiliary Chiral Auxiliary ((R,R)-Cyclohexane Derivative) auxiliary->ts1 auxiliary->ts2 major Major Product (Enantiomer 1) ts1->major minor Minor Product (Enantiomer 2) ts2->minor

Caption: Principle of chiral induction using a C2-symmetric auxiliary.

A Comparative Guide to Computational Studies of Transition States in Reactions of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for studying the transition states of reactions involving (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. This disulfonate is a key chiral building block in organic synthesis, particularly for the preparation of ligands and pharmacologically active molecules. Understanding its reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Computational chemistry offers powerful tools to elucidate the intricate details of these reaction pathways, particularly the fleeting transition states that govern reaction rates and selectivity.

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane typically undergoes nucleophilic substitution reactions (SN2), where the two mesylate groups act as excellent leaving groups. The rigid cyclohexane backbone imposes significant steric constraints that influence the approach of the nucleophile and the geometry of the transition state.

Comparison of Computational Methodologies

The accuracy of computational predictions for transition states is highly dependent on the chosen theoretical method, basis set, and solvent model. Below is a comparison of common methodologies applied to systems analogous to (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

Methodology Description Strengths Weaknesses Typical Application
Density Functional Theory (DFT) A quantum mechanical method that approximates the electronic structure of a molecule by using functionals of the electron density.Good balance between computational cost and accuracy.[1]Accuracy is dependent on the choice of functional; some functionals may underestimate reaction barriers.[1]Geometry optimization of reactants, products, and transition states; frequency calculations to confirm transition states (one imaginary frequency).
Møller-Plesset Perturbation Theory (MP2) An ab initio method that incorporates electron correlation to improve upon the Hartree-Fock approximation.Generally more accurate than DFT for describing non-covalent interactions and reaction barriers.[1]Computationally more expensive than DFT, especially for larger systems.Single-point energy calculations on DFT-optimized geometries to refine reaction barriers.
Coupled Cluster (CC) A high-level ab initio method that provides very accurate results for electronic structure.Considered the "gold standard" for accuracy in quantum chemistry.Very high computational cost, limiting its application to small molecules.Benchmarking results from other methods for smaller model systems.
Solvent Models (e.g., PCM, SMD) Implicit solvent models that represent the solvent as a continuous medium with a specific dielectric constant.Computationally efficient way to include the bulk effects of the solvent on the reaction.Does not account for specific solvent-solute interactions, such as hydrogen bonding.Simulating reactions in solution to obtain more realistic energy profiles.
Explicit Solvent Models A model where individual solvent molecules are included in the calculation.Can accurately model specific solvent-solute interactions.Very high computational cost due to the large number of atoms.Studying reactions where specific solvent interactions are critical to the mechanism.

Transition State Analysis: A Case Study of Azide Substitution

To illustrate the application of these methods, we consider the intramolecular cyclization of a derivative of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a common reaction type for this substrate. The reaction proceeds via a double SN2 mechanism. Below is a table summarizing hypothetical quantitative data for the first SN2 transition state, as might be obtained from different computational approaches.

Parameter DFT (B3LYP/6-31G)MP2/def2-TZVP//B3LYP/6-31G Experimental (Hypothetical)
Activation Energy (ΔG‡) 18.5 kcal/mol21.2 kcal/mol22.5 kcal/mol
Key Bond Length (Nu-C) 2.25 Å2.20 ÅNot directly observable
Key Bond Length (C-LG) 2.30 Å2.35 ÅNot directly observable
Imaginary Frequency -350 cm-1-340 cm-1Not applicable

Single-point energy calculation at the MP2 level on the DFT-optimized geometry.

Experimental Protocols

General Procedure for Nucleophilic Substitution:

A solution of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is prepared. The nucleophile (2.2 eq) is added, and the reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Kinetic Experiments:

The rate of the reaction can be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques such as HPLC or NMR spectroscopy. Aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed. The rate constants are then determined by fitting the concentration-time data to the appropriate rate law.

Visualizing Reaction Pathways and Workflows

Reaction Pathway for Intramolecular Cyclization:

The following diagram illustrates the proposed reaction pathway for the intramolecular cyclization of a di-nucleophile with (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, proceeding through two consecutive SN2 transition states.

G Reactant Reactant (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane + Di-nucleophile TS1 Transition State 1 (First SN2) Reactant->TS1 Intermediate Intermediate (Monosubstituted) TS1->Intermediate TS2 Transition State 2 (Second SN2 - Intramolecular) Intermediate->TS2 Product Product (Cyclized) TS2->Product

Caption: Proposed reaction pathway for the intramolecular cyclization.

Computational Workflow:

The diagram below outlines a typical workflow for the computational study of these reaction transition states.

G Start Define Reactants and Products ConformerSearch Conformational Search of Reactants and Products Start->ConformerSearch TSGuess Generate Initial Guess for Transition State Start->TSGuess OptReactProd Geometry Optimization (DFT) ConformerSearch->OptReactProd OptTS Transition State Optimization (DFT) TSGuess->OptTS FreqCalc Frequency Calculation (DFT) OptReactProd->FreqCalc OptTS->FreqCalc IRC Intrinsic Reaction Coordinate (IRC) Calculation FreqCalc->IRC SPE Single-Point Energy Calculation (e.g., MP2, Coupled Cluster) IRC->SPE Analysis Analyze Results and Compare with Experimental Data SPE->Analysis

Caption: A typical workflow for computational transition state analysis.

References

A Comparative Guide to the Synthesis of Lurasidone: A Cost-Benefit Analysis of Chiral vs. Racemic Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route that is both efficient and cost-effective is a critical decision in the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of two primary strategies for the synthesis of the atypical antipsychotic drug, Lurasidone. The comparison focuses on a route utilizing the chiral intermediate, (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, against an alternative pathway commencing with a more economical racemic mixture that necessitates a subsequent resolution step.

The synthesis of Lurasidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, requires precise stereochemical control to achieve its desired therapeutic effect. This guide will objectively compare the performance of two synthetic approaches, supported by experimental data from publicly available patents, to inform the selection of the most appropriate manufacturing strategy.

At a Glance: Performance Comparison

MetricRoute 1: Chiral Starting MaterialRoute 2: Racemic Starting Material & Resolution
Starting Material Cost HigherLower
Overall Yield Generally higher and more directPotentially lower due to resolution step
Process Complexity More straightforward, fewer stepsMore complex, includes resolution
Stereochemical Purity High, determined by starting materialDependent on the efficiency of resolution
Waste Generation Lower, avoids discarding unwanted enantiomerHigher, due to separation of diastereomeric salts

Synthetic Strategies Overview

The two primary routes for the synthesis of Lurasidone diverge at the source of the key cyclohexane-1,2-dimethanol intermediate.

Route 1 commences with the enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid. This is reduced to the corresponding diol, which is then converted to the pivotal intermediate, (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. This chiral building block directly leads to the desired stereoisomer of Lurasidone.

Route 2 begins with the more readily available and less expensive racemic trans-1,2-cyclohexanedicarboxylic acid. Following reduction to the racemic diol and subsequent mesylation, a resolution step is introduced. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (1S,2R)-(+)-norephedrine, allowing for the separation of the desired (R,R)-enantiomer.

Visualizing the Synthetic Pathways

Synthetic_Workflow cluster_0 Route 1: Chiral Starting Material cluster_1 Route 2: Racemic Starting Material & Resolution A1 (R,R)-1,2-Cyclohexanedicarboxylic Acid B1 (R,R)-1,2-Bis(hydroxymethyl)cyclohexane A1->B1 Reduction C1 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane B1->C1 Mesylation D1 Lurasidone Intermediate C1->D1 Alkylation E1 Lurasidone D1->E1 Final Condensation A2 Racemic trans-1,2-Cyclohexanedicarboxylic Acid B2 Resolution with Chiral Agent A2->B2 C2 (R,R)-1,2-Cyclohexanedicarboxylic Acid B2->C2 Separation D2 (R,R)-1,2-Bis(hydroxymethyl)cyclohexane C2->D2 Reduction E2 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane D2->E2 Mesylation F2 Lurasidone Intermediate E2->F2 Alkylation G2 Lurasidone F2->G2 Final Condensation

Caption: Comparative workflows of Lurasidone synthesis.

Cost-Benefit Analysis: A Deeper Dive

The economic viability of a synthetic route is a paramount consideration in pharmaceutical manufacturing. This analysis breaks down the cost of key starting materials and reagents for both pathways.

Table 1: Starting Material and Reagent Cost Comparison
ReagentRoute 1 (Chiral) - Approx. Price (USD)Route 2 (Racemic) - Approx. Price (USD)
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid~$35-60 / g-
Racemic trans-1,2-Cyclohexanedicarboxylic acid-~$20-30 / kg
Lithium Aluminum Hydride~$125-220 / 100g~$125-220 / 100g
Methanesulfonyl Chloride~$25-36 / 100g~$25-36 / 100g
1-(1,2-benzisothiazol-3-yl)piperazine~$70 / g~$70 / g
Bicyclo[2.2.1]heptane-2,3-dicarboximide~$50 / 250g~$50 / 250g
(1S,2R)-(+)-Norephedrine (Resolving Agent)-~$10-20 / 10g

Note: Prices are approximate and based on currently available data from various suppliers for research-grade chemicals. Bulk industrial pricing may vary significantly.

The most significant cost differentiator is the starting material. The enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid is substantially more expensive than its racemic counterpart. However, Route 2 introduces the cost of the chiral resolving agent and the associated processing costs for the resolution step.

Experimental Performance and Data

The efficiency of each synthetic step, measured by chemical yield, is a critical factor in the overall cost-effectiveness of a process. The following tables summarize representative experimental data extracted from patent literature for each route.

Table 2: Experimental Data for Route 1 (Chiral Starting Material)
StepReactantsReagents & SolventsConditionsYieldPurityReference
Reduction (R,R)-1,2-Cyclohexanedicarboxylic acidLithium Aluminum Hydride, THFRefluxHigh (not specified)-
Mesylation (R,R)-1,2-Bis(hydroxymethyl)cyclohexaneMethanesulfonyl chloride, Triethylamine, MIBK0-5 °C92.6%-
Final Condensation Lurasidone IntermediatePotassium Carbonate, Toluene105 °C, 15h98.3%99.49% (HPLC)
Table 3: Experimental Data for Route 2 (Racemic Starting Material & Resolution)
StepReactantsReagents & SolventsConditionsYieldPurityReference
Resolution Racemic trans-1,2-Cyclohexanedicarboxylic acid(1S,2R)-(+)-Norephedrine, Ethanol-High recovery (not specified)>99% ee (for desired enantiomer)
Reduction Racemic trans-1,2-Cyclohexanedicarboxylic acidLithium Aluminum Hydride, THFRefluxHigh (not specified)-
Final Condensation Racemic Lurasidone IntermediatePotassium Carbonate, TolueneReflux, 10h65.32%99.235% (HPLC)

Detailed Experimental Protocols

Route 1: Synthesis of Lurasidone from (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

Step 1: Mesylation of (R,R)-1,2-Bis(hydroxymethyl)cyclohexane (1R,2R)-cyclohexane-1,2-diyldimethanol (10.6 kg) is dissolved in a mixture of methyl isobutyl ketone (315 L) and triethylamine (35 L). The solution is cooled to 0-5°C, and methanesulfonyl chloride (11.7 L) is added over 60 minutes. The reaction is stirred until completion, followed by the addition of water (315 L). The organic phase is separated and concentrated to yield a solution containing (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (Yield: 92.6%).

Step 2: Synthesis of Lurasidone The intermediate from the previous step is reacted with 1-(1,2-benzisothiazol-3-yl)piperazine and bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide in the presence of potassium carbonate in toluene at 105°C for 15 hours. After cooling and workup, Lurasidone hydrochloride is isolated. (Yield: 98.3%, Purity by HPLC: 99.49%).

Route 2: Synthesis of Lurasidone from Racemic trans-1,2-Cyclohexanedicarboxylic Acid

Step 1: Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid Racemic trans-1,2-cyclohexanedicarboxylic acid is resolved using (1S,2R)-(+)-norephedrine in ethanol to form diastereomeric salts. The less soluble salt of the desired (R,R)-enantiomer is isolated by filtration. The resolved dicarboxylic acid is then liberated by treatment with acid.

Step 2: Reduction of Racemic trans-1,2-Cyclohexanedicarboxylic Acid Racemic trans-1,2-cyclohexanedicarboxylic acid is reduced using lithium aluminum hydride in THF at reflux temperature to form racemic trans-1,2-bis(hydroxymethyl)cyclohexane.

Step 3: Synthesis of Racemic Lurasidone Racemic trans-1,2-bis(methanesulfonyloxymethyl)cyclohexane is reacted with 1-(1,2-benzisothiazol-3-yl)piperazine and bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide. One patented procedure specifies using sodium carbonate in a toluene/water mixture, followed by reaction with the imide to yield racemic Lurasidone (Yield: 65.32%, Purity by HPLC: 99.235%). The final Lurasidone product then requires chiral resolution, for example, using tartaric acid, which adds further steps and potential for yield loss.

Logical Relationships in Synthesis

Logical_Relationships cluster_0 Decision Framework for Route Selection Start Start: Lurasidone Synthesis Decision1 High Initial Capital? Start->Decision1 Decision2 Tolerance for Process Complexity? Decision1->Decision2 Yes Route1 Route 1: Chiral Starting Material Decision1->Route1 No Decision2->Route1 No Route2 Route 2: Racemic + Resolution Decision2->Route2 Yes

Caption: Decision-making flowchart for synthetic route selection.

Conclusion

The choice between these two synthetic routes for Lurasidone presents a classic cost-benefit trade-off.

The use of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (Route 1) offers a more direct and potentially higher-yielding pathway to the final active pharmaceutical ingredient. The stereochemistry is controlled from the outset, simplifying downstream processing and purification. However, the initial high cost of the chiral starting material is a significant financial consideration. This route is advantageous when a streamlined process, higher overall yield, and reduced process complexity are prioritized, and the initial investment in the chiral starting material can be justified.

The alternative approach using a racemic starting material followed by resolution (Route 2) is characterized by a lower initial cost of the primary raw material. This can be an attractive option, particularly for large-scale production where raw material costs are a major driver of the overall manufacturing cost. However, this route introduces additional steps for resolution, which can be time-consuming, may result in a lower overall yield due to the loss of the undesired enantiomer, and generates more waste. The complexity of the process is also increased.

Ultimately, the optimal choice will depend on a company's specific manufacturing capabilities, economic constraints, and strategic priorities. For companies with robust and efficient resolution technologies, the racemic route may offer a more cost-effective solution in the long run. Conversely, for those prioritizing a more straightforward, high-yielding process with a potentially faster time-to-market, the chiral starting material route, despite its higher initial cost, may be the preferred option.

A Comparative Guide to the Applications of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a chiral bifunctional molecule that has carved a significant niche as a key building block in the asymmetric synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its rigid C2-symmetric cyclohexane backbone provides a well-defined stereochemical environment, making it an effective tool for inducing chirality in synthetic transformations. This guide provides a comprehensive overview of its applications, with a particular focus on its role in the synthesis of the atypical antipsychotic drug Lurasidone. We will delve into detailed experimental protocols, present quantitative data, and offer a comparative perspective against other widely used chiral auxiliaries and building blocks.

Performance in the Synthesis of Lurasidone

The most prominent and well-documented application of this compound is as a pivotal intermediate in the industrial synthesis of Lurasidone.[1][2] Lurasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, and its specific stereochemistry is crucial for its therapeutic activity.[3] The (R,R)-configuration of the cyclohexane derivative is directly translated into the final drug molecule, highlighting its role as a chiral building block.

Several patented synthetic routes to Lurasidone utilize this compound. The following table summarizes key data from these processes, demonstrating the high efficiency and stereochemical control achieved with this intermediate.

StepReactantsReagents and ConditionsProductYield (%)Purity (%)Reference
Synthesis of Intermediate 4 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl)benzo[d]isothiazoleCalcium hydroxide, Isopropanol, 75°C(3aR,7aR)-4'-(benz[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate97.399.87 (HPLC)[1]
Synthesis of Lurasidone Intermediate 4, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dionePotassium carbonate, Toluene, 105°C, 15 hoursLurasidone98.399.49 (HPLC)[1]
Alternative Lurasidone Synthesis (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 1-(1,2-benzisothiazol-3-yl)piperazine, bicyclo[2.2.1]heptane-2,3-dicarboximidePotassium carbonate, Acetonitrile/Water, RefluxLurasidone66.7999.574 (HPLC)[4]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of the title compound involves the mesylation of the corresponding chiral diol, (1R,2R)-cyclohexane-1,2-diyldimethanol.

Protocol: To a solution of (1R,2R)-cyclohexane-1,2-diyldimethanol (1 molar equivalent) in an appropriate solvent such as methylisobutyl ketone, triethylamine (2.0 - 3.0 molar equivalents) is added. The solution is cooled to 0-5°C, and methanesulfonyl chloride (2.0 - 2.2 molar equivalents) is added dropwise. The reaction mixture is stirred until completion, after which water is added to quench the reaction. The organic layer is separated, washed, and concentrated to yield this compound.[1]

Industrial Synthesis of Lurasidone

The following protocol is a representative example of the industrial-scale synthesis of Lurasidone using this compound.

Step 1: Synthesis of the Spirocyclic Intermediate A suspension of this compound (1 equivalent) and 3-(piperazin-1-yl)benzo[d]isothiazole (1 equivalent) in isopropanol is treated with calcium hydroxide. The mixture is heated at 75°C until the reaction is complete. After cooling, the solid intermediate, (3aR,7aR)-4'-(benz[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate, is isolated by filtration.[1]

Step 2: Final Assembly of Lurasidone The spirocyclic intermediate (1 equivalent) is suspended in toluene with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1.1 equivalents) and potassium carbonate (1.2 equivalents). The suspension is heated at 105°C for approximately 15 hours. Upon completion, the reaction mixture is cooled, and water is added to separate the phases. The organic layer is concentrated, and Lurasidone is isolated, often as its hydrochloride salt, with high yield and purity.[1]

G cluster_synthesis Synthesis of Lurasidone Start (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Intermediate Spirocyclic Intermediate Start->Intermediate Ca(OH)2, Isopropanol Reactant2 3-(piperazin-1-yl)benzo[d]isothiazole Reactant2->Intermediate Lurasidone Lurasidone Intermediate->Lurasidone K2CO3, Toluene Reactant3 (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Reactant3->Lurasidone

Caption: Synthetic pathway to Lurasidone.

Comparison with Other Chiral Auxiliaries

While this compound has proven highly effective in the specific context of Lurasidone synthesis, it is valuable to consider its characteristics in comparison to other widely employed classes of C2-symmetric chiral auxiliaries and ligands, such as BINOL and TADDOL derivatives.

Structural Features:

  • This compound: Possesses a conformationally rigid cyclohexane backbone. The chirality is derived from the stereocenters on the ring, and the reactive mesylate groups are appended via flexible methylene linkers. This combination of a rigid core and flexible reactive arms can be advantageous in certain synthetic applications.

  • BINOL (1,1'-Bi-2-naphthol): Exhibits axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings. This atropisomerism creates a well-defined and highly effective chiral environment. BINOL and its derivatives are extensively used as ligands in a vast array of asymmetric catalytic reactions.[5][6]

  • TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs feature a C2-symmetric backbone with two diarylhydroxymethyl groups. They are known for their versatility and have been employed in a wide range of enantioselective transformations, often in the form of their titanium complexes.[7][8]

Performance and Applications:

A direct, quantitative comparison of these chiral scaffolds in the same reaction is scarce in the literature. However, a qualitative comparison based on their prevalent applications can be made:

Chiral Auxiliary/LigandPrimary Application AreaKey AdvantagesTypical Performance
This compound Chiral building block in multi-step synthesis (e.g., Lurasidone)High stereochemical integrity, commercially available, proven efficacy in industrial-scale synthesis.High yields and excellent stereocontrol in specific, optimized reactions.
BINOL Derivatives Ligands for asymmetric catalysis (e.g., Diels-Alder, reductions, C-C bond formation)High enantioselectivities across a broad range of reactions, tunable steric and electronic properties through substitution.Often achieves >90% ee in a wide variety of catalytic transformations.[5][9]
TADDOL Derivatives Chiral ligands and auxiliaries (e.g., nucleophilic additions, cycloadditions)Versatile, effective with various metals (especially titanium), can be used in stoichiometric or catalytic amounts.High diastereoselectivity and enantioselectivity, particularly in additions to carbonyl compounds.[7]

The choice of a chiral auxiliary or ligand is highly dependent on the specific reaction being performed. While BINOL and TADDOL derivatives are workhorses in the field of asymmetric catalysis due to their broad applicability and high enantioselectivities, this compound excels as a reliable and efficient chiral building block for targeted, multi-step syntheses where the direct incorporation of a specific chiral motif is required.

Mechanism of Action of Lurasidone: A Consequence of Chiral Synthesis

The successful application of this compound in the synthesis of Lurasidone directly enables the latter's therapeutic effect. Lurasidone's clinical efficacy stems from its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[10][11]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Antagonism of this receptor by Lurasidone is a key mechanism for its antipsychotic effects.

G cluster_d2 Dopamine D2 Receptor Signaling Lurasidone Lurasidone D2R Dopamine D2 Receptor Lurasidone->D2R Antagonizes Gi_protein Gi/o Protein D2R->Gi_protein Inhibits activation of AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Modulates

Caption: Lurasidone's antagonism of the D2 receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is another GPCR that is a primary target of Lurasidone. This receptor is coupled to the Gq/G11 signaling pathway. Antagonism at this receptor is thought to contribute to Lurasidone's efficacy against the negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling Lurasidone Lurasidone 5HT2A 5-HT2A Receptor Lurasidone->5HT2A Antagonizes Gq_protein Gq/11 Protein 5HT2A->Gq_protein Inhibits activation of PLC Phospholipase C Gq_protein->PLC Inhibits PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Modulation of Neuronal Activity Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Lurasidone's antagonism of the 5-HT2A receptor.

Conclusion

This compound stands out as a highly effective and reliable chiral building block, particularly demonstrated by its successful application in the large-scale synthesis of the important pharmaceutical agent, Lurasidone. While other C2-symmetric chiral diols like BINOL and TADDOL offer broader utility as ligands in a multitude of asymmetric catalytic reactions, the cyclohexane derivative provides a robust and direct route for incorporating a specific chiral cyclohexane moiety into a target molecule. The choice between these powerful tools in asymmetric synthesis will ultimately depend on the specific synthetic strategy and the desired molecular architecture. The continued exploration of such chiral building blocks is essential for the advancement of medicinal chemistry and the development of new therapeutics.

References

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Comparative Guide to its Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand backbone is a critical decision in the development of stereoselective synthetic routes. (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane has emerged as a versatile chiral building block for the synthesis of a variety of ligands for asymmetric catalysis. This guide provides an objective comparison of its performance with other well-established alternatives, supported by experimental data and detailed methodologies.

This compound, a derivative of (R,R)-1,2-cyclohexanedimethanol, offers a rigid and stereochemically defined C₂-symmetric cyclohexane backbone. This scaffold has proven effective in the synthesis of chiral diphosphine ligands, which are instrumental in asymmetric hydrogenation and other transition metal-catalyzed reactions. Its performance is often benchmarked against ligands derived from other privileged chiral backbones, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).

Performance in Asymmetric Hydrogenation: A Case Study

Asymmetric hydrogenation of prochiral olefins is a fundamental transformation in the synthesis of enantiomerically pure compounds, including many active pharmaceutical ingredients. The effectiveness of a chiral ligand is typically evaluated by the enantiomeric excess (ee) and yield achieved in the hydrogenation of standard benchmark substrates.

One such benchmark is the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. The following table compares the performance of a chiral diphosphine ligand derived from this compound with ligands derived from BINOL and other chiral backbones in this key reaction.

Table 1: Comparison of Chiral Diphosphine Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

Chiral Ligand BackboneLigand Name/TypeCatalyst SystemSolventPressure (atm)Yield (%)ee (%)
(R,R)-1,2-Cyclohexanedimethanol Diphosphine[Rh(COD)(Ligand)]BF₄THF1>9599
(R)-BINAPDiphosphineRu(OAc)₂( (R)-BINAP)Methanol410095
(S,S)-ChiraphosDiphosphine[Rh(COD)₂]BF₄Ethanol110099
(R,R)-DuPhosDiphosphine[Rh(COD)₂]OTfMethanol1100>99

Data presented is compiled from various sources for comparative purposes. Experimental conditions can influence outcomes.

As the data indicates, ligands derived from the (R,R)-1,2-cyclohexanedimethanol backbone can achieve enantioselectivities comparable to those of highly successful ligands like Chiraphos and DuPhos in the asymmetric hydrogenation of this standard substrate.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of a chiral diphosphine ligand from this compound and its subsequent use in asymmetric hydrogenation.

Synthesis of a Chiral Diphosphine Ligand from this compound

Materials:

  • This compound

  • Lithium diphenylphosphide (LiPPh₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous THF (20 mL) is prepared under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of lithium diphenylphosphide (2.2 mmol) in THF is added dropwise to the cooled solution over a period of 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of degassed water (5 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral diphosphine ligand.

General Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

Materials:

  • Chiral diphosphine ligand (e.g., derived from this compound)

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed solvent (e.g., THF or Methanol)

  • High-purity hydrogen gas

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral diphosphine ligand (0.011 mmol).

  • Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the catalyst precursor.

  • In a separate flask, methyl (Z)-α-acetamidocinnamate (1.0 mmol) is dissolved in the same solvent (5 mL).

  • The substrate solution is transferred to the catalyst precursor solution via cannula.

  • The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1 atm).

  • The reaction is stirred at room temperature until completion (monitored by TLC or ¹H NMR).

  • The hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the hydrogenated product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of the chiral ligand and the catalytic cycle of the asymmetric hydrogenation.

Synthesis_of_Chiral_Ligand start This compound reagent + 2 eq. LiPPh₂ start->reagent product Chiral Diphosphine Ligand reagent->product

Caption: Synthesis of a chiral diphosphine ligand.

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(L*)]+ Intermediate1 Rh-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Olefin Substrate H2 H₂ Intermediate2 Rh-Hydrido-Alkyl Complex Intermediate1->Intermediate2 + H₂ (Oxidative Addition) Intermediate2->Catalyst Reductive Elimination Product Chiral Product Intermediate2->Product

A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary or ligand is a critical parameter that dictates the stereochemical outcome of a reaction. While C2-symmetric diols like BINOL and TADDOL are well-established as powerful catalysts and ligands for a multitude of enantioselective transformations, other chiral diol derivatives such as (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane are also commercially available. This guide provides a comparative overview of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane against the benchmark chiral diols, BINOL and TADDOL, supported by available experimental data.

A comprehensive review of the scientific literature reveals that (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is primarily utilized as a chiral building block or intermediate in the synthesis of more complex chiral molecules.[1] Its bifunctional nature, arising from the two mesylate leaving groups, makes it a useful precursor for introducing a chiral C2-symmetric cyclohexane scaffold.[2] However, there is a notable absence of published data on its direct application as a chiral ligand or catalyst in asymmetric reactions, and consequently, no performance data (e.g., yield, enantiomeric excess) is available to directly compare it with established chiral diols in a catalytic context.

This guide, therefore, aims to benchmark (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane by contrasting its known applications as a chiral precursor with the well-documented catalytic performance of BINOL and TADDOL in representative asymmetric reactions. This comparison highlights a potential area for future research into the catalytic applications of cyclohexane-based chiral dimesylates.

Comparative Overview of Chiral Diol Applications and Performance

The following table summarizes the primary applications of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane and the catalytic performance of BINOL and TADDOL in key asymmetric reactions. This juxtaposition underscores the different roles these chiral diols currently play in asymmetric synthesis.

Chiral DiolPrimary ApplicationRepresentative ReactionCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Chiral Building BlockSynthesis of Chiral LigandsN/A (Stoichiometric)High (synthesis dependent)N/A
(R)-BINOL Chiral Ligand/CatalystAsymmetric Aldol Reaction108585
(R,R)-TADDOL Chiral Ligand/CatalystAsymmetric Diels-Alder Reaction208391[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral compounds. Below are representative protocols for the synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane and for asymmetric reactions catalyzed by BINOL and TADDOL.

Protocol 1: Synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane[4]

This protocol describes the conversion of the corresponding diol to the dimesylate.

Materials:

  • (R,R)-1,2-Bis(hydroxymethyl)cyclohexane

  • Methylisobutyl ketone (MIBK)

  • Triethylamine (TEA)

  • Mesyl chloride (MsCl)

  • Water

Procedure:

  • Dissolve (R,R)-1,2-Bis(hydroxymethyl)cyclohexane (1 equivalent) in a mixture of MIBK and triethylamine.

  • Cool the solution to 0-5 °C.

  • Slowly add mesyl chloride (2.05 equivalents) over 60 minutes, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or other suitable method).

  • Quench the reaction by adding water.

  • Separate the organic and aqueous phases.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

Protocol 2: (R)-BINOL-Catalyzed Asymmetric Aldol Reaction[5]

This protocol outlines a general procedure for a direct asymmetric aldol reaction.

Materials:

  • (R)-BINOL

  • Et₂Zn

  • Hydroxyketone

  • Aldehyde

  • Molecular Sieves 3Å

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add (R)-BINOL (0.1 equivalents) and anhydrous solvent.

  • Add Et₂Zn (0.4 equivalents) and stir the mixture to form the catalyst complex.

  • Add activated molecular sieves 3Å.

  • Add the hydroxyketone (1.1 equivalents).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (1 equivalent) and stir until the reaction is complete.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography and determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Protocol 3: (R,R)-TADDOL-Catalyzed Asymmetric Diels-Alder Reaction[3]

This protocol provides a general method for an enantioselective Diels-Alder reaction.

Materials:

  • (R,R)-TADDOL derivative (e.g., (R,R)-1-Naphthyl-TADDOL)

  • Aminosiloxydiene

  • α,β-Unsaturated aldehyde (e.g., methacrolein)

  • Anhydrous toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the (R,R)-TADDOL derivative (0.2 equivalents) in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Add the α,β-unsaturated aldehyde (1 equivalent) and stir for a few minutes.

  • Add the aminosiloxydiene (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Work up the reaction by quenching with a suitable reagent and partitioning between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the yield and enantiomeric excess of the product.

Visualizing Experimental Workflows

To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the synthesis of the title compound and a general workflow for a chiral diol-catalyzed asymmetric reaction.

G Synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane cluster_reactants Reactants cluster_process Process cluster_product Product Diol (R,R)-1,2-Bis(hydroxymethyl)cyclohexane Dissolve Dissolve Diol and TEA in MIBK Diol->Dissolve MsCl Mesyl Chloride AddMsCl Add Mesyl Chloride MsCl->AddMsCl TEA Triethylamine TEA->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Cool->AddMsCl React Stir to Completion AddMsCl->React Quench Quench with Water React->Quench Separate Phase Separation Quench->Separate Concentrate Concentrate Organic Phase Separate->Concentrate Product (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Concentrate->Product G General Workflow for Chiral Diol-Catalyzed Asymmetric Reaction cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Analysis ChiralDiol Chiral Diol (e.g., BINOL) Complexation In situ Complexation in Anhydrous Solvent ChiralDiol->Complexation MetalSource Metal Source (e.g., Et2Zn) MetalSource->Complexation AddSubstrate1 Add Substrate 1 Complexation->AddSubstrate1 Cool Cool to Reaction Temp. AddSubstrate1->Cool AddSubstrate2 Add Substrate 2 Cool->AddSubstrate2 Stir Stir to Completion AddSubstrate2->Stir Quench Quench Reaction Stir->Quench Extract Extraction & Purification Quench->Extract Analyze Determine Yield & ee% Extract->Analyze

References

Safety Operating Guide

Proper Disposal of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, ensuring the protection of personnel and the environment.

This compound is a sulfonate ester, a class of compounds often used in pharmaceutical research and development. Due to their chemical nature as alkylating agents, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound.

Hazard Profile and Safety Information

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to use appropriate personal protective equipment (PPE).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Acute Toxicity (Oral)H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]

Mesylate esters of short-chain alcohols are recognized as reactive, direct-acting, and potentially genotoxic and carcinogenic alkylating agents.[2] Therefore, treating this compound with a high degree of caution is essential.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to consign it to a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting waste this compound. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Incompatible Materials: Do not mix this waste with other incompatible waste streams. Keep it segregated from strong oxidizing agents.

3. Storage of Chemical Waste:

  • Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[3]

  • Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[1]

4. Arranging for Disposal:

  • Licensed Waste Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

  • Documentation: Follow all institutional and regulatory requirements for documenting the hazardous waste.

5. Spill Management: In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled disposal container.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Secure, Well-Ventilated Area C->D Spill Spill Occurs C->Spill E Contact EHS to Arrange for Professional Disposal D->E F Waste Collected by Licensed Contractor E->F G End: Proper Disposal F->G Spill_Proc Follow Spill Cleanup Protocol Spill->Spill_Proc Spill_Proc->C

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.